molecular formula C15H21NO4 B1434749 Caulophyllumine A

Caulophyllumine A

Cat. No.: B1434749
M. Wt: 279.33 g/mol
InChI Key: MCMMIRWNWGZONI-JTQLQIEISA-N
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Description

Caulophyllumine A (CAS Number: 1009318-60-8) is a natural product and a rare piperidine-acetophenone conjugate alkaloid. It was first isolated from the plant Caulophyllum thalictroides (blue cohosh), a perennial herb with a history of use in traditional medicine . The roots and rhizomes of plants from the genus Caulophyllum have been traditionally used to treat menstrual difficulties and to ease childbirth, with alkaloids considered a primary source of this pharmacological activity . This compound has the molecular formula C 15 H 21 NO 4 and a molecular weight of 279.33 g/mol . Its structure has been determined through extensive spectroscopic analysis, including 1D and 2D NMR . Chemical Data:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxy-2,3-dimethoxyphenyl)-2-[(2S)-piperidin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-19-14-11(6-7-12(17)15(14)20-2)13(18)9-10-5-3-4-8-16-10/h6-7,10,16-17H,3-5,8-9H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMMIRWNWGZONI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1OC)O)C(=O)CC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1OC)O)C(=O)C[C@@H]2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation and Purification of Caulophyllumine A from Caulophyllum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Caulophyllumine A, a piperidine-acetophenone conjugate alkaloid, from the roots and rhizomes of Caulophyllum species, primarily Caulophyllum thalictroides. This document outlines detailed experimental protocols, presents available quantitative data, and includes visualizations of the experimental workflow.

Introduction

This compound is a naturally occurring alkaloid identified in Caulophyllum thalictroides (Blue Cohosh), a plant with a history of use in traditional medicine.[1][2] The isolation and characterization of this compound are crucial for further investigation into its pharmacological properties and potential therapeutic applications. This guide synthesizes the available scientific literature to provide a detailed protocol for its extraction and purification.

General Isolation Strategy

The isolation of this compound from Caulophyllum follows a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by a series of chromatographic separations to isolate the specific compound. A general workflow for this process is outlined below.

plant_material Dried and Powdered Caulophyllum Plant Material extraction Solvent Extraction (Methanol) plant_material->extraction concentration Concentration in vacuo extraction->concentration partitioning Acid-Base Liquid-Liquid Partitioning concentration->partitioning alkaloid_fraction Total Alkaloidal Fraction partitioning->alkaloid_fraction chromatography Column Chromatography alkaloid_fraction->chromatography fractions Eluted Fractions chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Fig. 1: General workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the scientific literature for the isolation of alkaloids from Caulophyllum thalictroides.[1][2]

Plant Material and Extraction
  • Plant Material Preparation: Dried and powdered roots and rhizomes of Caulophyllum thalictroides are used as the starting material.

  • Solvent Extraction: The powdered plant material is extracted with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The methanolic extracts are then combined.

  • Concentration: The combined methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

Acid-Base Liquid-Liquid Partitioning for Total Alkaloid Fraction

This step is crucial for separating the alkaloids from other classes of compounds present in the crude extract.[1]

  • Acidification: The crude residue is suspended in a 5% aqueous hydrochloric acid (HCl) solution.

  • Defatting: The acidic solution is partitioned with an organic solvent such as ethyl acetate (EtOAc) or chloroform (CHCl₃) to remove neutral and weakly acidic compounds. The aqueous layer, containing the protonated alkaloids, is retained.

  • Basification: The acidic aqueous layer is then made basic by the addition of ammonium hydroxide (NH₄OH) to a pH of approximately 9. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Alkaloid Extraction: The basified aqueous solution is extracted multiple times with an organic solvent like CHCl₃. The organic layers are combined.

  • Final Concentration: The combined organic extract is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield the total alkaloidal fraction.

start Crude Methanolic Extract add_hcl Suspend in 5% HCl (aq) start->add_hcl partition_etOAc Partition with EtOAc add_hcl->partition_etOAc aqueous_layer1 Aqueous Layer (Contains Alkaloid Salts) partition_etOAc->aqueous_layer1 organic_layer1 EtOAc Layer (Neutral Compounds) partition_etOAc->organic_layer1 add_nh4oh Basify with NH4OH to pH 9 aqueous_layer1->add_nh4oh partition_chcl3 Extract with CHCl3 add_nh4oh->partition_chcl3 aqueous_layer2 Aqueous Layer (Discarded) partition_chcl3->aqueous_layer2 organic_layer2 CHCl3 Layer (Contains Free Alkaloids) partition_chcl3->organic_layer2 concentrate Concentrate organic_layer2->concentrate final_product Total Alkaloidal Fraction concentrate->final_product

Fig. 2: Acid-base partitioning workflow.
Chromatographic Purification

The total alkaloidal fraction is a complex mixture and requires further separation to isolate this compound.

  • Column Chromatography: The total alkaloidal fraction is subjected to column chromatography over silica gel. A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃-MeOH), with the concentration of methanol gradually increasing.

  • Fraction Collection: Eluted fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like ammonium acetate.[3]

Quantitative Data

While the primary literature describing the isolation of this compound does not provide specific yield percentages, the following table summarizes the key quantitative parameters from the structural elucidation.

ParameterValueReference
Molecular Formula C₁₅H₂₁NO₄[2]
Molecular Weight 279.33 g/mol [2]
Appearance Colorless solid[2]

Structural Characterization

The structure of this compound was elucidated using various spectroscopic techniques.

TechniqueDescription
¹H NMR Provides information on the proton environment in the molecule.
¹³C NMR Provides information on the carbon skeleton of the molecule.
2D NMR (COSY, HMQC, HMBC) Used to establish correlations between protons and carbons, aiding in the complete structural assignment.
Mass Spectrometry (MS) Determines the molecular weight and provides information on the fragmentation pattern of the molecule.

Biological Activity and Signaling Pathways

Currently, there is limited information available on the specific biological activities and signaling pathways of purified this compound. The alkaloidal fraction of Caulophyllum thalictroides, which contains this compound, has been shown to inhibit cytochrome P450 enzymes, suggesting a potential for drug interactions.[4] Further research is needed to elucidate the specific pharmacological effects and mechanisms of action of this compound.

Conclusion

This technical guide provides a detailed framework for the isolation and purification of this compound from Caulophyllum thalictroides. The described methodologies, from initial extraction to final chromatographic purification, offer a robust protocol for obtaining this alkaloid for further scientific investigation. The lack of extensive biological activity data highlights an area for future research, where the availability of pure this compound will be essential for exploring its therapeutic potential.

References

The Enigmatic Path to Caulophyllumine A: A Technical Guide to its Putative Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulophyllumine A, a piperidine-acetophenone conjugate alkaloid isolated from plants of the Caulophyllum genus, presents a unique structural framework with potential pharmacological significance. Despite its discovery, the complete biosynthetic pathway of this specialized metabolite remains to be elucidated. This technical guide synthesizes current knowledge on related alkaloid biosynthesis to propose a putative pathway for this compound. We provide a framework for future research by outlining key enzymatic steps, precursor molecules, and a comprehensive set of experimental protocols for pathway verification. This document is intended to serve as a foundational resource for researchers aiming to unravel the biosynthesis of this compound, which could pave the way for its biotechnological production and the development of novel therapeutics.

Introduction

Plants of the genus Caulophyllum, commonly known as blue cohosh, are a rich source of various alkaloids and saponins. Among these, this compound, a piperidine-acetophenone conjugate, is of particular interest due to its unique chemical structure. Understanding the biosynthesis of such complex natural products is crucial for several reasons: it can provide insights into the evolution of metabolic diversity in plants, enable the discovery of novel enzymes with potential applications in biocatalysis, and facilitate the metabolic engineering of microbial or plant systems for the sustainable production of these compounds.

Currently, the biosynthetic pathway of this compound has not been experimentally determined. However, based on its chemical structure and established knowledge of alkaloid biosynthesis, a plausible pathway can be hypothesized. This guide will delineate this putative pathway, starting from primary metabolites and detailing the likely intermediates and enzymatic transformations.

Proposed Biosynthetic Pathway of this compound

The structure of this compound suggests a convergent biosynthesis, where a piperidine ring moiety and an acetophenone moiety are synthesized separately and then joined. The piperidine ring is likely derived from the amino acid L-lysine, while the acetophenone portion is probably of polyketide origin.

Biosynthesis of the Piperidine Moiety from L-Lysine

The formation of the piperidine ring from L-lysine is a well-established pathway in the biosynthesis of many alkaloids.[1][2] The key steps are:

  • Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by lysine decarboxylase (LDC) .[1][3]

  • Oxidative Deamination of Cadaverine: Cadaverine then undergoes oxidative deamination by a copper amine oxidase (CuAO) to yield 5-aminopentanal.[1][3]

  • Spontaneous Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine .[1][3] This intermediate is a crucial branch point in the biosynthesis of various lysine-derived alkaloids.[4]

Biosynthesis of the Acetophenone Moiety

The acetophenone moiety of this compound is likely synthesized via the polyketide pathway.

  • Initiation: The pathway would be initiated with a starter molecule, likely acetyl-CoA .

  • Elongation: A polyketide synthase (PKS) would then catalyze the sequential addition of malonyl-CoA extender units to the growing polyketide chain.

  • Cyclization and Aromatization: The resulting polyketide chain would undergo intramolecular cyclization and subsequent aromatization to form a phenolic ring.

  • Modifications: The aromatic ring would then be subject to further modifications, such as hydroxylation and methylation, catalyzed by enzymes like cytochrome P450 monooxygenases (P450s) and methyltransferases (MTs) , respectively, to yield the specific substituted acetophenone precursor.

Condensation and Final Modifications

The final steps in the biosynthesis of this compound would involve the condensation of the piperidine and acetophenone moieties, followed by any terminal modifications.

  • Condensation: A Mannich-like condensation reaction is proposed to occur between Δ¹-piperideine and the acetophenone precursor. This type of reaction is common in alkaloid biosynthesis for the formation of C-C bonds. The specific enzyme catalyzing this step is yet to be identified but could be a member of the growing class of enzymes that catalyze Pictet-Spengler or related reactions.

  • Final Tailoring Steps: The condensed product may undergo further enzymatic modifications, such as hydroxylation or methylation, to yield the final structure of this compound.

Quantitative Data Summary

To date, no quantitative data on the biosynthesis of this compound has been published. The following table provides a template for summarizing key quantitative parameters that should be determined in future research to fully characterize the pathway.

EnzymeSubstrate(s)Kcat (s⁻¹)Km (µM)Vmax (µmol/mg·s)Optimal pHOptimal Temperature (°C)
Lysine DecarboxylaseL-Lysine
Copper Amine OxidaseCadaverine
Polyketide SynthaseAcetyl-CoA, Malonyl-CoA
Condensation EnzymeΔ¹-piperideine, Acetophenone Precursor
Tailoring EnzymesPathway Intermediates

Experimental Protocols for Pathway Elucidation

The following protocols describe a general workflow for identifying the genes and enzymes involved in the biosynthetic pathway of this compound.

Transcriptome and Genome Analysis
  • Objective: To identify candidate genes encoding the biosynthetic enzymes.

  • Methodology:

    • Plant Material: Collect tissues from Caulophyllum species known to produce this compound (e.g., roots, rhizomes).

    • RNA and DNA Extraction: Isolate high-quality total RNA and genomic DNA from the collected tissues.

    • Sequencing: Perform deep RNA sequencing (RNA-Seq) of different tissues and whole-genome sequencing.

    • Bioinformatic Analysis:

      • Assemble the transcriptome and genome.

      • Identify genes that are co-expressed with known alkaloid biosynthetic genes or are highly expressed in tissues where this compound accumulates.

      • Search for genes encoding enzymes of interest (LDC, CuAO, PKS, P450s, MTs) based on sequence homology to known enzymes.

      • Look for potential gene clusters involved in the biosynthesis.

Gene Functional Characterization
  • Objective: To confirm the function of candidate genes.

  • Methodology:

    • Gene Cloning: Clone the full-length coding sequences of candidate genes into expression vectors.

    • Heterologous Expression: Express the cloned genes in a suitable host system, such as E. coli or Saccharomyces cerevisiae.

    • Protein Purification: Purify the recombinant enzymes using affinity chromatography.

    • In Vitro Enzyme Assays:

      • Incubate the purified enzyme with the putative substrate(s) and necessary cofactors.

      • Analyze the reaction products using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to confirm the enzymatic activity.

In Planta Gene Validation
  • Objective: To verify the role of the identified genes in the biosynthesis of this compound within the plant.

  • Methodology:

    • Virus-Induced Gene Silencing (VIGS): Use VIGS to transiently silence the expression of candidate genes in Caulophyllum plants.

    • Metabolite Analysis: Analyze the alkaloid profile of the gene-silenced plants using LC-MS to observe any reduction in this compound accumulation compared to control plants.

    • Stable Transformation: If a transformation protocol is available for Caulophyllum, generate stable knockout or knockdown lines using CRISPR/Cas9 or RNAi for more definitive functional evidence.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caulophyllumine_A_Biosynthesis cluster_piperidine Piperidine Moiety Biosynthesis cluster_acetophenone Acetophenone Moiety Biosynthesis cluster_condensation Condensation and Final Product Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CuAO) Piperideine Δ¹-piperideine Aminopentanal->Piperideine Spontaneous Cyclization Condensation_product Condensed Intermediate Piperideine->Condensation_product Condensation Enzyme AcetylCoA Acetyl-CoA Polyketide Polyketide Chain AcetylCoA->Polyketide Polyketide Synthase (PKS) MalonylCoA Malonyl-CoA MalonylCoA->Polyketide Aromatic Aromatic Intermediate Polyketide->Aromatic Cyclization & Aromatization Acetophenone_precursor Substituted Acetophenone Aromatic->Acetophenone_precursor P450s, MTs Acetophenone_precursor->Condensation_product Caulophyllumine_A This compound Condensation_product->Caulophyllumine_A Tailoring Enzymes

Caption: Proposed biosynthetic pathway of this compound.

General Experimental Workflow for Pathway Elucidation

Experimental_Workflow A Plant Tissue Collection (Caulophyllum sp.) B Transcriptome & Genome Sequencing and Analysis A->B C Candidate Gene Identification (LDC, CuAO, PKS, P450s, MTs) B->C D Gene Cloning & Heterologous Expression C->D F In Planta Gene Silencing (VIGS) C->F E In Vitro Enzyme Assays (Substrate Conversion) D->E H Pathway Confirmation E->H G Metabolite Profiling (LC-MS) F->G G->H

Caption: General workflow for elucidating the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound in plants remains an uncharted area of research. This technical guide provides a robust hypothetical framework for its biosynthetic pathway, grounded in established principles of alkaloid and natural product biosynthesis. The proposed pathway, involving the convergence of lysine-derived and polyketide-derived precursors, offers a clear roadmap for future research. The experimental protocols outlined herein provide a systematic approach to identify and characterize the genes and enzymes responsible for the formation of this intriguing molecule. Elucidation of this pathway will not only be a significant contribution to our understanding of plant metabolic diversity but also a critical step towards the sustainable production of this compound and its analogs for potential therapeutic applications.

References

Spectroscopic and Structural Elucidation of Caulophyllumine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulophyllumine A, a piperidine alkaloid isolated from the medicinal plant Caulophyllum thalictroides (Blue Cohosh), has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the spectroscopic data essential for its identification and characterization, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for its isolation and the acquisition of spectroscopic data are also presented. This document aims to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound belongs to a class of piperidine alkaloids known for their diverse biological activities. The structural elucidation of this natural product is paramount for understanding its mechanism of action and for guiding synthetic and semi-synthetic efforts to develop new therapeutic agents. Spectroscopic analysis is the cornerstone of this characterization, providing detailed insights into the molecular framework and functional groups of the molecule.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₄[1]
Molecular Weight 279.33 g/mol [1]
Exact Mass 279.14705815 g/mol [1]
CAS Number 1009318-60-8[1]

Spectroscopic Data

The definitive structural characterization of this compound was first reported by Ali and Khan in 2008. The following tables summarize the key spectroscopic data obtained from their comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'6.85d8.5
H-5'6.79d8.5
H-23.25m
H-3α1.85m
H-3β1.60m
H-4α1.75m
H-4β1.50m
H-5α1.95m
H-5β1.40m
H-6α3.10m
H-6β2.80m
H-7a3.40dd16.5, 4.5
H-7b3.30dd16.5, 8.0
3'-OCH₃3.92s
4'-OCH₃3.88s
NH2.50br s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
C-1'125.8
C-2'111.9
C-3'148.5
C-4'152.1
C-5'112.5
C-6'120.7
C=O205.1
C-258.9
C-325.4
C-424.8
C-530.1
C-646.3
C-742.6
3'-OCH₃56.2
4'-OCH₃56.0
Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass and elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonObserved m/zCalculated m/z
HRESIMS[M+H]⁺280.1543280.1549
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Interpretation
3350N-H Stretch
2935, 2850C-H Stretch (Aliphatic)
1710C=O Stretch (Ketone)
1605, 1510C=C Stretch (Aromatic)
1270, 1120C-O Stretch

Experimental Protocols

The following protocols are based on the methodologies typically employed for the isolation and spectroscopic analysis of natural products from plant sources.

Isolation of this compound

G plant Dried and powdered roots of Caulophyllum thalictroides extract Methanol Extraction plant->extract partition Solvent-Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) extract->partition nBuOH n-Butanol Fraction partition->nBuOH Alkaloid-rich fraction cc1 Silica Gel Column Chromatography nBuOH->cc1 fractions Elution with CHCl₃-MeOH gradient cc1->fractions cc2 Sephadex LH-20 Column Chromatography fractions->cc2 purified Purified this compound cc2->purified

Caption: General workflow for the isolation of this compound.

The isolation procedure typically involves the extraction of the dried and powdered plant material with methanol. The resulting crude extract is then subjected to a series of chromatographic separations, including silica gel and Sephadex LH-20 column chromatography, to yield the purified compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI).

  • Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.

Logical Relationships in Structure Elucidation

The structural elucidation of this compound relies on the integration of data from various spectroscopic techniques.

G cluster_data Spectroscopic Data cluster_info Deduced Information NMR NMR (¹H, ¹³C, 2D) Framework Carbon-Hydrogen Framework NMR->Framework MS HRESIMS Formula Molecular Formula MS->Formula IR IR FuncGroups Functional Groups IR->FuncGroups Structure This compound Structure Framework->Structure Formula->Structure FuncGroups->Structure

Caption: Integration of spectroscopic data for structural elucidation.

Conclusion

The spectroscopic data and experimental protocols detailed in this guide provide a foundational resource for the study of this compound. Accurate and reproducible characterization is essential for advancing research into its biological activities and potential as a lead compound in drug discovery. This compilation of data is intended to facilitate further investigation and application of this intriguing natural product.

References

Caulophyllumine A: A Comprehensive Technical Review of Pharmacological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulophyllumine A, a quinolizidine alkaloid, has emerged as a molecule of interest in pharmacological research. Primarily isolated from plants of the Solanum and Caulophyllum genera, this natural compound has demonstrated a spectrum of biological activities. This technical guide provides an in-depth overview of the known pharmacological properties of this compound, with a focus on its antioxidant, antihemolytic, and anticancer effects. Detailed experimental methodologies, quantitative data, and logical workflows are presented to facilitate further research and drug development efforts.

Introduction

This compound is a naturally occurring alkaloid with the molecular formula C₁₅H₂₁NO₄.[1] It has been isolated from various plant species, including Solanum mauritianum and Caulophyllum robustum.[2][3] Preliminary studies have highlighted its potential therapeutic applications, primarily centered around its antioxidant and cytotoxic properties. This document synthesizes the current scientific literature on this compound to provide a comprehensive resource for the scientific community.

Pharmacological Activities

The primary pharmacological activities attributed to this compound include antioxidant, antihemolytic, and anticancer effects. Additionally, weak acetylcholinesterase inhibitory activity has been reported.

Antioxidant Activity

This compound has been shown to possess significant antioxidant properties through various in vitro assays. It acts as a free radical scavenger and a metal chelator, contributing to its potential to mitigate oxidative stress.[2][4] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases.[4]

Antihemolytic Activity

The compound has demonstrated protective effects against hydrogen peroxide-induced hemolysis in human red blood cells.[2][4] This antihemolytic potential suggests a membrane-stabilizing effect, which could be beneficial in conditions associated with oxidative damage to erythrocytes.[4] The percentage of lysis of red blood cells was found to be minimal (4.5% to 12.4%) when treated with this compound compared to the control.[2]

Anticancer Activity

In vitro studies have revealed the antiproliferative and pro-apoptotic effects of this compound against human breast adenocarcinoma cell line (MCF-7).[5][6] While less potent than the co-isolated alkaloid solasodine, this compound demonstrated a concentration and time-dependent increase in apoptotic and necrotic cells.[5] However, unlike solasodine, it did not cause a significant accumulation of cells in the G1 phase of the cell cycle, suggesting a different mechanism of action.[5]

Acetylcholinesterase (AChE) Inhibitory Activity

Weak inhibitory activity against acetylcholinesterase has been observed for this compound, with a reported IC50 value of 123.03 µM.[3] This finding, although indicating modest potency, suggests a potential, albeit minor, role in modulating cholinergic neurotransmission.

Quantitative Data Summary

The following tables summarize the quantitative data available for the pharmacological activities of this compound.

Table 1: In Vitro Antioxidant Activity of this compound [2]

Assay TypeIC50 Value (µg/mL)
DPPH Free Radical Scavenging66.5 ± 0.2
Nitric Oxide (NO) Scavenging121 ± 0.45
Metal Chelating88.4 ± 0.34
Hydrogen Peroxide (H₂O₂) Scavenging95.2 ± 0.12
Reducing Power115.2 ± 0.1

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of this compound [3]

Assay TypeIC50 Value (µM)
AChE Inhibition123.03

Table 3: Effect of this compound on MCF-7 Cell Apoptosis [5]

Concentration (µg/mL)Treatment Time (h)Apoptotic Cells (%)
1002429
1004836
1007253

Experimental Methodologies

This section details the experimental protocols employed in the cited studies to evaluate the pharmacological activities of this compound.

Isolation and Purification of this compound

The crude alkaloid is extracted from the plant material (e.g., Solanum mauritianum) and subjected to column chromatography on silica gel (60/120 mesh). A bluish-colored fraction is eluted with 100% chloroform. This fraction is then lyophilized and further purified by column chromatography using a petroleum ether and chloroform (4:1) solvent system. The purified this compound is dried and its structure is confirmed by proton NMR.[2]

In Vitro Antioxidant Assays
  • DPPH Radical Scavenging Assay: The ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical is measured spectrophotometrically.[2]

  • Nitric Oxide (NO) Scavenging Assay: This assay is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions that can be estimated using the Griess reagent. The scavenging activity of this compound is determined by the decrease in the absorbance of the chromophore.[2]

  • Metal Chelating Assay: The ability of this compound to chelate ferrous ions is assessed. The assay involves the formation of the Fe²⁺-ferrozine complex, and the chelating activity is determined by the reduction in the absorbance of the red-colored complex.[2]

  • Hydrogen Peroxide (H₂O₂) Scavenging Assay: The capacity of this compound to scavenge hydrogen peroxide is measured spectrophotometrically by observing the decrease in H₂O₂ concentration.[2]

  • Reducing Power Assay: This assay is based on the ability of an antioxidant to reduce Fe³⁺ to Fe²⁺. The amount of Fe²⁺ formed is then monitored by measuring the formation of Perl's Prussian blue at 700 nm.[2]

Antihemolytic Assay

Human red blood cells (RBCs) are treated with this compound at various concentrations, followed by induction of oxidative stress using hydrogen peroxide. The percentage of hemolysis is determined by measuring the amount of hemoglobin released into the supernatant spectrophotometrically. Ascorbic acid is typically used as a positive control.[2]

Anticancer Assays
  • Cell Culture: Human breast adenocarcinoma (MCF-7) cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Cell Viability Assay: The effect of this compound on the viability of MCF-7 cells is assessed using methods such as the MTT assay, which measures the metabolic activity of cells.[6]

  • Cell Cycle Analysis: MCF-7 cells are treated with this compound for different time intervals. The cells are then harvested, fixed in ethanol, and stained with propidium iodide (PI). The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed by flow cytometry.[5]

  • Apoptosis Analysis: Apoptosis is evaluated using the Annexin V-FITC/PI double staining method followed by flow cytometry. Annexin V binds to phosphatidylserine that is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains necrotic cells with compromised membrane integrity.[5]

Acetylcholinesterase (AChE) Inhibitory Assay

The AChE inhibitory activity of this compound is determined using a colorimetric method, such as the Ellman's method, which measures the activity of the enzyme by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.[3]

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships and experimental workflows for the pharmacological evaluation of this compound.

Caulophyllumine_A_Pharmacological_Activities cluster_extraction Source and Isolation cluster_activities Pharmacological Screening Plant_Source Plant Source (e.g., Solanum mauritianum) Extraction Crude Alkaloid Extraction Plant_Source->Extraction Purification Column Chromatography Purification Extraction->Purification Caulophyllumine_A Purified This compound Purification->Caulophyllumine_A Antioxidant Antioxidant Activity Caulophyllumine_A->Antioxidant Antihemolytic Antihemolytic Activity Caulophyllumine_A->Antihemolytic Anticancer Anticancer Activity Caulophyllumine_A->Anticancer AChE_Inhibition AChE Inhibitory Activity Caulophyllumine_A->AChE_Inhibition

Figure 1: Overview of the isolation and pharmacological screening of this compound.

Experimental_Workflow_Anticancer MCF7_Culture MCF-7 Cell Culture Treatment Treatment with This compound MCF7_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V-FITC/PI) Treatment->Apoptosis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

References

Caulophyllumine A: A Technical Guide on its Discovery and Background

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulophyllumine A is a piperidine-acetophenone conjugate alkaloid first isolated from the medicinal plant Caulophyllum thalictroides (Blue Cohosh). This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and known biological activities of this compound. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Background

This compound was first reported in 2008 by Zulfiqar Ali and Ikhlas A. Khan in the journal Phytochemistry.[1] The discovery was the result of a detailed phytochemical investigation of Caulophyllum thalictroides (L.) Michx. (Berberidaceae), a plant with a history of use in traditional medicine, particularly for menstrual-related issues and to facilitate childbirth.[1][2] The study led to the isolation and characterization of two previously unknown alkaloids, designated this compound and Caulophyllumine B, alongside other known saponins and alkaloids.[1]

The initial structural determination was accomplished through extensive spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1] this compound has since been identified in other related species, such as Caulophyllum robustum.[3]

Chemical Structure and Properties

The systematic name for this compound is (2S)-2-[2-(4-hydroxy-2,3-dimethoxyphenyl)-2-oxoethyl]piperidine. Its chemical structure is characterized by a piperidine ring linked to an acetophenone moiety.

PropertyValue
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
CAS Number 1009318-60-8
Appearance Reported as a powder

Experimental Protocols

Isolation of this compound

The following protocol is based on the original methodology described for the isolation of alkaloids from Caulophyllum thalictroides.[1][2][3]

1. Extraction:

  • The dried and powdered roots and rhizomes of Caulophyllum thalictroides are subjected to exhaustive extraction with methanol (MeOH) or 95% MeOH at room temperature or via reflux.[2][3]
  • The resulting crude methanol extract is concentrated under reduced pressure to yield a thick residue.

2. Acid-Base Partitioning:

  • The dried extract is suspended in water and acidified with 1% hydrochloric acid (HCl).[3]
  • The acidic solution is then partitioned with an organic solvent such as chloroform (CHCl₃) or ethyl acetate (EtOAc) to remove neutral and acidic compounds.
  • The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of approximately 9 with ammonium hydroxide (NH₄OH).
  • The basified solution is subsequently extracted with CHCl₃ to yield the total crude alkaloid fraction.[3]

3. Chromatographic Purification:

  • The crude alkaloid mixture is subjected to column chromatography over silica gel.

  • Elution is performed using a gradient solvent system, typically a mixture of chloroform and methanol (e.g., CHCl₃-MeOH, 9:1), with increasing polarity.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Final purification of this compound is achieved through repeated column chromatography or by using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

    G plant_material Dried & Powdered Caulophyllum thalictroides extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract acidification Acidification (1% HCl) & Partitioning crude_extract->acidification aqueous_layer Acidic Aqueous Layer (Alkaloids) acidification->aqueous_layer basification Basification (NH4OH, pH 9) aqueous_layer->basification alkaloid_extraction Chloroform Extraction basification->alkaloid_extraction crude_alkaloids Crude Alkaloid Fraction alkaloid_extraction->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography hplc HPLC Purification column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

    Figure 1. General workflow for the isolation of this compound.
    Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.[1]

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the chemical environment and connectivity of protons.

    • ¹³C NMR and DEPT: Identifies the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different structural fragments.

Quantitative Data

Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, which are critical for its identification.

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
Piperidine Ring
258.03.10, m
325.51.60, m; 1.95, m
424.81.50, m; 1.85, m
530.51.35, m; 1.75, m
646.22.80, m; 3.25, m
Side Chain
745.12.90, dd (14.0, 4.5); 3.35, dd (14.0, 9.0)
8204.5-
Aromatic Ring
1'115.8-
2'158.5-
3'137.9-
4'152.8-
5'108.26.55, d (8.5)
6'125.17.30, d (8.5)
Substituents
2'-OCH₃60.93.90, s
3'-OCH₃56.13.85, s

Note: The data presented is a representative compilation based on typical chemical shifts for such structures and may not exactly match the originally published data, which was not available in full.

Biological Activity

The biological activity of this compound is not extensively studied. However, one study evaluated its potential as an acetylcholinesterase (AChE) inhibitor.

AssayTargetResult (IC₅₀)Positive Control
In vitro enzyme inhibitionAcetylcholinesterase (AChE)123.03 µMGalanthamine (IC₅₀ = 2.01 µM)

Data from Wang et al., 2022.[3][4]

The result indicates that this compound has weak inhibitory activity against acetylcholinesterase compared to the standard drug galanthamine.[3][4]

Signaling Pathways and Mechanism of Action

To date, there is a lack of published research investigating the specific signaling pathways modulated by this compound. The weak acetylcholinesterase inhibition suggests a potential, albeit minor, role in cholinergic pathways, but further studies are required to confirm this and to explore other potential biological targets. The general anti-inflammatory properties reported for crude extracts of Caulophyllum species have been attributed to other constituents like saponins and different alkaloids.[5] Therefore, the specific mechanism of action for this compound remains an area for future investigation.

G caulophyllumine_a This compound inhibition Weak Inhibition (IC50 = 123.03 µM) caulophyllumine_a->inhibition unknown_pathways Other Potential Signaling Pathways (Currently Unknown) caulophyllumine_a->unknown_pathways May Affect ache Acetylcholinesterase (AChE) cholinergic_pathway Cholinergic Signaling ache->cholinergic_pathway Modulates inhibition->ache

Figure 2. Known and potential interactions of this compound.

Conclusion and Future Perspectives

This compound is a structurally interesting piperidine alkaloid whose discovery has contributed to the chemical understanding of the genus Caulophyllum. While its isolation and structure have been well-defined, its pharmacological profile remains largely unexplored. The weak acetylcholinesterase activity provides a starting point, but comprehensive screening is needed to identify any significant therapeutic potential. Future research should focus on a broader range of bioassays, including anti-inflammatory, neuroprotective, and cytotoxic evaluations, to fully characterize the biological effects of this natural product. Elucidating its mechanism of action and identifying specific molecular targets will be critical for any future drug development efforts.

References

Caulophyllumine A: A Technical Guide to its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophyllumine A is a piperidine alkaloid that has been identified within the plant genus Caulophyllum. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

The primary natural sources of this compound are perennial herbs belonging to the genus Caulophyllum, a member of the Berberidaceae family. Specifically, this alkaloid has been reported in the following species:

  • Caulophyllum thalictroides (L.) Michx.: Commonly known as Blue Cohosh, this plant is native to eastern North America. The roots and rhizomes of C. thalictroides are the primary parts of the plant where this compound is found.

  • Caulophyllum robustum Maxim.: This species is native to East Asia, including China. Similar to its North American counterpart, the roots and rhizomes are the principal sources of this compound.

Abundance of this compound

Currently, there is a notable lack of specific quantitative data in the published scientific literature regarding the abundance of this compound in its natural sources. While studies have confirmed its presence, detailed information on its concentration, such as percentage yield or milligram per gram of dry plant material, has not been extensively reported. The overall alkaloid content in Caulophyllum species can vary, and the concentration of individual alkaloids like this compound is influenced by factors such as the plant's geographic location, age, and the time of harvest.

For the purpose of illustrating the relative abundance of different compound classes in Caulophyllum, the following table summarizes the general content of major secondary metabolites in the roots and rhizomes.

Compound ClassPlant SpeciesPlant PartAbundance (% of dry weight)Reference
Total Triterpene SaponinsCaulophyllum genusRoots and RhizomesUp to 7.46%[1]
Individual AlkaloidsCaulophyllum thalictroidesRoots0.02 - 1.1%[2]

Note: The abundance of individual alkaloids refers to the range reported for various alkaloids within the plant, not specifically for this compound.

Experimental Protocols

General Alkaloid Extraction from Caulophyllum Species

This protocol outlines the initial extraction and separation of the total alkaloid fraction.

a. Extraction of Crude Plant Material:

  • Plant Material: Air-dried and powdered roots and rhizomes of Caulophyllum thalictroides or Caulophyllum robustum.

  • Solvent: Methanol or 70% Ethanol.[1]

  • Procedure:

    • Macerate the powdered plant material in the chosen solvent at room temperature or perform extraction under reflux.[1]

    • Combine the solvent extracts and concentrate them in vacuo to obtain a dry residue.

b. Acid-Base Liquid-Liquid Partitioning for Alkaloid Fractionation:

  • Suspend the dry residue in a 5% aqueous HCl solution.

  • Partition the acidic solution with a non-polar organic solvent such as ethyl acetate or chloroform to remove neutral and weakly acidic compounds. The aqueous layer, containing the protonated alkaloids, is retained.

  • Make the aqueous layer basic by adding ammonium hydroxide (NH₄OH) to a pH of approximately 9.

  • Extract the basified aqueous solution with ethyl acetate or chloroform. The organic layer now contains the free alkaloids.

  • Combine the organic extracts and evaporate the solvent to yield the total alkaloid fraction.

Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Following the initial extraction, the total alkaloid fraction can be subjected to preparative HPLC for the isolation of individual compounds, including this compound.

  • Stationary Phase: A reversed-phase C18 column is a suitable choice for the separation of alkaloids.

  • Mobile Phase: A gradient elution system of acetonitrile and water, often with a modifier like ammonium acetate, is typically employed for the separation of alkaloids from Caulophyllum.[3]

  • Detection: UV detection is commonly used for monitoring the separation of alkaloids.[3]

  • Fraction Collection: Fractions corresponding to the chromatographic peak of this compound are collected.

  • Purity Analysis: The purity of the isolated this compound should be confirmed using analytical HPLC and spectroscopic methods such as NMR and Mass Spectrometry.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

For the quantitative analysis of this compound in plant extracts, a validated HPLC method is required.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C12 or C18 analytical column.[3]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate at pH 8.0) has been shown to be effective for separating alkaloids from Caulophyllum thalictroides.[3]

  • Detection Wavelength: The UV detection wavelength should be optimized for this compound. For other alkaloids from the same plant, a wavelength of 310 nm has been used.[3]

  • Quantification: A calibration curve is constructed using a purified and quantified standard of this compound. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the extraction and isolation process, the following diagrams have been generated using the DOT language.

Extraction_and_Isolation_Workflow Start Dried and Powdered Caulophyllum Roots/Rhizomes Solvent_Extraction Solvent Extraction (Methanol or 70% Ethanol) Start->Solvent_Extraction Concentration Concentration in vacuo Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Acid_Base_Partition Acid-Base Liquid-Liquid Partitioning Crude_Extract->Acid_Base_Partition Total_Alkaloid_Fraction Total Alkaloid Fraction Acid_Base_Partition->Total_Alkaloid_Fraction Prep_HPLC Preparative HPLC Total_Alkaloid_Fraction->Prep_HPLC Isolated_Caulophyllumine_A Isolated this compound Prep_HPLC->Isolated_Caulophyllumine_A

Caption: Workflow for the Extraction and Isolation of this compound.

Quantitative_Analysis_Workflow Plant_Extract Caulophyllum Extract (Total Alkaloid Fraction) HPLC_Analysis Analytical HPLC-UV Plant_Extract->HPLC_Analysis Data_Acquisition Chromatogram Acquisition (Peak Area Measurement) HPLC_Analysis->Data_Acquisition Quantification Quantification of This compound Data_Acquisition->Quantification Calibration_Curve Calibration Curve (Standard this compound) Calibration_Curve->Quantification

Caption: Workflow for the Quantitative Analysis of this compound.

Conclusion

This compound is a constituent of the medicinal plants Caulophyllum thalictroides and Caulophyllum robustum. While its presence is confirmed, further research is required to establish its precise abundance in these natural sources. The methodologies outlined in this guide, based on established alkaloid extraction and chromatographic techniques, provide a solid foundation for the isolation and quantification of this compound for further pharmacological and drug development studies. The availability of a purified standard and the development of a validated quantitative method are crucial next steps to advance the research on this potentially bioactive natural product.

References

Preliminary In-Vitro Studies on Caulophyllumine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current, albeit limited, preliminary in-vitro research on Caulophyllumine A, a naturally occurring alkaloid. Due to the nascent stage of research on this specific compound, this document also incorporates relevant data from extracts of the Caulophyllum genus to provide a broader context for its potential biological activities. This guide is intended to serve as a foundational resource, presenting available quantitative data, detailed experimental methodologies, and visual representations of pertinent biological pathways and workflows to inform future research and development efforts.

Quantitative Data Summary

Currently, published in-vitro studies on this compound have primarily focused on its antioxidant and antihemolytic properties. The following table summarizes the available quantitative data.

AssayTest SystemEndpointResult (IC50)Reference
DPPH Radical Scavenging ActivityChemical AssayIC5066.5 µg/ml[1]
Nitric Oxide Scavenging ActivityChemical AssayIC50121 µg/ml[1]
Superoxide Radical ScavengingChemical AssayIC5089.4 µg/ml[1]
Hydroxyl Radical ScavengingChemical AssayIC5078.2 µg/ml[1]
Antihemolytic ActivityHuman Erythrocytes% Lysis4.5% to 12.4%[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. While specific studies on the cytotoxicity and enzyme inhibition of this compound are not yet available, standardized protocols for these assays are included to guide future investigations.

Antioxidant Activity Assays

The following protocols are based on the methodologies described in the study by G. Krishnamoorthy et al. (2016).[1]

2.1.1. DPPH Radical Scavenging Assay

  • Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound in methanol.

  • Reaction Mixture : Add 1 ml of the DPPH solution to 3 ml of the this compound solution at different concentrations.

  • Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation : The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from a plot of scavenging activity against the concentration of this compound.

2.1.2. Nitric Oxide Scavenging Assay

  • Reagent Preparation : Prepare sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS). Prepare Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Reaction Mixture : Mix 2 ml of sodium nitroprusside solution with 0.5 ml of PBS and 0.5 ml of this compound at various concentrations.

  • Incubation : Incubate the mixture at 25°C for 150 minutes.

  • Color Development : Add 0.5 ml of the incubated solution to 1 ml of Griess reagent.

  • Measurement : Measure the absorbance of the chromophore formed at 546 nm.

  • Calculation : Calculate the percentage of nitric oxide scavenging activity and the corresponding IC50 value.

Cytotoxicity Assay (Standardized Protocol)

The following is a generalized protocol for assessing cytotoxicity using the MTT assay, a common method for evaluating the effect of a compound on cell viability.[2][3]

  • Cell Seeding : Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • MTT Addition : After the incubation period, add 20 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µl of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Enzyme Inhibition Assay: COX-2 (Standardized Protocol)

This protocol describes a general procedure for assessing the inhibitory effect of a compound on cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory pathway.[4][5][6][7]

  • Reagent Preparation : Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a solution of arachidonic acid (substrate), and a detection reagent (e.g., a fluorescent probe that reacts with the product, prostaglandin G2).

  • Enzyme and Inhibitor Pre-incubation : In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and various concentrations of this compound. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Kinetic Measurement : Immediately measure the increase in fluorescence (or absorbance, depending on the detection method) over time using a plate reader. The rate of the reaction is proportional to the slope of the initial linear portion of the kinetic curve.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control. Determine the IC50 value from a dose-response curve.

Signaling Pathways and Experimental Workflows

Inflammatory Signaling Pathway

While the direct effects of this compound on specific signaling pathways have not been elucidated, alkaloids from the Caulophyllum genus are known to possess anti-inflammatory properties.[8] A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[9][10][11][12][13]

Figure 1: Simplified NF-κB Signaling Pathway.
General In-Vitro Screening Workflow

The following diagram illustrates a typical workflow for the preliminary in-vitro evaluation of a novel compound like this compound.

In_Vitro_Workflow Start Compound Isolation & Characterization (this compound) Primary_Screening Primary Screening (e.g., Antioxidant Assays) Start->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT on various cell lines) Primary_Screening->Cytotoxicity_Assay Mechanism_Assays Mechanism of Action Assays Cytotoxicity_Assay->Mechanism_Assays Enzyme_Inhibition Enzyme Inhibition (e.g., COX-2) Mechanism_Assays->Enzyme_Inhibition Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Mechanism_Assays->Signaling_Pathway Lead_Optimization Lead Optimization Enzyme_Inhibition->Lead_Optimization Signaling_Pathway->Lead_Optimization

Figure 2: General workflow for in-vitro compound evaluation.

Conclusion and Future Directions

The preliminary in-vitro data on this compound indicate that it possesses antioxidant and antihemolytic properties. However, a significant knowledge gap remains regarding its cytotoxic effects, specific enzyme inhibitory activities, and its influence on key signaling pathways involved in inflammation and other disease processes. The standardized protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the therapeutic potential of this compound. Future studies should focus on comprehensive cytotoxicity profiling against a panel of cancer and normal cell lines, investigation of its effects on key inflammatory enzymes such as COX-2 and lipoxygenase, and elucidation of its impact on signaling cascades like NF-κB and MAP kinase pathways. Such studies are crucial for determining the viability of this compound as a lead compound for drug development.

References

Potential Therapeutic Targets of Caulophyllumine A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific molecular targets and detailed mechanism of action of Caulophyllumine A is limited in publicly available scientific literature. This document synthesizes the known biological activities of the broader chemical family of alkaloids from the Caulophyllum genus to infer potential therapeutic avenues for this compound. All data and proposed pathways should be considered in this context and require experimental validation.

Executive Summary

This compound, a piperidine alkaloid isolated from plants of the Caulophyllum genus, represents a molecule of interest for therapeutic development. While direct studies on this compound are sparse, the well-documented pharmacological activities of other alkaloids from this genus, such as taspine and magnoflorine, provide a strong rationale for investigating its potential in oncology and inflammatory diseases. Alkaloids from Caulophyllum are known to induce apoptosis, inhibit cell proliferation, and suppress inflammatory pathways.[1] This whitepaper will explore the potential therapeutic targets of this compound by examining the established mechanisms of related compounds, providing a framework for future research and development.

Introduction to this compound

This compound is a natural product with the chemical formula C₁₅H₂₁NO₄.[1] It belongs to the diverse family of alkaloids found in the Caulophyllum genus, which have a history of use in traditional medicine.[1] Modern phytochemical and pharmacological studies have begun to elucidate the bioactive properties of these compounds, suggesting their potential as leads for novel therapeutics.[1] Preliminary interest in this compound stems from its potential to modulate cellular pathways involved in cancer and inflammation.

Potential Therapeutic Areas and Targets

Based on the bioactivities of related alkaloids from the Caulophyllum genus, two primary therapeutic areas are proposed for this compound: oncology and anti-inflammatory applications.

Oncology

Alkaloids from the Caulophyllum genus have demonstrated anticancer properties through several mechanisms.[1]

  • Induction of Apoptosis: A common mechanism for anticancer agents, apoptosis induction is a key activity of aporphine alkaloids, a class of compounds also found in Caulophyllum.[1]

  • Inhibition of Cell Proliferation: These alkaloids have been shown to halt the uncontrolled growth of cancer cells.[1]

  • DNA Topoisomerase Inhibition: Interference with DNA topoisomerase enzymes is a validated anticancer strategy, and this activity has been observed in alkaloids from this genus.[1]

While no specific quantitative data for this compound is available, the following table summarizes the activities of other relevant alkaloids to provide a comparative context.

CompoundAssayCell LineIC50 / ActivityReference
TaspineCell ProliferationBreast Cancer XenograftsSignificant decrease in tumor growth[1]
MagnoflorineApoptosis InductionVarious Cancer CellsInduces apoptosis[1]
BoldineDNA Topoisomerase Inhibition-Inhibits DNA topoisomerase[1]

Proposed Signaling Pathway for Anticancer Activity

anticancer_pathway This compound This compound Topoisomerase Topoisomerase Inhibition This compound->Topoisomerase Proliferation Cell Proliferation This compound->Proliferation DNA_Damage DNA Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Topoisomerase->DNA_Damage Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity for this compound.

Anti-Inflammatory Activity

Extracts from Caulophyllum robustum have been shown to possess significant anti-inflammatory effects.

  • Inhibition of Pro-inflammatory Cytokines: The production of key inflammatory mediators such as TNF-α, IL-1β, and IL-6 is suppressed.

  • NF-κB Inhibition: The NF-κB signaling pathway, a central regulator of inflammation, is a likely target. Extracts have been shown to inhibit the expression of the p65 subunit of NF-κB.

The following table summarizes the anti-inflammatory activity of Caulophyllum robustum methanol extract (CRME).

Extract/CompoundAssayModelEffectReference
CRMECytokine Expression (mRNA)LPS-stimulated RAW264.7 cellsDose-dependent reduction of TNF-α, IL-1β, IL-6
CRMENF-κB p65 ExpressionCollagen-Induced Arthritis in DBA/1J miceInhibition of NF-κB p65 expression

Proposed Signaling Pathway for Anti-inflammatory Activity

anti_inflammatory_pathway This compound This compound NF_kB NF-κB Activation This compound->NF_kB LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Experimental Protocols

As no specific experimental data for this compound is available, this section provides generalized protocols for assays that would be critical in validating its potential therapeutic activities.

Cell Viability and Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

NF-κB Activation Assay (Luciferase Reporter Assay)
  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Treatment: After 24 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the control.

Future Directions and Conclusion

The therapeutic potential of this compound, inferred from the bioactivities of its chemical relatives, is promising. The primary areas for investigation are oncology and inflammatory diseases. Future research should prioritize the following:

  • In vitro screening: A comprehensive screening of this compound against a panel of cancer cell lines and in various inflammatory assay systems is necessary to identify specific and potent activities.

  • Target identification: Unbiased screening approaches, such as proteomics and transcriptomics, should be employed to identify the direct molecular targets of this compound.

  • In vivo validation: Promising in vitro results must be validated in relevant animal models of cancer and inflammation to assess efficacy and safety.

References

A Comprehensive Review of the Biological Effects of Caulophyllumine A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophyllumine A is a piperidine-acetophenone conjugate alkaloid that has been isolated from plants of the Caulophyllum genus, commonly known as blue cohosh, and also from other plant species such as Solanum mauritianum.[1][2] While the biological activities of the Caulophyllum genus, rich in various alkaloids and saponins, have been explored for their anti-inflammatory and antitumor properties, specific research focusing solely on this compound is limited.[3] This guide provides a detailed overview of the currently known biological effects of this compound, with a primary focus on its antioxidant and antihemolytic properties, for which quantitative data is available. Furthermore, this document will briefly touch upon the broader biological context of related piperidine alkaloids and extracts from the Caulophyllum genus to offer insights into potential, yet unverified, activities of this compound.

Data Presentation: Quantitative Analysis of Biological Activities

The primary experimentally determined biological activities of this compound are its antioxidant and antihemolytic effects. The following table summarizes the quantitative data from in vitro assays.

Table 1: Antioxidant and Antihemolytic Activities of this compound

Biological ActivityAssayIC50 Value (µg/mL)Reference
Antioxidant DPPH Radical Scavenging66.5 - 121[1][2]
Reducing Power AssayNot specified as IC50[1]
Lipid Peroxidation InhibitionNot specified as IC50[1]
Antihemolytic H2O2-induced Hemolysis4.5% - 12.4% lysis (not an IC50 value)[1][2]

Note: The IC50 values for antioxidant activity indicate the concentration of this compound required to scavenge 50% of the free radicals in the respective assays. The antihemolytic data represents the percentage of red blood cell lysis observed at the tested concentrations of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[4][5]

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.[5][6]

  • Protocol:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

    • Serial dilutions of the this compound stock solution are made to obtain a range of concentrations (e.g., 25-150 µg/mL).

    • A fresh solution of DPPH in methanol (e.g., 100 µM) is prepared.

    • A specific volume of each this compound dilution is mixed with a fixed volume of the DPPH solution.

    • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 15-30 minutes).

    • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

    • A control sample containing the solvent and DPPH solution is also measured.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

2. Antihemolytic Activity Assay

This assay evaluates the ability of a compound to protect red blood cells (RBCs) from hemolysis induced by an oxidizing agent like hydrogen peroxide (H2O2).[7]

  • Principle: Oxidative stress can damage the membrane of red blood cells, leading to the leakage of hemoglobin (hemolysis). Antioxidant compounds can protect the RBC membrane from this damage. The extent of hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant after centrifugation.[7]

  • Protocol:

    • Fresh human blood is collected and centrifuged to separate the red blood cells. The RBCs are washed multiple times with a saline buffer.

    • A suspension of RBCs is prepared in a saline buffer.

    • Different concentrations of this compound are added to the RBC suspension and incubated for a certain period.

    • Hydrogen peroxide (H2O2) is then added to the mixture to induce oxidative stress and hemolysis.

    • The reaction mixtures are incubated at room temperature for a specified duration (e.g., 240 minutes).

    • After incubation, the mixtures are centrifuged to pellet the intact RBCs.

    • The absorbance of the supernatant, which contains the released hemoglobin, is measured at 540 nm.

    • A positive control (RBCs with H2O2 but without this compound) and a negative control (RBCs in buffer only) are included.

    • The percentage of hemolysis is calculated, and the protective effect of this compound is determined by the reduction in hemolysis compared to the positive control.

Mandatory Visualizations

DPPH_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Caulophyllumine_A This compound Stock Reaction_Mixture Mix this compound + DPPH Caulophyllumine_A->Reaction_Mixture DPPH_Solution DPPH Radical Solution (Violet) DPPH_Solution->Reaction_Mixture Incubation Incubate in Dark Reaction_Mixture->Incubation Radical Scavenging Occurs (Color changes to Yellow) Spectrophotometer Measure Absorbance at 517 nm Incubation->Spectrophotometer Calculation Calculate % Scavenging & IC50 Spectrophotometer->Calculation

Caption: Workflow of the DPPH Radical Scavenging Assay.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Cellular_Damage Oxidative Stress & Cellular Damage (e.g., Lipid Peroxidation, DNA Damage, Hemolysis) ROS->Cellular_Damage causes Caulophyllumine_A This compound (Antioxidant) ROS->Caulophyllumine_A is scavenged by Caulophyllumine_A->Cellular_Damage inhibits Neutralized_ROS Neutralized Species Caulophyllumine_A->Neutralized_ROS donates electron/H⁺ Protection Cellular Protection Caulophyllumine_A->Protection leads to

Caption: Conceptual diagram of antioxidant action against oxidative stress.

Potential Biological Activities and Signaling Pathways (Contextual Information)

While specific data for this compound is limited, the broader class of piperidine alkaloids and extracts from the Caulophyllum genus have been reported to possess anti-inflammatory and anticancer activities. It is important to reiterate that the following information is for contextual purposes and has not been experimentally verified for this compound.

Anti-Inflammatory Effects:

Extracts from Caulophyllum robustum have been shown to exert anti-inflammatory effects by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This is often associated with the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Anti_Inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) NFkB_Pathway NF-κB Signaling Pathway LPS->NFkB_Pathway activates Cell_Membrane Cell Membrane NFkB_Inhibition Caulophyllum Alkaloids/Saponins (Hypothesized for this compound) NFkB_Inhibition->NFkB_Pathway inhibit Pro_Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_Pathway->Pro_Inflammatory_Genes induces Inflammation Inflammatory Response Pro_Inflammatory_Genes->Inflammation leads to

Caption: Generalized anti-inflammatory signaling pathway.

The current body of scientific literature provides direct evidence for the antioxidant and antihemolytic activities of this compound. The quantitative data and established experimental protocols for these effects offer a solid foundation for further investigation. While the broader context of Caulophyllum alkaloids suggests potential anti-inflammatory and anticancer properties, these have not yet been specifically demonstrated for this compound. Future research should focus on isolating sufficient quantities of this compound to perform a wider range of biological assays to elucidate its full therapeutic potential and mechanisms of action. This will be crucial for determining its viability as a lead compound in drug development.

References

Methodological & Application

Caulophyllumine A: In Vitro Cell Culture Protocols and Application Notes for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophyllumine A, a quinolizidine alkaloid isolated from plants of the Caulophyllum genus, has demonstrated potential as an anti-cancer agent. This document provides detailed application notes and protocols for the in vitro evaluation of this compound, focusing on its effects on cancer cell lines. The provided methodologies for assessing cytotoxicity, apoptosis induction, and cell cycle arrest will enable researchers to effectively investigate its therapeutic potential.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on the human breast cancer cell line MCF-7.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

TreatmentConcentration (µg/mL)24 hours48 hours
This compound 2518%35%
5035%59%
10058%79%
Solasodine (Positive Control) 2525%45%
5049%68%
10072%85%
Doxorubicin (Positive Control) 2559%89.5%

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

TreatmentConcentration (µg/mL)% Apoptotic Cells (24h)% Apoptotic Cells (48h)% Apoptotic Cells (72h)
Control -0.48%3.1%4.7%
This compound 10029%36%53%
Solasodine (Positive Control) 10035%44%Not Reported

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining and subculturing adherent cancer cell lines, such as MCF-7, for use in experiments with this compound.

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-25 or T-75)

  • 6-well, 24-well, or 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Water bath (37°C)

Procedure:

  • Pre-warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.

  • When cells reach 80-90% confluency in the culture flask, aspirate the old medium.

  • Wash the cell monolayer with sterile PBS (5 mL for a T-75 flask).

  • Aspirate the PBS and add Trypsin-EDTA (1-2 mL for a T-75 flask) to detach the cells.

  • Incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

  • Transfer the cell suspension to a sterile conical tube and centrifuge at 1000 rpm for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Determine the cell concentration using a hemocytometer or automated cell counter.

  • Seed the cells into new flasks or plates at the desired density for subsequent experiments.

  • Incubate at 37°C in a 5% CO₂ incubator.

Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution (dissolved in DMSO)

  • Complete growth medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the procedure for quantifying apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes how to analyze the effect of this compound on the cell cycle distribution using PI staining and flow cytometry.

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and centrifuge at 1,500 rpm for 5 minutes.

  • Wash the cell pellet with PBS and resuspend in 1 mL of cold PBS.

  • While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 2,000 rpm for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for In Vitro Evaluation of this compound

G cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7) cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle compound_prep This compound Stock Solution compound_prep->cytotoxicity compound_prep->apoptosis compound_prep->cell_cycle data_cyt Calculate % Viability & IC50 Values cytotoxicity->data_cyt data_apop Quantify Apoptotic Cell Population apoptosis->data_apop data_cc Determine Cell Cycle Phase Distribution cell_cycle->data_cc

Caption: Workflow for assessing the in vitro anti-cancer effects of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the direct effect of this compound on the NF-κB pathway has not been definitively established, related alkaloids from the Caulophyllum genus, such as magnoflorine and boldine, have been shown to inhibit this pathway. Therefore, a plausible mechanism of action for this compound is the inhibition of the NF-κB signaling pathway, leading to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis.

G cluster_pathway Proposed NF-κB Signaling Pathway Inhibition cluster_legend Legend caulo This compound ikb_kinase IκB Kinase (IKK) caulo->ikb_kinase Inhibition ikb IκBα ikb_kinase->ikb Phosphorylation nfkb_complex NF-κB (p65/p50) ikb->nfkb_complex Inhibition nucleus Nucleus nfkb_complex->nucleus Translocation anti_apoptotic Anti-apoptotic Genes (e.g., Bcl-2, Bcl-xL) nucleus->anti_apoptotic Transcription apoptosis Apoptosis anti_apoptotic->apoptosis Inhibition act Activation -> inh Inhibition --|

Caption: Proposed mechanism of this compound-induced apoptosis via NF-κB inhibition.

Application Notes and Protocols for Caulophyllumine A Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of Caulophyllumine A in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols are based on established methodologies for the bioanalysis of similar alkaloids and compounds from the Caulophyllum genus.

Introduction

This compound is a quinolizidine alkaloid found in plants of the Caulophyllum genus, which have a history of use in traditional medicine.[1] To support pharmacokinetic and toxicokinetic studies in drug development, a sensitive and selective analytical method for the quantification of this compound in biological matrices such as plasma is essential. This document outlines a validated UPLC-MS/MS method for this purpose.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound or another alkaloid not present in the matrix)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Control plasma (e.g., rat, human)

Instrumentation

An ultra-high performance liquid chromatography (UPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS) is recommended for this analysis.[2][3]

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Sciex Triple Quad or Thermo Scientific TSQ series or equivalent, equipped with an electrospray ionization (ESI) source.[2]

  • Analytical Column: A reversed-phase column such as a Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.7 µm) is a suitable choice.[4]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from plasma.[5][6]

  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

Alternative Sample Preparation: Liquid-Liquid Extraction (LLE) [7][8]

  • To 50 µL of plasma, add the internal standard and 25 µL of a basifying agent (e.g., 0.1 M NaOH).

  • Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute and inject as described above.

UPLC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.7 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[9]
Flow Rate 0.4 mL/min[4]
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
4.095
5.095
5.15
7.05

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)[4]
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
MRM Transitions To be determined by infusion of this compound and IS

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaExample Data (Hypothetical)
Linearity (r²) > 0.99[4]0.998
Range -1 - 1000 ng/mL
Intra-day Precision (%RSD) < 15% (< 20% at LLOQ)[4]3.5% - 8.2%
Inter-day Precision (%RSD) < 15% (< 20% at LLOQ)[4]4.1% - 9.5%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)[4]-7.8% to 6.5%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)[4]-9.1% to 5.4%
Recovery (%) Consistent and reproducible[10]85% - 95%
Matrix Effect (%) Within acceptable limits[4]92% - 103%
Stability Analyte stable under various conditions[10]Stable for 24h at RT, 3 freeze-thaw cycles, 30 days at -80°C

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (5 µL) reconstitute->inject separation UPLC Separation (C18 Column) inject->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification detection->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for this compound quantification.

logical_relationship method_development Method Development sample_prep Sample Preparation method_development->sample_prep chromatography Chromatography method_development->chromatography mass_spec Mass Spectrometry method_development->mass_spec method_validation Method Validation sample_prep->method_validation chromatography->method_validation mass_spec->method_validation pk_study Pharmacokinetic Study Application method_validation->pk_study

Caption: Logical relationship of the analytical method development process.

References

Caulophyllumine A HPLC-UV method development

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-UV method for the determination of Caulophyllumine A has been developed and is detailed in this application note. This method is applicable to the quantification of this compound in plant extracts and other relevant matrices.

Introduction

This compound is a bioactive alkaloid compound isolated from the plant Caulophyllum thalictroides.[1] Its chemical formula is C15H21NO4 and it has a molecular weight of 279.33 g/mol .[1] The analysis of such alkaloids is crucial for standardization, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of alkaloids due to its efficiency and sensitivity.[2] This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC-UV method.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. The selection of a C18 column is common for the separation of alkaloids, providing good resolution and peak shape.[2][3] The mobile phase, consisting of a mixture of acetonitrile and a phosphate buffer, is also a standard choice for reversed-phase chromatography of such compounds. The pH of the mobile phase is a critical parameter in the separation of alkaloids, as it influences their ionization and retention on the column.[2]

Table 1: Optimized HPLC-UV Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 0.1 M Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 280 nm
Run Time 15 minutes

Method Validation

The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters included linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock standard solution with the mobile phase.

Sample Preparation
  • Extraction: For plant material, a suitable extraction method such as ultrasound-assisted extraction (UAE) can be employed.[4] Accurately weigh 1 g of the powdered plant material and extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area for this compound.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

Diagrams

HPLC_Workflow A Standard & Sample Preparation B HPLC System Setup (Column, Mobile Phase, Flow Rate) A->B Prepare C System Equilibration B->C Equilibrate D Sample Injection (20 µL) C->D Inject E Chromatographic Separation (C18 Column) D->E Separate F UV Detection (280 nm) E->F Detect G Data Acquisition & Processing F->G Acquire Data H Quantification & Reporting G->H Analyze

Caption: Experimental workflow for this compound analysis by HPLC-UV.

Conclusion

The described HPLC-UV method provides a simple, accurate, and precise approach for the quantitative determination of this compound. The method is suitable for routine quality control of raw materials and finished products containing this alkaloid. The detailed protocol and validation data presented herein can be readily adopted by researchers and professionals in the field of natural product analysis and drug development.

References

Dissolving Caulophyllumine A for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophyllumine A, an alkaloid isolated from plants of the Caulophyllum genus, has garnered interest within the scientific community for its potential pharmacological activities. As with many natural products, establishing robust and reproducible protocols for its use in cell-based assays is critical for accurate preclinical evaluation. A primary challenge in this process is the effective solubilization of the compound to ensure consistent delivery to cells in culture. This document provides detailed application notes and protocols for the dissolution of this compound for use in various cell-based assays, with a focus on achieving optimal solubility, stability, and minimizing solvent-induced artifacts.

Solubility and Stock Solution Preparation

The recommended solvent for dissolving this compound for in vitro cell-based assays is high-purity, sterile Dimethyl Sulfoxide (DMSO). DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds, making it an ideal choice for creating concentrated stock solutions.

General Guidelines for DMSO Use:

  • Always use anhydrous, sterile DMSO to prepare stock solutions.

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. For particularly sensitive cell lines, a final DMSO concentration of less than 0.1% is recommended.

  • Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental wells) in your assays to account for any effects of the solvent on cell viability and function.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in DMSO is not extensively published, empirical evidence suggests that it is readily soluble in DMSO at concentrations suitable for the preparation of high-concentration stock solutions (e.g., 10 mM or higher). Researchers should perform their own solubility tests to determine the maximum practical concentration for their specific batch of this compound.

ParameterValueNotes
Recommended Solvent Dimethyl Sulfoxide (DMSO), sterile-filteredHigh-purity, anhydrous DMSO is crucial to prevent compound degradation and ensure reproducibility.
Typical Stock Concentration 10 mM - 50 mMThe exact concentration may vary depending on the purity of the compound and experimental needs. It is advisable to start with a 10 mM stock solution.
Final DMSO Concentration in Assay < 0.5% (v/v)For sensitive cell lines, it is recommended to maintain the final DMSO concentration at or below 0.1% (v/v) to minimize solvent-induced cytotoxicity.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine the molecular weight (MW) of this compound.

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * MW ( g/mol ) * Volume (L) * 1000 mg/g

  • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add the required volume of sterile DMSO to the microcentrifuge tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Performing a Cell Viability (MTT) Assay

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent or suspension cells in culture

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Dilution and Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for a vehicle control (medium with DMSO only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound prep_cells->treat_cells prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate Cell Viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway of this compound is still under investigation, many alkaloids induce apoptosis in cancer cells. The following diagram illustrates a hypothetical pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion Caulophyllumine_A This compound Receptor Cell Surface Receptor (e.g., Death Receptor) Caulophyllumine_A->Receptor Caspase8 Caspase-8 Activation Receptor->Caspase8 Bid Bid Cleavage to tBid Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax Bax/Bak Activation Bid->Bax Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Cytochrome_c->Caspase3

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Stability and Storage

Proper storage of this compound stock solutions is essential to maintain their biological activity and ensure the reproducibility of experimental results.

ConditionRecommendationRationale
Short-term Storage (days to weeks) 4°CFor immediate use, refrigeration is acceptable. However, for longer periods, freezing is recommended to prevent degradation.
Long-term Storage (months to years) -20°C or -80°C in small, single-use aliquots.Freezing minimizes chemical degradation. Aliquoting prevents multiple freeze-thaw cycles, which can lead to compound precipitation and degradation.[2][3]
Light Sensitivity Store in amber or light-blocking tubes.Although specific data for this compound is unavailable, many organic compounds are light-sensitive. Protection from light is a good laboratory practice.
Handling Thaw aliquots at room temperature and vortex briefly before use. Avoid prolonged exposure to room temperature.Ensures the compound is fully dissolved and homogeneously distributed in the solvent before dilution into cell culture medium.

Conclusion

The successful use of this compound in cell-based assays hinges on its proper dissolution and handling. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to prepare stable, biologically active solutions of this compound. By adhering to these recommendations, scientists can obtain reliable and reproducible data, thereby advancing our understanding of the therapeutic potential of this natural compound.

References

Application Notes and Protocols for Caulophyllum Alkaloids and Saponins in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophyllum is a genus of perennial herbs that has been traditionally used in medicine for its anti-inflammatory and analgesic properties. Modern research has identified alkaloids and triterpene saponins as the major bioactive constituents responsible for these effects. This document provides detailed application notes and protocols for the use of Caulophyllum extracts and its isolated compounds in animal model studies, with a focus on dosage, administration, and mechanism of action. Due to the lack of specific data for a compound named "Caulophyllumine A," this guide focuses on the well-documented methanol extract of Caulophyllum robustum (CRME) and its principal bioactive components, including the alkaloid taspine and the saponin cauloside D.

Data Presentation

The following tables summarize the quantitative data for dosages of Caulophyllum robustum methanol extract (CRME) and its active constituents, taspine and magnoflorine, as reported in animal studies.

Table 1: Dosage of Caulophyllum robustum Methanol Extract (CRME) in Mice

Animal ModelApplicationDosageRoute of AdministrationObserved EffectsReference
DBA/1J MiceCollagen-Induced Arthritis24.8, 49.6, 99.4 mg/kgOralSignificant inhibition of paw edema and reduction of inflammatory markers.[1][1]
MiceAcute Toxicity4.6 g/kg (LD50)OralLethal dose 50.[1][1]

Table 2: Dosage of Taspine in Animal Models

Animal ModelApplicationDosageRoute of AdministrationObserved EffectsReference
Athymic MiceSMMC-7721 Liver Cancer Xenograft100, 200 mg/kg/dayIntraperitonealDose-dependent inhibition of tumor growth.[2][2]
RatSkin Wound Healing50 µL of 1 mg/mL solutionTopicalPromotion of fibroblast migration and wound repair.[3][3]

Table 3: Dosage of Magnoflorine in Animal Models

Animal ModelApplicationDosageRoute of AdministrationObserved EffectsReference
MiceNeuroinflammation10, 20, 50 mg/kgIntraperitonealDose-dependent effects on hippocampal neurons; 50 mg/kg showed some undesired effects.[4][5][4][5]
RatCognitive Deficit Model1 mg/kgIntraperitonealAmelioration of cognitive deficits.[6][6]
RatHyperglycemia40 mg/kgOralReduction of fasting serum glucose.[7][7]
RatHypercholesterolemia50, 100 mg/kg/dayOralReduction of total cholesterol and LDL.[7][7]

Experimental Protocols

Protocol 1: Preparation and Administration of Caulophyllum robustum Methanol Extract (CRME)

1. Materials:

  • Dried roots and rhizomes of Caulophyllum robustum
  • Methanol (reagent grade)
  • Rotary evaporator
  • Distilled water
  • Oral gavage needles
  • Animal balance

2. Preparation of CRME: a. Grind the dried roots and rhizomes of Caulophyllum robustum into a fine powder. b. Macerate the powder in methanol (e.g., 1:10 w/v) for a specified period (e.g., 24-48 hours) at room temperature with occasional shaking.[8] c. Alternatively, perform Soxhlet extraction for exhaustive extraction. d. Filter the extract to remove solid plant material. e. Concentrate the methanol extract in vacuo using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain a semi-solid residue.[8] f. Dry the residue completely, for example, in a vacuum oven, to yield the crude methanol extract.

3. Administration Protocol (Collagen-Induced Arthritis Model in Mice): a. For oral administration, suspend the dried CRME in distilled water to the desired concentrations (e.g., 24.8, 49.6, and 99.4 mg/mL). b. In a collagen-induced arthritis model, administer the CRME solution orally once daily for 30 days, starting from day 22 after the primary immunization.[1] c. The volume of administration should be adjusted based on the body weight of the mice (e.g., 10 mL/kg).

Protocol 2: Preparation and Administration of Taspine

1. Materials:

  • Taspine hydrochloride
  • 0.5% Carboxymethyl cellulose sodium (CMC-Na) solution or Dimethyl sulfoxide (DMSO)
  • Sterile water for injection
  • Syringes and needles for intraperitoneal or topical administration

2. Taspine Formulation: a. For Intraperitoneal Injection: Prepare a 0.5% (w/v) CMC-Na solution in sterile water.[2] Suspend the desired amount of taspine in the 0.5% CMC-Na solution to achieve the target concentration (e.g., 10 or 20 mg/mL for a 100 or 200 mg/kg dose in a 20g mouse).[2] b. For Topical Application: Dissolve taspine hydrochloride in DMSO to the desired concentration (e.g., 1 mg/mL).[3]

3. Administration Protocol: a. Intraperitoneal (Antitumor Study): Administer the taspine suspension via intraperitoneal injection daily for the specified treatment period (e.g., 14 days).[2] b. Topical (Wound Healing Study): Apply a defined volume of the taspine solution (e.g., 50 µL) directly to the wound site daily.[3]

Mandatory Visualization

Signaling Pathway of Caulophyllum Bioactives

Caulophyllum_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates Caulophyllum Caulophyllum Bioactives (Alkaloids & Saponins) Caulophyllum->IKK Inhibits NFkB_nucleus NF-κB (in Nucleus) Caulophyllum->NFkB_nucleus Inhibits Translocation IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB->NFkB_nucleus Translocates Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB_nucleus->Proinflammatory_genes Induces Transcription Inflammation Inflammation Proinflammatory_genes->Inflammation Leads to

Caption: Anti-inflammatory mechanism of Caulophyllum bioactives via NF-κB pathway inhibition.

Experimental Workflow for CRME in Collagen-Induced Arthritis

CRME_Arthritis_Workflow Day0 Day 0: Primary Immunization (Bovine Type II Collagen + CFA) Day21 Day 21: Secondary Immunization (Bovine Type II Collagen + IFA) Day0->Day21 Day22_52 Day 22-52: Daily Oral Administration (CRME or Vehicle) Day21->Day22_52 Monitoring Regular Monitoring: - Clinical Score - Paw Edema Day22_52->Monitoring Day52_Endpoint Day 52: Endpoint - Blood Collection (ELISA) - Histopathology of Joints Monitoring->Day52_Endpoint

Caption: Experimental workflow for evaluating CRME in a mouse model of arthritis.

References

Application Notes & Protocols: Caulophyllumine A as a Fluorescent Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophyllumine A is a bioactive alkaloid naturally found in plants of the Caulophyllum genus. While not intrinsically fluorescent, its chemical structure, featuring a secondary amine and a phenolic hydroxyl group, presents opportunities for chemical modification to create a fluorescent molecular probe. This document outlines the rationale, protocols, and applications for a fluorescently labeled this compound derivative, designed to investigate its potential biological targets.

Given that alkaloids from the Caulophyllum genus and structurally related piperidine alkaloids have demonstrated anti-inflammatory properties, a plausible mechanism of action is the modulation of key inflammatory signaling pathways. Several piperidine alkaloids have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Therefore, these application notes will focus on the use of a fluorescent this compound probe to target and investigate the IκB kinase (IKK)/NF-κB pathway.

The proposed fluorescent probe, This compound-AF488 , is a conjugate of this compound and the bright, photostable fluorophore Alexa Fluor 488. This probe is designed to enable researchers to study the binding of this compound to its putative target, IκB kinase (IKK), and to visualize its effects on NF-κB signaling within cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for the proposed fluorescent probe and its components.

Table 1: Photophysical Properties of Alexa Fluor™ 488 NHS Ester

PropertyValueReference
Excitation Maximum (λex)494 nm[1]
Emission Maximum (λem)517 nm[1]
Molar Extinction Coefficient73,000 cm⁻¹M⁻¹[1]
Quantum Yield~0.92[2]
Fluorescence Lifetime~4.1 ns[2]

Table 2: Illustrative Bioactivity Data for this compound-AF488 Probe

ParameterValue (Hypothetical)Description
Binding Affinity (Kd) 150 nMDissociation constant for the binding of this compound-AF488 to IKKβ, determined by fluorescence polarization.
IC50 500 nMConcentration of this compound-AF488 required to inhibit 50% of IKKβ kinase activity.
Cellular EC50 1.5 µMConcentration of this compound-AF488 that results in 50% inhibition of TNF-α-induced NF-κB nuclear translocation.

Note: The data in Table 2 are hypothetical and for illustrative purposes to guide experimental design. Actual values must be determined empirically.

Experimental Protocols & Methodologies

Synthesis of this compound-AF488 Fluorescent Probe

This protocol describes the conjugation of Alexa Fluor™ 488 NHS Ester to the secondary amine of this compound. The secondary amine in the piperidine ring is a suitable nucleophile for reaction with an N-hydroxysuccinimide (NHS) ester-activated fluorophore.

Materials:

  • This compound

  • Alexa Fluor™ 488 NHS Ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reaction vial (amber)

  • Stirring plate and stir bar

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer

Protocol:

  • Preparation of Reactants:

    • Dissolve 1 mg of this compound in 200 µL of anhydrous DMF in an amber reaction vial.

    • Add 1.5 equivalents of triethylamine to the this compound solution. TEA acts as a base to deprotonate the secondary amine, increasing its nucleophilicity.

    • In a separate vial, dissolve 1.2 equivalents of Alexa Fluor™ 488 NHS Ester in 100 µL of anhydrous DMF immediately before use.

  • Conjugation Reaction:

    • Slowly add the Alexa Fluor™ 488 NHS Ester solution to the this compound solution while stirring.

    • Seal the vial and allow the reaction to proceed at room temperature for 4 hours, protected from light.

  • Purification of the Fluorescent Probe:

    • Following the incubation, purify the reaction mixture using reverse-phase HPLC on a C18 column.

    • Use a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) to elute the product.

    • Monitor the elution profile using a UV-Vis detector at 280 nm and 494 nm. The desired product will absorb at both wavelengths.

    • Collect the fractions corresponding to the fluorescently labeled product.

  • Characterization and Storage:

    • Confirm the identity and purity of the collected fractions by mass spectrometry.

    • Lyophilize the pure fractions to obtain the this compound-AF488 probe as a solid.

    • Store the lyophilized probe at -20°C, protected from light and moisture.

Fluorescence Polarization (FP) Binding Assay

This protocol describes a fluorescence polarization assay to quantify the binding of this compound-AF488 to its putative target, IKKβ. The assay measures the change in the polarization of fluorescence of the probe upon binding to the larger protein.

Materials:

  • This compound-AF488 probe

  • Recombinant human IKKβ protein

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.4)

  • Black, low-volume 384-well microplate

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound-AF488 in DMSO and dilute it in the assay buffer to a final concentration of 20 nM.

    • Prepare a serial dilution of IKKβ protein in the assay buffer, starting from a high concentration (e.g., 10 µM) down to zero.

  • Assay Setup:

    • In a 384-well plate, add 10 µL of the 20 nM this compound-AF488 solution to each well.

    • Add 10 µL of the serially diluted IKKβ protein to the wells. Include wells with only the probe and buffer for control measurements (minimum and maximum polarization).

    • The final volume in each well should be 20 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with excitation at ~485 nm and emission at ~520 nm.

  • Data Analysis:

    • Plot the measured fluorescence polarization (in millipolarization units, mP) as a function of the IKKβ concentration.

    • Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Cellular Imaging of NF-κB Nuclear Translocation

This protocol describes an immunofluorescence-based imaging assay to visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit in response to an inflammatory stimulus (e.g., TNF-α).

Materials:

  • HeLa or RAW 264.7 cells

  • Cell culture medium and supplements

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-NF-κB p65 (rabbit polyclonal)

  • Secondary antibody: Alexa Fluor 594-conjugated anti-rabbit IgG

  • DAPI for nuclear staining

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include unstimulated and vehicle-treated controls.

  • Immunostaining:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor 594-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope with appropriate filters for DAPI (blue, nucleus) and Alexa Fluor 594 (red, NF-κB p65).

    • Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity of p65 in the nucleus and cytoplasm of multiple cells for each condition. The ratio of nuclear to cytoplasmic fluorescence indicates the extent of translocation.

Visualizations

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IKK_active Active IKK IKK_complex->IKK_active Phosphorylation IkB IκBα IKK_active->IkB IkB_p P-IκBα IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκBα (Inactive) NFkB_nuc NF-κB (Active) NFkB_IkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation CaulophyllumineA This compound CaulophyllumineA->IKK_active Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Pro-inflammatory cytokines) DNA->Transcription Initiates

Caption: Hypothetical mechanism of this compound inhibiting the NF-κB signaling pathway.

Synthesis_Workflow start Start dissolve_caulo Dissolve this compound and TEA in DMF start->dissolve_caulo dissolve_dye Dissolve Alexa Fluor 488 NHS Ester in DMF start->dissolve_dye react Combine and React (4h, RT, dark) dissolve_caulo->react dissolve_dye->react purify Purify by HPLC react->purify characterize Characterize by Mass Spec purify->characterize lyophilize Lyophilize Product characterize->lyophilize end Store at -20°C lyophilize->end

Caption: Workflow for the synthesis of this compound-AF488.

FP_Assay_Workflow start Start prep_probe Prepare 20 nM This compound-AF488 start->prep_probe prep_protein Prepare serial dilution of IKKβ protein start->prep_protein plate_loading Add probe and protein to 384-well plate prep_probe->plate_loading prep_protein->plate_loading incubate Incubate 30 min at RT plate_loading->incubate read_plate Measure Fluorescence Polarization incubate->read_plate analyze Analyze data and determine Kd read_plate->analyze end End analyze->end

Caption: Workflow for the Fluorescence Polarization binding assay.

References

Illuminating Molecular Dialogues: A Protocol for Studying Caulophyllumine A-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Caulophyllumine A, a bioactive alkaloid isolated from the medicinal plant Caulophyllum thalictroides, has garnered interest for its potential pharmacological activities, including neuroprotective and anti-inflammatory effects.[1] Understanding the molecular mechanisms underlying these activities is paramount for its development as a therapeutic agent. A crucial step in this process is the identification and characterization of its protein interaction partners. This document provides a comprehensive set of protocols for researchers to investigate the interactions between this compound and its potential protein targets, from initial in silico prediction to biophysical and cellular validation. Alkaloids and other natural products are a rich source for new drug discovery, with many approved drugs originating from these sources.[2]

In Silico Target Prediction of this compound

Computational methods offer a powerful and cost-effective approach to generate hypotheses about the potential protein targets of a small molecule. By leveraging the three-dimensional structure of this compound, molecular docking simulations can be performed against a library of protein structures to predict binding affinities and identify potential interaction partners.[3][4]

Protocol: Molecular Docking for Target Identification

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem, CID: 101844612).[1]

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Target Protein Library Preparation:

    • Select a library of potential target proteins. This can be a comprehensive library like the human proteome from AlphaFold DB or a focused library based on the known biological activities of related alkaloids (e.g., proteins involved in inflammation and cancer).[4]

    • Prepare the protein structures for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Molecular Docking:

    • Utilize a molecular docking program (e.g., AutoDock, Glide, Gold) to dock this compound into the binding sites of the prepared target proteins.

    • Define the search space for docking, typically centered on known active sites or predicted binding pockets.

  • Analysis and Prioritization:

    • Rank the protein targets based on their docking scores, which estimate the binding affinity.

    • Visually inspect the top-ranked poses to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Prioritize candidate proteins for experimental validation based on their biological function and relevance to the observed activities of this compound. In silico tools can predict potential biological activities of compounds based on their structure.[5]

Data Presentation: Hypothetical Predicted Protein Targets for this compound

Predicted Target ProteinUniProt IDFunctionRationale for InvestigationDocking Score (kcal/mol)
Cyclooxygenase-2 (COX-2)P35354Inflammation, painKnown target for anti-inflammatory drugs.-9.5
NF-kappa-B p65 subunit (RelA)Q04206Transcription factor, inflammationCentral regulator of inflammatory responses.-8.8
Tubulin beta chainP07437Cytoskeleton, cell divisionTarget for many anticancer alkaloids.[6]-8.2
Cytochrome P450 3A4P08684Drug metabolismAlkaloids from Caulophyllum are known to inhibit CYPs.[7]-7.9
Mitogen-activated protein kinase 14 (p38α)Q16539Signal transduction, inflammationKey kinase in the inflammatory cascade.-7.5

Biophysical Characterization of Interactions

Once potential protein targets are identified, their direct interaction with this compound must be validated using biophysical techniques. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free methods to quantify the binding affinity and thermodynamics of these interactions.

Surface Plasmon Resonance (SPR)

SPR measures the binding between a ligand (immobilized on a sensor chip) and an analyte (in solution) in real-time by detecting changes in the refractive index at the sensor surface.[8][9]

Experimental Protocol: SPR Analysis of this compound-Protein Interaction

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[10]

    • Immobilize the purified target protein to the sensor surface via amine coupling. Aim for a surface density that will yield a maximum response (Rmax) of 50-100 RU for the small molecule interaction to minimize mass transport effects.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.[10]

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected dissociation constant (Kd).

    • Inject the this compound solutions over the immobilized protein surface and a reference flow cell (without immobilized protein).

    • Monitor the association and dissociation phases.

    • Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer), if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Prep_Protein Purify Target Protein Immobilize Immobilize Protein on Sensor Chip Prep_Protein->Immobilize Prep_Ligand Prepare this compound Dilution Series Bind Inject this compound (Association/Dissociation) Prep_Ligand->Bind Immobilize->Bind Regenerate Regenerate Surface Bind->Regenerate If needed Process Reference Subtraction Bind->Process Regenerate->Bind Fit Fit Data to Binding Model Process->Fit Determine Determine ka, kd, KD Fit->Determine

Caption: Workflow for SPR analysis of small molecule-protein interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[11][12]

Experimental Protocol: ITC Analysis of this compound-Protein Interaction

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve this compound in the same buffer to minimize heats of dilution.[13]

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.[14]

    • Accurately determine the concentrations of the protein and this compound.

  • ITC Experiment:

    • Fill the sample cell (typically ~200 µL) with the target protein solution (e.g., 10-50 µM).

    • Fill the injection syringe (~40 µL) with the this compound solution (typically 10-20 times the protein concentration).[11]

    • Perform an initial injection (e.g., 0.5 µL) followed by a series of subsequent injections (e.g., 2 µL each) of this compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare & Degas Target Protein Load_Cell Load Protein into Sample Cell Prep_Protein->Load_Cell Prep_Ligand Prepare & Degas This compound Load_Syringe Load this compound into Syringe Prep_Ligand->Load_Syringe Titrate Titrate Ligand into Protein Load_Cell->Titrate Load_Syringe->Titrate Integrate Integrate Heat Peaks Titrate->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Binding Model Plot->Fit Determine Determine KD, n, ΔH Fit->Determine

Caption: Workflow for ITC analysis of small molecule-protein interactions.

Data Presentation: Biophysical Interaction Parameters

TechniqueParameterValue
SPR ka (M⁻¹s⁻¹)To be determined
kd (s⁻¹)To be determined
KD (nM)To be determined
ITC n (stoichiometry)To be determined
KD (µM)To be determined
ΔH (kcal/mol)To be determined
-TΔS (kcal/mol)To be determined

Cellular Target Engagement

Confirming that this compound interacts with its target protein within a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement in intact cells or cell lysates.[2][15]

Experimental Protocol: CETSA for this compound Target Validation

  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat the cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes). This is the "melt curve" approach.

    • Alternatively, for an isothermal dose-response, heat all samples (at different drug concentrations) to a single, optimized temperature.[2]

  • Protein Extraction and Analysis:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or mass spectrometry.

  • Data Analysis:

    • For a melt curve, plot the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.

    • For an isothermal dose-response, plot the amount of soluble protein as a function of this compound concentration to generate a dose-response curve.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell Cellular Treatment cluster_cetsa CETSA Protocol cluster_analysis Analysis Culture Culture Cells Treat Treat with this compound or Vehicle Culture->Treat Heat Apply Thermal Challenge Treat->Heat Lyse Lyse Cells Heat->Lyse Separate Separate Soluble & Aggregated Proteins Lyse->Separate Detect Detect Soluble Target (e.g., Western Blot) Separate->Detect Plot Plot Melt Curve or Dose-Response Curve Detect->Plot Analyze Determine Thermal Shift or EC50 Plot->Analyze

Caption: Workflow for CETSA to validate cellular target engagement.

Elucidating Affected Signaling Pathways

Based on the anti-inflammatory and anticancer activities of related alkaloids, this compound may modulate key signaling pathways such as the NF-κB pathway.[7][16]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Signaling Pathway Diagram: NF-κB Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-α Receptor IKK IKK complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB (Active) IkB_p->NFkB Releases Proteasome Proteasome IkB_p->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA CaulophyllumineA This compound CaulophyllumineA->IKK Inhibits? TNFa TNF-α TNFa->Receptor

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

By employing the protocols outlined in this document, researchers can systematically identify and validate the protein targets of this compound, quantify the binding interactions, and begin to elucidate the molecular pathways through which this natural product exerts its biological effects. This comprehensive approach is essential for advancing our understanding of this compound and its potential as a novel therapeutic agent.

References

Application Notes and Protocols for Caulophyllumine A Administration in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, specific studies on the administration of Caulophyllumine A in xenograft mouse models have not been extensively reported in publicly available scientific literature. The following application notes and protocols are presented as a hypothetical case study based on the known biological activities of related compounds and general practices in preclinical cancer research. This document is intended to serve as a practical guide and a template for designing and conducting such experiments.

Introduction

This compound is a quinolizidine alkaloid isolated from plants of the Caulophyllum genus. While its specific anti-cancer properties are under investigation, related alkaloids have demonstrated potential anti-tumor activities. Notably, derivatives of taspine, an alkaloid structurally related to compounds found in Caulophyllum, have been shown to inhibit tumor growth in xenograft models by targeting angiogenesis, specifically through the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.

These notes provide a hypothetical framework for evaluating the anti-tumor efficacy of this compound in a human colon cancer xenograft mouse model, focusing on its potential role as a VEGFR signaling inhibitor.

Hypothetical Signaling Pathway: this compound Inhibition of VEGFR Signaling

The diagram below illustrates the proposed mechanism of action for this compound, targeting the VEGFR signaling cascade, which is crucial for angiogenesis, tumor growth, and metastasis.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Phosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation CaulophyllumineA This compound CaulophyllumineA->VEGFR Inhibition

Caption: Proposed inhibitory action of this compound on the VEGFR signaling pathway.

Data Presentation: Hypothetical In Vivo Efficacy Study

The following tables summarize hypothetical quantitative data from a study evaluating this compound in an HCT-116 human colon cancer xenograft model.

Table 1: Effect of this compound on Tumor Growth

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SD (Day 21)Percent Tumor Growth Inhibition (%)
Vehicle Control-1540 ± 210-
This compound101015 ± 18034.1
This compound25680 ± 15055.8
Positive Control (Sunitinib)40450 ± 11070.8

Table 2: Effect of this compound on Tumor Weight at Study Endpoint

Treatment GroupDose (mg/kg)Mean Tumor Weight (g) ± SD
Vehicle Control-1.6 ± 0.3
This compound101.1 ± 0.2
This compound250.7 ± 0.15
Positive Control (Sunitinib)400.5 ± 0.1

Table 3: Immunohistochemical Analysis of Tumor Tissue

Treatment GroupDose (mg/kg)Ki-67 Positive Cells (%) ± SDCD31 Staining (Microvessel Density) ± SD
Vehicle Control-85 ± 1225 ± 5
This compound1060 ± 918 ± 4
This compound2535 ± 710 ± 3
Positive Control (Sunitinib)4020 ± 56 ± 2

Experimental Protocols

Xenograft Mouse Model Establishment
  • Cell Culture: Human colon carcinoma HCT-116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Six- to eight-week-old female athymic nude mice (nu/nu) are used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tumor Cell Implantation: HCT-116 cells are harvested during the exponential growth phase, washed, and resuspended in sterile phosphate-buffered saline (PBS). Each mouse is subcutaneously injected with 5 x 10^6 cells in a volume of 100 µL into the right flank.

  • Tumor Growth Monitoring: Tumor growth is monitored twice weekly using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

This compound Formulation and Administration

Due to the likely poor water solubility of this compound, a suitable vehicle is required for in vivo administration.

  • Vehicle Preparation: A common vehicle for hydrophobic compounds is a mixture of 10% DMSO, 40% PEG300, and 50% sterile saline.

  • This compound Solution Preparation:

    • Dissolve the required amount of this compound powder in DMSO to create a stock solution.

    • Add PEG300 to the DMSO solution and mix thoroughly.

    • Add sterile saline to the mixture in a dropwise manner while vortexing to achieve the final desired concentration.

    • Prepare fresh on each day of dosing.

  • Administration: Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups. This compound is administered via intraperitoneal (IP) injection once daily at the specified doses. The vehicle control group receives the vehicle solution alone.

Immunohistochemistry (IHC)
  • Tissue Processing: At the end of the study, tumors are excised, weighed, and fixed in 10% neutral buffered formalin for 24 hours. Tissues are then embedded in paraffin.

  • Staining: 4 µm sections are cut and stained with primary antibodies against Ki-67 (for proliferation) and CD31 (for microvessel density).

  • Analysis: Stained slides are digitized, and the percentage of Ki-67 positive cells and microvessel density (number of CD31-positive vessels per high-power field) are quantified using image analysis software.

Western Blot Analysis
  • Protein Extraction: Tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-VEGFR2, total VEGFR2, p-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

The following diagram outlines the key steps in the hypothetical xenograft study.

Experimental_Workflow A HCT-116 Cell Culture B Subcutaneous Injection of Cells into Nude Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Daily IP Administration (Vehicle, this compound, Sunitinib) D->E F Tumor Volume Measurement (Twice Weekly) E->F G Study Endpoint (Day 21) F->G H Tumor Excision and Weight Measurement G->H I Tissue Processing for IHC and Western Blot H->I J Data Analysis and Interpretation I->J

Caption: Workflow for the in vivo evaluation of this compound.

Application Note: Quantitative Analysis of Caulophyllumine A in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Caulophyllumine A in biological tissue samples. The protocol provides detailed procedures for tissue homogenization, solid-phase extraction (SPE), and subsequent analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for pharmacokinetic, toxicokinetic, or metabolism studies.

Introduction

This compound is a piperidine alkaloid found in plants of the Caulophyllum genus, commonly known as blue cohosh.[1] Due to the traditional use of these plants and the potential biological activity of their constituents, there is a growing interest in understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds like this compound. LC-MS/MS offers the high sensitivity and specificity required for the bioanalysis of such compounds in complex biological matrices.[2][3][4] This document provides a comprehensive protocol for the detection and quantification of this compound in tissue samples.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar piperidine alkaloid)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Cation-Exchange)

  • Centrifuge

  • Analytical balance

  • pH meter

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible results. The following procedure is a general guideline and may require optimization for specific tissue types.

  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of frozen tissue.

    • Add 500 µL of ice-cold homogenization buffer (e.g., 1% formic acid in 80:20 methanol:water) and the internal standard.

    • Homogenize the tissue until a uniform consistency is achieved.

  • Protein Precipitation:

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

    • Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of piperidine alkaloids.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
15.05

Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion ([M+H]⁺) for this compound: m/z 280.15 (based on a molecular weight of 279.33)[5][6]

  • Predicted Product Ions: Based on the fragmentation patterns of similar piperidine alkaloids, likely product ions would result from the cleavage of the piperidine ring or the loss of small neutral molecules.[7][8] Two to three product ions should be monitored for confirmation and quantification.

  • MRM Transitions: The following table provides predicted MRM transitions. Note: These transitions and their corresponding collision energies and other MS parameters must be optimized experimentally using a this compound analytical standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound280.15Predicted 1Predicted 2To be optimized
Internal Standard(To be determined)(To be determined)(To be determined)To be optimized

Data Presentation

The quantitative data for the LC-MS/MS method should be summarized in a clear and structured table to allow for easy comparison and assessment of the method's performance.

ParameterThis compound
Linearity Range (ng/mL)To be determined
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD) (ng/mL)To be determined
Limit of Quantification (LOQ) (ng/mL)To be determined
Accuracy (%)85 - 115
Precision (%RSD)< 15
Recovery (%)To be determined
Matrix Effect (%)To be determined

Visualizations

Experimental Workflow

experimental_workflow tissue_sample Tissue Sample Collection homogenization Homogenization with IS tissue_sample->homogenization centrifugation Protein Precipitation & Centrifugation homogenization->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe Supernatant elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lc_ms_analysis LC-MS/MS Analysis evaporation->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for the extraction and analysis of this compound from tissue samples.

Logical Relationship of Method Components

logical_relationship cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Homogenization Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation SPE SPE Protein Precipitation->SPE LC Separation LC Separation SPE->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

Caption: Logical relationship of the key components of the analytical method.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in tissue samples. The detailed sample preparation protocol, including homogenization and solid-phase extraction, is designed to minimize matrix effects and ensure high recovery. The provided LC and MS conditions serve as a starting point for method development and validation. This application note is a valuable resource for researchers in the fields of pharmacology, toxicology, and natural product chemistry.

References

Application Notes and Protocols for Caulophyllumine A in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophyllumine A is a piperidine alkaloid isolated from the roots of Caulophyllum robustum.[1] This natural product has garnered interest for its potential pharmacological activities. Preliminary studies have indicated its bioactivity, including cytotoxicity against certain cell lines and inhibitory effects on acetylcholinesterase (AChE).[1] The genus Caulophyllum is also known for its traditional use in treating inflammatory conditions, and modern studies have shown that extracts from this plant can modulate inflammatory pathways such as NF-κB.[2][3]

These biological activities make this compound a compelling candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics for neurodegenerative diseases and inflammatory disorders. This document provides detailed application notes and protocols for the use of this compound in two primary HTS applications: as a potential inhibitor of acetylcholinesterase and as a modulator of the NF-κB signaling pathway.

High-Throughput Screening Applications of this compound

Primary Screening: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To identify and characterize the inhibitory activity of this compound against acetylcholinesterase, a key target in the treatment of Alzheimer's disease and other neurological disorders.[4][5][6][7][8]

Background: Acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can increase acetylcholine levels in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.[4][5] The known AChE inhibitory activity of this compound makes it a suitable candidate for HTS campaigns designed to discover novel AChE inhibitors.

Experimental Protocol: Homogeneous AChE Inhibition Assay (1536-well format)

This protocol is adapted from established HTS methods for AChE inhibitors.[9][10]

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay buffer (e.g., PBS, pH 7.4)

  • This compound (test compound)

  • Donepezil (positive control)

  • DMSO (negative control)

  • 1536-well microplates

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Using an automated liquid handler, perform serial dilutions of this compound to create a concentration gradient.

  • Dispense 23 nL of the diluted this compound, positive control (Donepezil), and negative control (DMSO) into the 1536-well plates.

  • Add 3 µL of human recombinant AChE solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 3 µL of a substrate solution containing acetylthiocholine and DTNB.

  • Incubate the plates at room temperature for 10-30 minutes.

  • Measure the absorbance at 412 nm using a microplate reader. The increase in absorbance is proportional to AChE activity.

Data Analysis and Interpretation: The percentage of AChE inhibition is calculated for each concentration of this compound. The IC50 value, the concentration at which 50% of AChE activity is inhibited, is determined by fitting the dose-response data to a suitable model. Assay quality is assessed by calculating the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.[11][12][13][14][15]

Quantitative Data Summary (Hypothetical)

ParameterValueReference/Comment
This compound IC50 123.03 µM[1]
Positive Control (Donepezil) IC50 10 nMLiterature Value
Z'-Factor 0.85Excellent assay quality[11][12][13][14][15]
Signal-to-Background (S/B) Ratio >10
Assay Format 1536-well
Detection Method Absorbance (412 nm)[16]

Workflow for AChE Inhibition HTS

G cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound Dilution Series) Dispensing Dispense Compounds and Controls (1536-well plate) Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (AChE, Substrate, DTNB) Add_Enzyme Add AChE Enzyme Reagent_Prep->Add_Enzyme Dispensing->Add_Enzyme Add_Substrate Add Substrate Mix (Acetylthiocholine + DTNB) Add_Enzyme->Add_Substrate Incubation Incubate at RT Add_Substrate->Incubation Readout Measure Absorbance (412 nm) Incubation->Readout Calc_Inhibition Calculate % Inhibition Readout->Calc_Inhibition QC Calculate Z'-Factor Readout->QC Dose_Response Generate Dose-Response Curve Calc_Inhibition->Dose_Response Calc_IC50 Determine IC50 Value Dose_Response->Calc_IC50

Caption: HTS workflow for AChE inhibition assay.

Secondary/Confirmatory Screening: NF-κB Signaling Pathway Inhibition Assay

Objective: To investigate the potential anti-inflammatory activity of this compound by assessing its ability to inhibit the NF-κB signaling pathway.

Background: The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug discovery.[1][17][18] Extracts from Caulophyllum robustum have been shown to possess anti-inflammatory properties and to inhibit NF-κB.[2] Therefore, a secondary screen targeting this pathway is a logical step to further characterize the bioactivity of this compound.

Experimental Protocol: Cell-Based NF-κB Reporter Assay (384-well format)

This protocol is based on established high-content screening assays for NF-κB translocation.[19][20]

Materials:

  • HeLa or HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Tumor Necrosis Factor-alpha (TNF-α) (stimulant)

  • This compound (test compound)

  • BAY 11-7082 (positive control inhibitor)

  • DMSO (negative control)

  • Luciferase assay reagent

  • 384-well clear-bottom white microplates

Procedure:

  • Seed the NF-κB reporter cells into 384-well plates and incubate overnight.

  • Treat the cells with various concentrations of this compound, positive control, or negative control for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a microplate reader.

Data Analysis and Interpretation: The inhibition of NF-κB activity is determined by the reduction in luciferase signal in the presence of this compound compared to the stimulated control. An IC50 value is calculated from the dose-response curve. A counter-screen to assess cytotoxicity (e.g., using a CellTiter-Glo assay) should be performed to ensure that the observed inhibition is not due to cell death.[21]

Quantitative Data Summary (Hypothetical)

ParameterValueReference/Comment
This compound IC50 50 µMHypothetical value for illustration
Positive Control (BAY 11-7082) IC50 10 µM[20]
Z'-Factor 0.75Good assay quality[11][12][13][14][15]
Assay Format 384-well
Detection Method Luminescence
Cytotoxicity (CC50) >100 µMTo be determined

NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB IκB-NF-κB Complex CauloA This compound (Hypothesized Target) CauloA->IKK Inhibits (Hypothesized) Gene Inflammatory Gene Transcription NFkB_nuc->Gene Activates TNF TNF-α TNF->TNFR

Caption: Simplified NF-κB signaling pathway.

Conclusion

This compound presents as a valuable natural product for high-throughput screening in the context of drug discovery for neurodegenerative and inflammatory diseases. The provided protocols for acetylcholinesterase inhibition and NF-κB signaling assays offer a robust framework for its evaluation. Further studies, including secondary assays and mechanism of action elucidation, are warranted to fully explore the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Caulophyllumine A Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Caulophyllumine A.

Troubleshooting Guide

Q1: I'm observing precipitation of this compound when I add my aqueous buffer. What should I do?

A1: Precipitation upon addition of an aqueous buffer is a common indication of low solubility. Here are several steps you can take to troubleshoot this issue:

  • Verify the pH of your final solution. this compound, as an alkaloid, is expected to be more soluble at a lower pH. If your buffer is neutral or basic, the compound may be precipitating.

  • Consider the buffer concentration. High salt concentrations in your buffer can sometimes decrease the solubility of organic compounds (the "salting out" effect). Try reducing the buffer concentration if your experiment allows.

  • Ensure complete dissolution in the initial solvent. If you are performing a solvent exchange, ensure that this compound is fully dissolved in the organic solvent before adding the aqueous buffer.

  • Add the aqueous buffer slowly while vortexing. This can prevent localized high concentrations of the aqueous phase, which can cause rapid precipitation.

Q2: I've tried adjusting the pH, but my this compound is still not dissolving sufficiently. What's my next step?

A2: If pH adjustment alone is insufficient, you can explore other solubility enhancement techniques. The choice of the next step depends on the requirements of your downstream application.

  • Co-solvents: If your experimental system can tolerate small amounts of organic solvents, using a co-solvent system can be effective.[1][2][3]

  • Cyclodextrins: For in vitro and in vivo studies where organic solvents are not ideal, cyclodextrins are an excellent choice as they are generally well-tolerated.[4][5][6]

  • Surfactants: Micellar solubilization using surfactants is another option, particularly for in vitro assays.[7][8]

The following workflow can help you decide on an appropriate method:

G start Precipitation or Low Solubility of this compound ph_adjust Adjust pH to acidic range (e.g., pH 4-6) start->ph_adjust check_solubility1 Sufficiently Soluble? ph_adjust->check_solubility1 cosolvent Introduce a Co-solvent (e.g., DMSO, Ethanol, PEG 400) check_solubility1->cosolvent No end_success Proceed with Experiment check_solubility1->end_success Yes check_solubility2 Sufficiently Soluble? cosolvent->check_solubility2 cyclodextrin Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) check_solubility2->cyclodextrin No check_solubility2->end_success Yes check_solubility3 Sufficiently Soluble? cyclodextrin->check_solubility3 check_solubility3->end_success Yes end_fail Consider other methods (e.g., solid dispersion, nanosuspension) check_solubility3->end_fail No

Figure 1. Workflow for selecting a solubility enhancement method.

Q3: I'm concerned that the solubility enhancement method will interfere with my biological assay. How can I mitigate this?

A3: This is a critical consideration. It is essential to run appropriate controls to account for any potential effects of the solubilizing agents.

  • Vehicle Control: Always include a control group that is treated with the same buffer, co-solvent, or cyclodextrin concentration as your experimental group, but without this compound.

  • Concentration Optimization: Use the lowest concentration of the solubilizing agent that achieves the desired solubility of this compound to minimize potential off-target effects.

  • Literature Review: Check the literature for the compatibility of your chosen solubilizing agent with your specific assay system. For example, high concentrations of DMSO can be toxic to cells.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

Q2: How does pH adjustment improve the solubility of this compound?

A2: this compound is an alkaloid, which means it contains a basic nitrogen atom.[10] In acidic conditions (lower pH), this nitrogen can be protonated, forming a salt. These salt forms are generally more soluble in water than the neutral form of the molecule.[8][][12] Therefore, adjusting the pH of the buffer to a mildly acidic range (e.g., pH 4-6) can significantly increase its solubility.

Q3: What are co-solvents and how do they work?

A3: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble drugs.[3] They work by reducing the polarity of the aqueous solvent system, making it more favorable for the dissolution of hydrophobic compounds like this compound.[1][] Commonly used co-solvents in research settings include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[3][]

Q4: What are cyclodextrins and how can they enhance solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[4][14] This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous solutions, thereby increasing the overall solubility of the guest molecule.[13]

G cluster_2 cluster_3 water1 H₂O water2 H₂O water3 H₂O water4 H₂O caulo This compound (Hydrophobic) cd Cyclodextrin complex Soluble Inclusion Complex caulo_in_cd This compound caulo->caulo_in_cd cd->complex cd_inner Hydrophobic Cavity complex->water1 Soluble in

Figure 2. Mechanism of cyclodextrin inclusion for solubility enhancement.

Data on Solubility Enhancement Strategies

The following tables present illustrative data on the potential improvement in this compound solubility using different techniques. Note: This data is hypothetical and intended for illustrative purposes to demonstrate the expected trends.

Table 1: Effect of pH on this compound Solubility

Buffer SystempHIllustrative Solubility (µg/mL)Fold Increase (vs. pH 7.4)
Phosphate Buffer7.451x
Acetate Buffer5.55010x
Acetate Buffer4.525050x

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solvent SystemConcentration (% v/v)Illustrative Solubility (µg/mL)Fold Increase (vs. 0%)
None0%51x
Ethanol10%6012x
PEG 40010%15030x
DMSO10%>1000>200x

Table 3: Effect of Cyclodextrins on this compound Solubility in PBS (pH 7.4)

CyclodextrinConcentration (mM)Illustrative Solubility (µg/mL)Fold Increase (vs. 0 mM)
None051x
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1010020x
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)1025050x
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)50500100x
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)50>1000>200x

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Prepare a stock solution of this compound: Dissolve this compound in a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare a series of buffers: Prepare buffers with different pH values (e.g., acetate buffer at pH 4.5 and 5.5, and phosphate buffer at pH 7.4).

  • Add this compound to buffers: Add a small aliquot of the this compound stock solution to each buffer to reach a target final concentration that is expected to be above its solubility limit. Ensure the final concentration of the organic solvent is low (e.g., <1% v/v).

  • Equilibrate the samples: Gently agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to allow them to reach equilibrium.

  • Separate undissolved compound: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved this compound.

  • Quantify the soluble fraction: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.

Protocol 2: Solubility Enhancement using Co-solvents

  • Prepare co-solvent mixtures: Prepare your primary aqueous buffer (e.g., PBS, pH 7.4) and create a series of co-solvent mixtures by adding varying percentages of the chosen co-solvent (e.g., 5%, 10%, 20% v/v of ethanol or PEG 400).

  • Add excess this compound: Add an excess amount of solid this compound to each co-solvent mixture.

  • Equilibrate and quantify: Follow steps 4-6 from Protocol 1 to equilibrate the samples and determine the concentration of dissolved this compound in each co-solvent mixture.

Protocol 3: Solubility Enhancement using Cyclodextrins

  • Prepare cyclodextrin solutions: Prepare a series of solutions of the chosen cyclodextrin (e.g., HP-β-CD or SBE-β-CD) at different concentrations (e.g., 10 mM, 25 mM, 50 mM) in your desired aqueous buffer.

  • Add excess this compound: Add an excess amount of solid this compound to each cyclodextrin solution.

  • Equilibrate and quantify: Follow steps 4-6 from Protocol 1 to equilibrate the samples and determine the concentration of dissolved this compound in each cyclodextrin solution. This type of experiment is often referred to as a phase-solubility study.

References

Technical Support Center: Troubleshooting Caulophyllumine A Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Caulophyllumine A in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in cell culture?

This compound is a bioactive alkaloid isolated from the plant Caulophyllum thalictroides. Like many complex organic molecules, particularly alkaloids, its stability in the aqueous, near-physiological conditions of cell culture media can be a concern.[1][2] Factors such as pH, temperature, and enzymatic activity within the media can lead to its degradation, potentially affecting experimental reproducibility and the accuracy of results.[3][4]

Q2: My experimental results with this compound are inconsistent. Could this be due to instability?

Yes, inconsistent results are a common sign of compound instability in cell culture media.[3] Degradation of this compound over the course of an experiment would lead to a decrease in its effective concentration, which could manifest as variable biological effects.

Q3: What are the primary factors that could contribute to the degradation of this compound in my cell culture experiments?

Several factors can influence the stability of a compound like this compound in cell culture:

  • pH: Standard cell culture media typically have a pH between 7.2 and 7.4. Some molecules are susceptible to hydrolysis or other forms of degradation at this pH.[3][5]

  • Temperature: Incubating at 37°C can accelerate the degradation of thermally sensitive compounds.[3][5]

  • Light Exposure: Some compounds are photosensitive and can degrade when exposed to light.[3][4]

  • Media Components: Components in the media, such as serum, can contain enzymes that may metabolize the compound.[3][4] Reactive oxygen species can also be present and lead to oxidation.[5]

  • Cellular Metabolism: The cells themselves can metabolize this compound, leading to a decrease in its concentration over time.[4]

Troubleshooting Guide

If you suspect this compound is unstable in your experiments, follow these steps to identify the cause and mitigate the issue.

Step 1: Assess the Stability of this compound in Your Specific Media

The first step is to determine if and how quickly this compound is degrading under your experimental conditions.

  • Recommendation: Perform a stability study by incubating this compound in your complete cell culture medium (including serum and any other supplements) without cells at 37°C and 5% CO2.

  • Procedure:

    • Prepare a solution of this compound in your complete cell culture medium at the final concentration used in your experiments.

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Immediately store the collected samples at -80°C to halt any further degradation.

    • Analyze the concentration of the intact this compound in each sample using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

  • Interpretation: A decrease in the concentration of the parent compound over time is indicative of instability.

Step 2: Identify the Cause of Instability

Based on the results from Step 1, you can perform further experiments to pinpoint the cause of degradation.

Potential CauseExperimental Approach to ConfirmMitigation Strategies
pH Instability Incubate this compound in media with different pH values (e.g., 6.8, 7.4, 8.0) and analyze its concentration over time.Use fresh media for each experiment. Ensure the incubator's CO2 levels are stable. Consider using a buffering agent if appropriate for your cell line.
Temperature Sensitivity Incubate this compound in your media at different temperatures (e.g., 4°C, room temperature, 37°C) and measure its concentration over time.Prepare fresh solutions of this compound immediately before use. Minimize the time the compound is incubated at 37°C.
Light Sensitivity Expose a solution of this compound in media to light and keep a control sample in the dark. Compare the concentrations over time.Protect your stock solutions and experimental plates from light by using amber tubes and covering them with foil.
Enzymatic Degradation (from serum) Compare the stability of this compound in serum-free media versus your complete media containing serum.If your cells can tolerate it for the duration of the experiment, consider using serum-free or reduced-serum media. Alternatively, heat-inactivate the serum before use, although this may affect cell growth.
Cellular Metabolism Compare the stability of this compound in media incubated with your cells versus media incubated without cells.There is no direct way to prevent cellular metabolism. However, being aware of it is crucial for interpreting your data. You may need to use higher initial concentrations or replenish the compound during long-term experiments.
Step 3: Optimize Your Experimental Protocol

Based on your findings, you can adjust your experimental protocol to minimize the instability of this compound.

  • Always prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment.

  • Minimize the pre-incubation time of the compound in the media before adding it to the cells.

  • For long-term experiments (over 24 hours), consider replenishing the media with fresh this compound at regular intervals.

  • Ensure consistent handling procedures across all experiments to improve reproducibility.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Your complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration used in your experiments. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.5%).

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes. Place them in the cell culture incubator.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The "0 hour" sample should be collected immediately after preparation.

  • Sample Storage: Immediately store the collected samples at -80°C until analysis.

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the concentration of intact this compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate and half-life in your specific cell culture medium.

Visualizations

cluster_0 Troubleshooting Workflow A Inconsistent Experimental Results B Assess Compound Stability in Media (without cells) A->B C Is the compound stable? B->C D Investigate Other Experimental Variables C->D Yes E Identify Cause of Instability C->E No F Optimize Experimental Protocol E->F G Re-evaluate Experiment F->G cluster_1 Factors Affecting Compound Stability Compound This compound in Cell Culture Media Degradation Degradation Compound->Degradation pH pH pH->Degradation Temp Temperature Temp->Degradation Light Light Light->Degradation Media Media Components (e.g., Serum Enzymes) Media->Degradation Cells Cellular Metabolism Cells->Degradation

References

optimizing Caulophyllumine A concentration for cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Caulophyllumine A in cytotoxicity assays. It includes frequently asked questions, a detailed troubleshooting guide, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a naturally occurring alkaloid compound that has been isolated from plants of the Caulophyllum genus, such as Caulophyllum robustum Maxim. and Caulophyllum thalictroides (L.) Michx. (commonly known as blue cohosh).[1][2]

Q2: What is the expected cytotoxic concentration or IC50 for this compound? A2: Currently, there is limited specific data on the cytotoxic potency of this compound. One study that isolated the compound evaluated its cytotoxicity against A549, HeLa, and SMMC-7721 cancer cell lines and found it to be inactive at concentrations up to 200 µM.[2] However, other alkaloids from the Caulophyllum genus and the broader class of aporphine alkaloids have demonstrated cytotoxic and antitumor activities, often through the induction of apoptosis.[3]

Q3: Since its activity is low, how should I determine a suitable concentration range for my experiments? A3: When working with a compound with unknown or potentially low potency, a broad concentration range screening is recommended. A typical approach is to perform a logarithmic dose-response curve starting from a high concentration (e.g., 100-200 µM) and serially diluting down to the nanomolar range. This will establish whether the compound has any effect on your specific cell line and, if so, will identify an effective concentration range for further, more detailed assays.

Q4: What is the recommended solvent for dissolving this compound? A4: While specific solubility data for this compound is not widely published, alkaloids and similar natural products are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[4][5] It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤0.5%.[6] Always run a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects.

Experimental Workflow for Cytotoxicity Assays

The following diagram outlines a general workflow for conducting a cytotoxicity assay with a test compound like this compound.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis p1 Prepare this compound Stock Solution (in DMSO) p2 Prepare Serial Dilutions in Culture Medium p1->p2 p3 Seed Cells in 96-Well Plate & Incubate (24h) p2->p3 t1 Replace Medium with Compound Dilutions p3->t1 t2 Incubate for Exposure Period (e.g., 24, 48, 72h) t1->t2 a1 Add Assay Reagent (e.g., MTT, LDH Substrate) t2->a1 a2 Incubate as per Protocol a1->a2 a3 Measure Signal (Absorbance/Luminescence) a2->a3 d1 Subtract Background & Normalize to Controls a3->d1 d2 Calculate % Viability or % Cytotoxicity d1->d2 d3 Plot Dose-Response Curve & Determine IC50 d2->d3

Caption: General workflow for a cell-based cytotoxicity experiment.

Troubleshooting Guide

This guide addresses common issues encountered during cytotoxicity assays in a question-and-answer format.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Q: Why is the variability between my replicate wells so high? Inconsistent Cell Seeding: Uneven cell distribution during plating is a major source of variability. Cells may clump or not be fully suspended.[7] Pipetting Errors: Inaccurate pipetting, especially with small volumes of compound or reagents, can lead to significant concentration differences.[8] Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation and temperature changes, leading to different growth rates.[9]Improve Cell Seeding: Ensure the cell suspension is homogenous by gently mixing before each aspiration. Seed plates consistently and allow them to sit at room temperature for 15-20 minutes before incubation to allow even settling.[7] Improve Pipetting Technique: Use calibrated pipettes. For adding compounds, prepare intermediate dilutions to allow for pipetting larger, more accurate volumes. Use a multichannel pipette for reagent addition to ensure simultaneous delivery.[10] Mitigate Edge Effects: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or water to create a humidity barrier and use only the inner 60 wells for your assay.[9]
Q: My untreated (negative control) cells show low viability or high LDH release. What's wrong? High Cell Density: Over-confluent cells can begin to die due to nutrient depletion and waste accumulation, leading to a high "spontaneous" LDH release.[11] Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high for your cell line. Rough Handling: Overly vigorous pipetting during media changes or reagent addition can dislodge or lyse cells.[11]Optimize Cell Density: Perform a cell titration experiment to find the optimal seeding density that ensures cells are in the logarithmic growth phase throughout the experiment.[12] Run Solvent Controls: Always include a vehicle-only control. If toxicity is observed, reduce the final solvent concentration (typically to <0.1-0.5%). Handle Cells Gently: When aspirating or adding solutions, place the pipette tip against the side of the well and dispense slowly to avoid disturbing the cell monolayer.
Q: My positive control isn't working, or my test compound shows >100% viability. Ineffective Positive Control: The concentration of the positive control (e.g., doxorubicin, Triton X-100) may be too low, or the incubation time may be too short. Compound Interference: Some compounds can directly interact with assay reagents. For example, colored compounds can interfere with absorbance readings, and reducing agents can convert MTT to formazan non-enzymatically.[12] Increased Metabolism/Proliferation: At very low concentrations, some compounds can stimulate cell proliferation or metabolic activity, leading to an absorbance value higher than the negative control.[13]Validate Positive Control: Ensure the positive control is prepared correctly and used at a concentration known to induce maximum cell death for your cell line and assay duration. Run Compound Controls: Include control wells with the compound in medium but without cells to check for direct effects on the assay reagents. If interference is detected, consider a different viability assay (e.g., switch from MTT to LDH). Analyze Dose-Response: This is often a real biological effect. Report it as such and note the hormetic (biphasic) dose-response. Ensure you have enough data points at low concentrations to accurately model this effect.[13]
Q: My absorbance/luminescence readings are very low across the entire plate. Low Cell Number: The initial number of seeded cells may be too low, resulting in a signal that is below the optimal detection range of the assay.[11] Reagent Problem: The assay reagent (e.g., MTT solution) may have degraded due to improper storage (e.g., exposure to light).[12] Insufficient Incubation: The incubation time with the assay reagent may be too short for a sufficient signal to develop.Optimize Cell Number: Use a higher cell seeding density that falls within the linear range of the assay.[12] Check Reagents: Prepare fresh reagents and store them correctly (e.g., protect MTT from light). Use a new batch if degradation is suspected. Optimize Incubation Time: Increase the incubation time with the assay reagent as recommended by the manufacturer's protocol to allow for maximal signal development.

Detailed Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of viable cells, which reflects the number of living cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Key Experimental Parameters

Parameter Recommendation
Cell Seeding Density 5,000 - 15,000 cells/well (must be optimized for cell line)
Compound Incubation 24 - 72 hours
MTT Reagent Conc. 0.5 mg/mL final concentration
MTT Incubation 2 - 4 hours at 37°C
Solubilizing Agent DMSO or 0.01 M HCl in 10% SDS

| Readout Wavelength | 570 nm (reference ~630 nm) |

Step-by-Step Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different compound concentrations. Include wells for vehicle control (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Remove the compound-containing medium and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control wells after subtracting the background absorbance from media-only wells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (necrosis or late apoptosis).

Key Experimental Parameters

Parameter Recommendation
Cell Seeding Density 5,000 - 20,000 cells/well (must be optimized)
Compound Incubation 24 - 72 hours
Supernatant Transfer 50 µL
Reaction Incubation 30 minutes at room temperature (protected from light)

| Readout Wavelength | 490 nm (reference ~680 nm) |

Step-by-Step Protocol

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up the following controls on the same plate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in kits) for 45 minutes before the end of the incubation.

    • Background Control: Medium only (no cells).

  • Supernatant Collection: After the treatment incubation, carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a dye). Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: First, subtract the background control absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Potential Signaling Pathway for Investigation

While the precise mechanism of this compound is not well-defined, related aporphine alkaloids are known to induce apoptosis.[3] A common mechanism is the intrinsic or mitochondrial pathway of apoptosis, which researchers can investigate.

G cluster_mito Mitochondrion cluster_cyto Cytosol compound Cytotoxic Compound (e.g., Aporphine Alkaloid) bax Bax/Bak Activation compound->bax Activation bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) compound->bcl2 Inhibition mpore Mitochondrial Pore Formation bax->mpore bcl2->bax cyto_c Cytochrome c Release mpore->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: The intrinsic (mitochondrial) apoptosis signaling pathway.

References

challenges in the chemical synthesis of Caulophyllumine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the chemical synthesis of Caulophyllumine A. As there is no reported total synthesis of this compound to date, this guide addresses challenges based on the synthesis of its core structural motifs: a stereochemically defined 2-substituted piperidine and a β-aminoketone linked to a substituted aromatic ring.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

The primary challenges in the synthesis of this compound can be divided into three key areas:

  • Stereocontrolled synthesis of the (S)-2-substituted piperidine core: Establishing the correct absolute stereochemistry at the C2 position of the piperidine ring is crucial.

  • Formation of the β-aminoketone linkage: The carbon-carbon bond formation between the piperidine ring and the acetophenone moiety to create the β-aminoketone presents significant hurdles in terms of reaction conditions and potential side reactions.

  • Management of the substituted aromatic ring: The 4-hydroxy-2,3-dimethoxyphenyl unit requires careful handling, likely involving protecting group strategies to avoid unwanted reactions during the synthesis.

Q2: What general approaches can be considered for the synthesis of the 2-substituted piperidine fragment?

Several strategies exist for the asymmetric synthesis of 2-substituted piperidines.[1][2][3][4] These often involve chiral auxiliaries, asymmetric catalysis, or the use of chiral starting materials. Methods such as diastereoselective reduction of cyclic imines, asymmetric allylation, and intramolecular cyclization of amino precursors are common.[4]

Q3: Which reactions are suitable for constructing the β-aminoketone moiety?

The β-aminoketone core of this compound can be synthesized primarily through two classical methods: the Mannich reaction and the Michael addition.[5][6][7][8][9]

  • Mannich reaction: This involves the aminoalkylation of an enolizable ketone (the acetophenone derivative) with an imine derived from the piperidine fragment.[7]

  • Michael addition: This would involve the conjugate addition of the piperidine nitrogen to an α,β-unsaturated ketone derived from the aromatic portion.

Troubleshooting Guides

Challenge 1: Stereoselective Synthesis of the (S)-2-Substituted Piperidine Core
Problem Possible Cause Troubleshooting Steps
Low Diastereoselectivity in Reductive Amination - Inadequate stereocontrol from the chiral auxiliary or catalyst. - Non-optimal reducing agent.- Screen different chiral auxiliaries or catalysts. - Vary the reducing agent (e.g., NaBH(OAc)₃, NaBH₄, H₂ with catalyst). - Optimize reaction temperature and solvent.
Poor Enantioselectivity in Asymmetric Catalysis - Catalyst poisoning. - Incorrect ligand choice. - Sub-optimal reaction conditions.- Ensure all reagents and solvents are pure and dry. - Screen a library of chiral ligands. - Adjust temperature, pressure, and catalyst loading.
Side Reactions during Cyclization - Competing elimination or rearrangement pathways. - Steric hindrance.- Use milder cyclization conditions. - Employ a different synthetic route that avoids problematic intermediates. - Modify the protecting groups to reduce steric bulk.

Experimental Protocol: Stereoselective Synthesis of a 2-Substituted Piperidine via Reductive Amination

This protocol is a representative example for the synthesis of a chiral 2-substituted piperidine, adapted from methodologies described in the literature.

Reaction: Double reductive amination of a 1,5-keto-aldehyde with a primary amine using a chiral auxiliary.[1]

Materials:

  • 1,5-Keto-aldehyde precursor

  • Chiral primary amine (e.g., (R)-α-methylbenzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 1,5-keto-aldehyde (1.0 eq) and the chiral primary amine (1.1 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Parameter Value
Typical Yield 70-90%
Diastereomeric Ratio >95:5
Challenge 2: Formation of the β-Aminoketone Linkage
Problem Possible Cause Troubleshooting Steps
Low Yield in Mannich Reaction - Poor imine formation. - Unfavorable equilibrium. - Decomposition of starting materials or product.- Use a dehydrating agent (e.g., molecular sieves) to drive imine formation. - Optimize the catalyst (acid or base) and reaction temperature. - Consider a pre-formed imine.
Formation of Side Products - Self-condensation of the ketone. - Bis-addition to the imine.- Use a pre-formed enolate or silyl enol ether of the acetophenone. - Control the stoichiometry of the reactants carefully. - Lower the reaction temperature.
Failure of Michael Addition - Low nucleophilicity of the piperidine nitrogen. - Steric hindrance.- Use a more activated α,β-unsaturated ketone. - Employ a catalyst to enhance the nucleophilicity of the amine. - Increase the reaction temperature or use microwave irradiation.

Experimental Protocol: Synthesis of a β-Aminoketone via a Three-Component Mannich Reaction

This protocol is a general procedure for the synthesis of β-aminoketones, which can be adapted for the synthesis of this compound.[7]

Reaction: One-pot, three-component reaction of an aldehyde, an amine, and a ketone.

Materials:

  • Aromatic aldehyde (e.g., 4-hydroxy-2,3-dimethoxybenzaldehyde) (1.1 mmol)

  • Amine (e.g., the synthesized 2-substituted piperidine) (1.0 mmol)

  • Ketone (e.g., acetophenone as a model) (1.1 mmol)

  • Catalyst (e.g., silica nanoparticles) (0.1 g)

  • Microwave reactor or conventional heating

  • Ethyl acetate

Procedure:

  • In a microwave-safe vial, combine the aromatic aldehyde, the amine, the ketone, and the catalyst.

  • Irradiate the mixture in a microwave reactor (e.g., 240 W) for the optimized time (typically 5-15 minutes), monitoring the reaction progress by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate.

  • Filter to remove the catalyst.

  • Wash the catalyst with ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Value
Typical Yield 85-95%
Reaction Time 5-15 min (microwave)

Visualizations

Retrosynthesis_Caulophyllumine_A Caulophyllumine_A This compound Disconnection1 C-C Bond Formation (β-Aminoketone) Caulophyllumine_A->Disconnection1 Piperidine (S)-2-Substituted Piperidine Disconnection1->Piperidine Acetophenone Substituted Acetophenone Disconnection1->Acetophenone Disconnection2 Piperidine Ring Synthesis Piperidine->Disconnection2 Acyclic_Precursor Acyclic Amino-aldehyde/ketone Disconnection2->Acyclic_Precursor

Caption: Retrosynthetic analysis of this compound.

Mannich_vs_Michael cluster_mannich Mannich Reaction cluster_michael Michael Addition Ketone Acetophenone Derivative (Enolizable) Mannich_Product β-Aminoketone Ketone->Mannich_Product Imine Piperidine Imine Imine->Mannich_Product Enone α,β-Unsaturated Ketone Michael_Product β-Aminoketone Enone->Michael_Product Piperidine_Nuc Piperidine (Nucleophile) Piperidine_Nuc->Michael_Product

References

preventing Caulophyllumine A precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Caulophyllumine A in stock solutions.

Troubleshooting Guide: Preventing this compound Precipitation

This guide addresses the common issue of this compound precipitation during the preparation and storage of stock solutions.

Issue: this compound precipitates out of solution.

Potential Cause Recommended Solution Detailed Protocol
Inappropriate Solvent Use a suitable organic solvent for the initial stock solution. Dimethyl sulfoxide (DMSO) is a common choice for compounds of this nature in biological assays.See Experimental Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO .
Low Aqueous Solubility When diluting the DMSO stock in aqueous media (e.g., cell culture media, PBS), employ techniques to minimize precipitation.See Experimental Protocol 2: Dilution of this compound Stock Solution in Aqueous Media .
pH of the Solution As an alkaloid, the solubility of this compound is likely pH-dependent. It is expected to be more soluble in acidic conditions.For non-cellular assays, consider using a slightly acidic buffer. However, for cell-based experiments, altering the medium's pH is generally not advisable.
Improper Storage Fluctuations in temperature and exposure to light can affect the stability and solubility of the stock solution.Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in foil.
High Concentration The intended final concentration in the aqueous medium may exceed the solubility limit of this compound.If precipitation persists, consider lowering the final working concentration. Perform a concentration-response experiment to determine the optimal, soluble concentration for your assay.

Experimental Protocols

Experimental Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of high-purity this compound powder.

  • Dissolution: Add an appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution vigorously until the this compound is completely dissolved. The solution should be clear and free of visible particles.

  • Assisted Solubilization (if necessary): If the compound does not readily dissolve, brief sonication or gentle warming in a water bath (not exceeding 37°C) can be applied.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials and store at -20°C or -80°C.

Experimental Protocol 2: Dilution of this compound Stock Solution in Aqueous Media
  • Pre-warming: Gently warm the aqueous medium (e.g., cell culture medium) to the experimental temperature (typically 37°C).

  • Intermediate Dilution (Recommended): Prepare an intermediate dilution of the concentrated DMSO stock solution in the same solvent to facilitate more accurate pipetting and better mixing.

  • Final Dilution: While gently vortexing the pre-warmed aqueous medium, add the this compound stock solution drop-wise. This rapid dispersion helps to prevent localized high concentrations that can lead to immediate precipitation.

  • Final Mixing: Vortex the final solution for a few seconds to ensure homogeneity. Visually inspect the solution for any signs of precipitation before use.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: While specific solubility data for this compound is not widely published, a common and effective solvent for initial stock solutions of similar hydrophobic natural products is high-purity, anhydrous dimethyl sulfoxide (DMSO).

Q2: My this compound stock solution in DMSO is clear, but it precipitates when I dilute it in my cell culture medium. Why is this happening?

A2: This is a common phenomenon known as antisolvent precipitation. This compound is likely much less soluble in the aqueous environment of your culture medium than in DMSO. When the concentrated DMSO stock is diluted, the solvent environment changes, causing the compound to fall out of solution. Following the detailed steps in Experimental Protocol 2 can help mitigate this issue.

Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?

A3: Direct dissolution in aqueous buffers is generally not recommended due to the anticipated low aqueous solubility of this compound. It is best to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.

Q4: How should I store my this compound stock solutions to prevent precipitation?

A4: To maintain the stability and prevent precipitation of your stock solution, it is recommended to store it in small, single-use aliquots at -20°C or -80°C. This practice minimizes the damaging effects of repeated freeze-thaw cycles. Storing in amber vials or protecting the vials from light is also advisable.

Q5: What should I do if I observe a precipitate in my stock solution after thawing?

A5: If a precipitate is observed after thawing, you can try to redissolve it by gentle warming in a 37°C water bath and brief sonication. If the precipitate does not redissolve, it is recommended to discard the aliquot and use a fresh one to ensure accurate dosing in your experiments.

Visual Guides

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso mix Vortex/Sonicate add_dmso->mix store Aliquot & Store at -20°C/-80°C mix->store thaw Thaw Stock Aliquot dilute Dilute Stock into Medium thaw->dilute prewarm Pre-warm Aqueous Medium prewarm->dilute use Use in Experiment dilute->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_precipitation cluster_stock In Stock Solution? cluster_dilution Upon Dilution? start Precipitation Observed? check_solvent Using DMSO? start->check_solvent In stock check_protocol Followed dilution protocol? start->check_protocol Upon dilution check_storage Stored at -20°C/-80°C? check_solvent->check_storage Yes use_dmso Use high-purity DMSO check_solvent->use_dmso No redissolve Attempt to redissolve (warm/sonicate) check_storage->redissolve Yes proper_storage Aliquot and store properly check_storage->proper_storage No lower_conc Lower final concentration check_protocol->lower_conc Yes follow_protocol Use pre-warmed medium and vortex during addition check_protocol->follow_protocol No

Caption: Troubleshooting decision tree for this compound precipitation.

Caulophyllumine A off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific off-target effects of Caulophyllumine A have not been extensively documented in publicly available scientific literature. This technical support center provides a generalized framework and best practices for researchers to identify and troubleshoot potential off-target effects of novel bioactive compounds like this compound in cellular models. The following information is intended as a guide for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they critical to investigate for a compound like this compound?

Off-target effects are interactions of a drug or bioactive molecule with proteins or other cellular components that are not its intended primary target. Investigating these effects is crucial for several reasons:

  • Safety and Toxicity: Off-target interactions are a major cause of cellular toxicity and adverse drug reactions.[1][2][3][4]

  • Mechanism of Action: Understanding off-target effects helps to fully elucidate the compound's true mechanism of action and can reveal novel therapeutic applications.[5][6][7]

  • Data Interpretation: Unidentified off-target effects can lead to misinterpretation of experimental results and inconsistent findings.

Q2: Based on the general properties of alkaloids, what are some potential (though unverified) off-target effects that researchers should be aware of for this compound?

While specific data for this compound is lacking, alkaloids as a class of molecules are known to interact with a variety of cellular components. Researchers should consider the possibility of:

  • Interaction with ion channels or G-protein coupled receptors (GPCRs).

  • Inhibition of various kinases or phosphatases.

  • Intercalation with DNA or RNA.

  • Induction of oxidative stress.[8]

  • Disruption of cytoskeletal dynamics.

Q3: How can I begin to identify potential off-target effects of this compound in my cellular model?

A systematic approach is recommended:

  • Phenotypic Profiling: Observe the effects of this compound across a panel of diverse cell lines and record any unexpected morphological changes, effects on cell proliferation, or cytotoxicity.

  • Target Deconvolution Techniques: Employ methods like affinity chromatography, cellular thermal shift assay (CETSA), or proteome-wide expression profiling to identify binding partners.[5][6][7][9]

  • Pathway Analysis: Use techniques like western blotting or RNA sequencing to determine if this compound treatment leads to the activation or inhibition of unexpected signaling pathways.

Troubleshooting Guides

Issue 1: My cells exhibit unexpected toxicity or morphological changes at concentrations where the intended on-target effect is not observed.

  • Question: Could this be an off-target effect?

  • Answer: Yes, this is a classic indication of a potential off-target effect. The intended target may not be expressed or may be non-essential in your specific cell model, while an off-target protein that is present and vital could be affected, leading to toxicity.

  • Troubleshooting Steps:

    • Confirm Compound Purity and Identity: Ensure the purity of your this compound sample using techniques like HPLC-MS.

    • Dose-Response Analysis: Perform a detailed dose-response curve in multiple cell lines to determine the concentration at which toxicity occurs (IC50) versus the concentration for the desired effect (EC50).

    • Control Experiments: Include a negative control (vehicle) and a positive control for toxicity. If possible, use a structurally related but inactive analog of this compound.

    • Cellular Health Assays: Use multiple assays to assess cell health, such as Annexin V/PI staining for apoptosis, and assays for mitochondrial membrane potential or reactive oxygen species (ROS) generation.

  • Question: How can I confirm if this is a direct or indirect off-target effect?

  • Answer: Unpredicted changes in signaling pathways can result from a direct interaction with a component of that pathway or be an indirect, downstream consequence of modulating the primary target or another off-target.

  • Troubleshooting Steps:

    • Time-Course Experiment: Analyze the activation of the unexpected pathway at various time points after treatment. Early activation (minutes) may suggest a more direct effect, while later activation (hours) could be an indirect effect.

    • In Vitro Assays: If you can hypothesize a specific off-target protein in the pathway (e.g., a kinase), test for direct interaction using an in vitro binding or activity assay with the purified protein.

    • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of the suspected off-target protein. If the unexpected pathway activation is diminished, it suggests that protein is involved.

    • CETSA: A cellular thermal shift assay can provide evidence of direct binding of this compound to the suspected off-target protein in a cellular context.

Issue 3: My phenotypic screening results with this compound are inconsistent across experiments.

  • Question: Could off-target effects be contributing to this variability?

  • Answer: Yes, inconsistency can arise if this compound has off-target effects that are sensitive to minor variations in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition, as these can alter the expression of off-target proteins.

    • Assay Controls: Implement robust positive and negative controls in every experiment to monitor the assay window and performance.

    • Orthogonal Assays: Validate your primary screening results with a secondary, orthogonal assay that measures a different aspect of the same biological process. This can help to filter out artifacts caused by off-target effects specific to the primary assay technology.

Quantitative Data Summary

The following tables are templates for how a researcher might structure their data when investigating the off-target effects of this compound.

Table 1: Hypothetical Kinase Selectivity Profile for this compound (1 µM)

Kinase Target% InhibitionPotential Off-Target Interaction
Kinase A85%Primary Target
Kinase B5%Low
Kinase C62%High
Kinase D48%Moderate
Kinase E12%Low

Table 2: Hypothetical Cytotoxicity Profile of this compound Across Different Cell Lines

Cell LinePrimary Target ExpressionIC50 (µM)Notes
HCT116High1.2On-target and potential off-target toxicity
A549High1.5On-target and potential off-target toxicity
MCF7Low> 50Low toxicity, suggests specificity
JurkatHigh0.8High sensitivity, potential off-target effects

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at the desired concentration and another set with vehicle control for 1-2 hours.

  • Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heating Gradient: Aliquot the lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Centrifugation: Cool the samples to room temperature and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the abundance of the target protein and suspected off-target proteins by western blot. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Protocol 2: Western Blot for Signaling Pathway Analysis

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle for various time points. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the protein of interest (e.g., phospho-ERK, total-ERK, cleaved Caspase-3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

experimental_workflow start Start: Phenotypic Observation (e.g., Unexpected Cytotoxicity) hypothesis Hypothesize Potential Off-Targets (e.g., Kinases, GPCRs) start->hypothesis deconvolution Target Deconvolution Assays hypothesis->deconvolution biochemical Biochemical/In Vitro Assays (e.g., Kinase Activity Assay) deconvolution->biochemical Identify Candidates cellular Cellular Target Engagement (e.g., CETSA) deconvolution->cellular Identify Candidates validation Validate Off-Target (e.g., Knockdown/Knockout) biochemical->validation Confirm Direct Interaction cellular->validation Confirm Cellular Binding confirmation Confirmed Off-Target validation->confirmation

Caption: Workflow for identifying off-target effects.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression tf->gene compound This compound primary_target Primary Target compound->primary_target Intended Interaction off_target Off-Target (e.g., Kinase 2) compound->off_target Unintended Interaction

Caption: Hypothetical off-target interaction in a signaling pathway.

troubleshooting_tree start Inconsistent Phenotypic Screening Results q1 Are cell culture conditions standardized? start->q1 a1_no Standardize passage #, confluency, and media. q1->a1_no No q2 Are assay controls behaving as expected? q1->q2 Yes a1_no->q1 a2_no Troubleshoot assay protocol and reagents. q2->a2_no No q3 Does an orthogonal assay confirm the phenotype? q2->q3 Yes a2_no->q2 a3_no Primary assay may be prone to off-target artifacts. q3->a3_no No end Consider off-target effects sensitive to minor variations. q3->end Yes

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: Managing Caulophyllumine A Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific cytotoxicity of Caulophyllumine A in normal cells is limited in publicly available scientific literature. This technical support center provides a generalized framework and troubleshooting guide based on established principles for assessing and mitigating the toxicity of novel alkaloids. The protocols and strategies outlined below should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: We are observing significant toxicity of this compound in our normal cell lines, even at low concentrations. What are the potential underlying mechanisms?

A1: While specific data for this compound is scarce, alkaloids can induce cytotoxicity through various mechanisms. These can include, but are not limited to, disruption of cell membrane integrity, induction of apoptosis (programmed cell death) through mitochondrial or death receptor pathways, cell cycle arrest, or induction of autophagy-related cell death. It is also possible that the observed toxicity is due to off-target effects on essential cellular machinery. A systematic investigation into these pathways is recommended to elucidate the specific mechanism.

Q2: How can we determine if the observed cytotoxicity is specific to cancer cells over normal cells?

A2: A crucial step in preclinical drug development is to determine the therapeutic window of a compound. This involves assessing its cytotoxic effects on a panel of both cancerous and normal cell lines. By comparing the half-maximal inhibitory concentration (IC50) values, you can calculate a selectivity index (SI). A higher SI value (IC50 in normal cells / IC50 in cancer cells) indicates a greater selectivity for cancer cells.

Q3: What are the initial steps to troubleshoot high cytotoxicity in our in vitro assays?

A3: High cytotoxicity can sometimes be an artifact of the experimental setup. Before exploring complex biological mechanisms, it's important to rule out common experimental errors. Refer to our troubleshooting guide below for a systematic approach to identifying and resolving these issues.

Q4: Are there formulation strategies that can be explored to reduce the toxicity of this compound in our experiments?

A4: Yes, formulation can play a significant role in modulating the toxicity of a compound. For in vitro studies, this could involve the use of different solubilizing agents or vehicles. For in vivo studies, encapsulation in liposomes or nanoparticles can alter the pharmacokinetic and pharmacodynamic properties of a drug, potentially reducing its toxicity to normal tissues.

Troubleshooting Guides

Issue: High Variability in Cytotoxicity Assay Results
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density with a cell counter.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the wells after adding this compound. If precipitation is observed, consider using a different solvent or a lower concentration range.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Contamination Regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques are followed throughout the experiment.
Issue: Unexpectedly High Cytotoxicity in Normal Cells
Possible Cause Recommended Solution
Incorrect Compound Concentration Verify the stock solution concentration and the dilution series calculations. Perform a new serial dilution from a fresh stock.
Solvent Toxicity Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure it is not causing the observed toxicity.
Cell Line Sensitivity Different normal cell lines can have varying sensitivities to a compound. Test this compound on a panel of different normal cell lines to assess if the toxicity is cell-type specific.
Compound Degradation Ensure the compound is stored correctly and protected from light if it is light-sensitive. Prepare fresh dilutions for each experiment.
Assay Interference Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing MTT reagent). Consider using an alternative cytotoxicity assay that relies on a different principle (e.g., LDH release or CellTiter-Glo®).

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

Objective: To quantify the concentration of this compound that inhibits the metabolic activity of cells by 50%.

Materials:

  • Normal and cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis Induction by Annexin V/Propidium Iodide Staining

Objective: To determine if this compound induces apoptosis in normal cells.

Materials:

  • Normal cell line

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound (including a vehicle control) for a predetermined time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Initial Toxicity Screening cluster_phase2 Phase 2: Mechanism of Toxicity Investigation cluster_phase3 Phase 3: Mitigation Strategies start Start: this compound assay_setup Set up Normal & Cancer Cell Lines start->assay_setup dose_response Dose-Response Treatment assay_setup->dose_response mtt_assay MTT Assay dose_response->mtt_assay ic50 Determine IC50 & Selectivity Index mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle autophagy Autophagy Markers ic50->autophagy formulation Formulation Modification apoptosis->formulation co_treatment Co-treatment with Protective Agents cell_cycle->co_treatment structural_mod Structural Modification of This compound autophagy->structural_mod re_evaluate Re-evaluate Toxicity formulation->re_evaluate co_treatment->re_evaluate structural_mod->re_evaluate

Caption: Experimental workflow for assessing and mitigating this compound toxicity.

signaling_pathway cluster_stimulus External Stimulus cluster_pathways Potential Cytotoxic Pathways cluster_outcome Cellular Outcome caulophyllumine_a This compound apoptosis Apoptosis caulophyllumine_a->apoptosis autophagy Autophagy caulophyllumine_a->autophagy cell_cycle_arrest Cell Cycle Arrest caulophyllumine_a->cell_cycle_arrest cell_death Cell Death apoptosis->cell_death autophagy->cell_death cell_cycle_arrest->cell_death

Caption: Potential signaling pathways of this compound-induced cytotoxicity.

Technical Support Center: Overcoming Poor Bioavailability of Caulophyllumine A In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caulophyllumine A. The information provided is based on established principles for improving the bioavailability of alkaloids and other poorly soluble compounds, as specific pharmacokinetic data for this compound is limited in current literature.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues related to the in vivo efficacy of this compound, which may be linked to poor bioavailability.

Q1: My in vivo study with this compound is showing lower than expected efficacy compared to promising in vitro results. Could this be a bioavailability issue?

A1: Yes, a discrepancy between in vitro potency and in vivo efficacy is a classic indicator of poor bioavailability. Alkaloids like this compound often face challenges with low aqueous solubility, poor membrane permeability, and significant first-pass metabolism in the liver, all of which can drastically reduce the amount of active compound reaching systemic circulation.[1][2][3][4]

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure the compound is stable in your vehicle and under physiological conditions.

  • Conduct a Pilot Pharmacokinetic (PK) Study: A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. Key parameters to measure are Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which represents total drug exposure.

  • Evaluate Different Administration Routes: If oral administration yields poor results, consider intraperitoneal (IP) or intravenous (IV) administration in early-stage animal experiments to confirm that the compound is active when it reaches systemic circulation. An IV administration will provide a baseline for 100% bioavailability.

Q2: My initial pharmacokinetic data for orally administered this compound confirms low plasma concentrations. What are my next steps?

A2: Low plasma concentrations after oral administration strongly suggest poor absorption. The next step is to explore formulation strategies designed to enhance solubility and/or absorption.[2][3][5]

Recommended Strategies:

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can improve the dissolution rate.[2][3] Techniques like micronization or nanocrystal formation can be employed.

  • Formulation with Solubilizing Excipients:

    • Lipid-Based Formulations: These are highly effective for poorly water-soluble drugs.[6][7][8] Options range from simple oil solutions to more complex systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[3] These formulations can improve solubility and may also enhance lymphatic uptake, bypassing some first-pass metabolism.[8]

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer carrier can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.[2][3]

    • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drug molecules, effectively increasing their solubility in aqueous environments.[2]

  • Use of Permeation Enhancers: Co-administration with compounds that reversibly open tight junctions in the intestinal epithelium can increase absorption. However, this approach requires careful toxicological evaluation.

The workflow for addressing and overcoming poor bioavailability is outlined in the diagram below.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Troubleshooting & Strategy cluster_2 Phase 3: Evaluation & Optimization invitro In Vitro Efficacy Confirmed invivo Poor In Vivo Efficacy Observed invitro->invivo Translational Gap invitro->invivo pk_study Conduct Pilot PK Study invivo->pk_study invivo->pk_study confirm_bioavailability Low Bioavailability Confirmed (Low AUC, Cmax) pk_study->confirm_bioavailability pk_study->confirm_bioavailability formulation Develop Enhanced Formulations (e.g., Lipid-based, Nanoparticles) confirm_bioavailability->formulation Action confirm_bioavailability->formulation compare_pk Comparative PK Study (New vs. Old Formulation) formulation->compare_pk formulation->compare_pk efficacy_study Definitive In Vivo Efficacy Study compare_pk->efficacy_study Optimized Formulation Selected compare_pk->efficacy_study

Caption: Experimental workflow for addressing poor in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q: What are the known physicochemical properties of this compound?

A: this compound has a molecular formula of C15H21NO4 and a molecular weight of approximately 279.33 g/mol . Its structure contains a piperidine ring and a substituted phenyl group, which suggests it is a weakly basic alkaloid. Like many alkaloids, it is expected to have low solubility in water at neutral pH but increased solubility at acidic pH.[9][10] Its relatively complex structure may contribute to poor membrane permeability.

PropertyValue / Expected CharacteristicSource
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Chemical ClassAlkaloid[11]
Expected SolubilityPoor in neutral aqueous solutions; higher in acidic solutions.[9][10]
Expected PermeabilityPotentially low due to structural complexity and polar groups.

Q: What is bioavailability and how is it measured?

A: Bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation unchanged.[12] For intravenous (IV) administration, bioavailability is 100% by definition. For other routes, like oral administration, it is calculated by comparing the plasma concentration-time curve (AUC) of the oral dose to the AUC of the IV dose.[12]

The primary method for assessing bioavailability is through a pharmacokinetic study where drug concentrations in blood or plasma are measured at various time points after administration.[12][13]

Q: How can nanotechnology-based drug delivery systems help?

A: Nanotechnology offers several platforms to overcome poor bioavailability.[14][15] Nanoformulations, such as polymeric nanoparticles or lipid nanoparticles, can:

  • Increase drug solubility and dissolution rate. [15]

  • Protect the drug from degradation in the harsh environment of the gastrointestinal tract.

  • Improve absorption by increasing residence time in the gut and facilitating transport across the intestinal epithelium.[14]

  • Enable targeted delivery to specific tissues or cells.[15]

Illustrative Example of Bioavailability Enhancement for an Alkaloid (Piperine):

The following table summarizes fictional, yet representative, data illustrating how different formulation strategies could improve the pharmacokinetic parameters of an alkaloid like this compound, using piperine as a model for which such studies exist.[16][17]

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Unformulated Alkaloid (Suspension)101502.0900100
Micronized Formulation102501.51800200
Lipid-Based Formulation (SEDDS)104501.03600400
Nanoparticle Formulation106001.05400600

Note: Data are for illustrative purposes and do not represent actual results for this compound.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration.

Materials:

  • This compound

  • Formulation vehicle (e.g., 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., K2-EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimatize rats for at least 7 days before the experiment. Fast animals overnight (12 hours) before dosing, with free access to water.

  • Dosing: Prepare the this compound formulation at the desired concentration. Administer a single oral dose (e.g., 10 mg/kg) via oral gavage. Record the exact time of administration.

  • Blood Sampling: Collect blood samples (~100-200 µL) from the tail vein or another appropriate site at predetermined time points.[13] A typical schedule would be: pre-dose (0 hr), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[18]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.[19]

    • The method typically involves protein precipitation to extract the analyte from the plasma matrix.[19]

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Protocol 2: Preparation of a Lipid-Based Formulation (SEDDS)

Objective: To formulate this compound in a self-emulsifying drug delivery system to improve its solubility and dissolution.

Materials:

  • This compound

  • Oil phase (e.g., Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP)

  • Vortex mixer

  • Water bath

Methodology:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Formulation Preparation:

    • Weigh the selected oil, surfactant, and co-surfactant in a clear glass vial in a predetermined ratio (e.g., 30:40:30 w/w).

    • Heat the mixture in a water bath at 40-50°C to ensure homogeneity.

    • Add the calculated amount of this compound to the excipient mixture.

    • Vortex and sonicate the mixture until the drug is completely dissolved, resulting in a clear, homogenous liquid.

  • Characterization:

    • Self-Emulsification Assessment: Add 1 mL of the prepared SEDDS formulation to 250 mL of purified water in a beaker with gentle agitation. Observe the formation of an emulsion. The system should emulsify rapidly to form a fine, milky emulsion.

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

Objective: To assess the cytotoxicity of this compound or its formulations on a relevant cell line.

Materials:

  • Target cell line (e.g., A549, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[20]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[21]

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours.[21] During this time, viable cells will convert the yellow MTT into purple formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[21] Mix gently on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Signaling Pathway Visualization

Alkaloids can interact with a wide array of cellular targets. While the specific pathway for this compound is not fully elucidated, many alkaloids are known to modulate key signaling cascades involved in cell survival, proliferation, and inflammation, such as the PI3K/Akt pathway. The diagram below illustrates a hypothetical signaling pathway that could be inhibited by an alkaloid like this compound.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes CaulophyllumineA This compound CaulophyllumineA->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

References

Technical Support Center: Caulophyllumine A Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide addresses common artifacts in fluorescence microscopy using a hypothetical fluorescent probe, "Caulophyllumine A-488," as specific fluorescence data for this compound is not publicly available. The principles and troubleshooting strategies described are broadly applicable to fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound-488 and how is it used in fluorescence microscopy?

This compound is a bioactive alkaloid. For the purposes of this guide, we will consider a hypothetical conjugate, this compound-488, designed as a fluorescent probe for cellular imaging. This probe is hypothesized to bind to a specific subcellular target, allowing researchers to visualize its localization and dynamics within cells.

Q2: I am observing a rapid decrease in my fluorescent signal upon illumination. What is causing this?

This phenomenon is known as photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light.[1] It is a common artifact in fluorescence microscopy, especially with high-intensity light sources or prolonged exposure times.[2][3]

Q3: My images have a high, non-specific background signal, making it difficult to see my target. What could be the issue?

This is likely due to autofluorescence, which is the natural fluorescence emitted by biological materials such as cells and tissues.[4][5][6] Common sources include endogenous molecules like NADH, flavins, collagen, and elastin.[4][5] Autofluorescence can also be induced by certain sample preparation procedures, particularly fixation with aldehyde-based reagents like formaldehyde and glutaraldehyde.[5][7]

Q4: I am performing multi-color imaging with this compound-488 and another red fluorophore, but I see the green signal in my red channel. What is happening?

This artifact is called spectral bleed-through or crosstalk.[8][9] It occurs when the emission spectrum of one fluorophore overlaps with the detection range of another.[9][10] In this case, the emission from this compound-488 is being detected by the filter set intended for your red fluorophore.

Q5: My sample looks blurry, and I see halo-like structures. What could be the cause?

These are often artifacts arising from improper sample preparation or issues with the microscope's optics.[8] Problems such as air bubbles in the mounting medium, fingerprints on the coverslip, or mismatched refractive indices between the objective immersion oil and the mounting medium can lead to distorted and low-quality images.[8] Additionally, spherical and chromatic aberrations in the microscope's light path can cause blurring and color fringing.[8][11]

Troubleshooting Common Artifacts

This section provides a systematic guide to identifying and mitigating common artifacts encountered during fluorescence microscopy with this compound-488.

Issue 1: Rapid Signal Loss (Photobleaching)

Symptoms:

  • Fluorescent signal intensity decreases over time during imaging.

  • The effect is more pronounced with higher laser power and longer exposure times.

Troubleshooting Workflow:

Troubleshooting Photobleaching A Start: Signal Fades Rapidly B Reduce Excitation Intensity (Lower laser power, use ND filters) A->B C Decrease Exposure Time B->C D Use an Antifade Mounting Medium C->D E Image a Different Field of View to Confirm Photobleaching D->E F Signal Stabilized? E->F G Issue Resolved F->G Yes H Consider More Photostable Dyes for Future Experiments F->H No

Caption: Workflow for troubleshooting photobleaching.

Issue 2: High Background Noise (Autofluorescence)

Symptoms:

  • High background fluorescence across the image, obscuring the specific signal.

  • Unstained control samples show significant fluorescence.

Troubleshooting Workflow:

Troubleshooting Autofluorescence A Start: High Background Fluorescence B Image Unstained Control Sample A->B C Is Fluorescence Present? B->C D Source is Likely Autofluorescence C->D Yes E Check for Non-Specific Antibody Staining (if applicable) C->E No F Optimize Fixation Protocol (e.g., reduce time, use non-aldehyde fixative) D->F G Use an Autofluorescence Quenching Reagent (e.g., Sudan Black B) F->G H Select Fluorophores in the Far-Red Spectrum G->H I Background Reduced? H->I J Issue Resolved I->J Yes K Consider Spectral Unmixing I->K No

Caption: Workflow for troubleshooting autofluorescence.

Issue 3: Signal from One Fluorophore Detected in Another Channel (Spectral Bleed-Through)

Symptoms:

  • In multi-color imaging, fluorescence from a shorter wavelength dye (e.g., green) is visible in a longer wavelength channel (e.g., red).

  • Co-localization analysis may be inaccurate.

Troubleshooting Workflow:

Troubleshooting Spectral Bleed-Through A Start: Signal in Wrong Channel B Image Single-Stained Control Samples A->B C Is Green Signal in Red Channel? B->C D Confirm Spectral Bleed-Through C->D Yes E Check Filter Sets for Overlap C->E No, check for other issues F Use Narrower Bandpass Emission Filters D->F G Perform Sequential Scanning F->G H Apply Post-Acquisition Correction (Linear Unmixing) G->H I Bleed-Through Corrected? H->I J Issue Resolved I->J Yes K Choose Fluorophores with Greater Spectral Separation I->K No

Caption: Workflow for troubleshooting spectral bleed-through.

Quantitative Data Summary

The following table provides hypothetical spectral and photophysical properties for this compound-488, alongside common sources of autofluorescence to aid in experimental design and troubleshooting.

ParameterThis compound-488 (Hypothetical)NADHFlavinsCollagen
Excitation Max (nm) 495~340~450~340
Emission Max (nm) 520~460~525~400
Quantum Yield ~0.85~0.02~0.27Variable
Photostability ModerateLowModerateHigh
Commonly Observed In Specific targetCytoplasm, MitochondriaMitochondriaExtracellular matrix

Experimental Protocols

Protocol 1: Minimizing Photobleaching
  • Optimize Light Source Intensity:

    • Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.

    • Employ neutral density (ND) filters to reduce illumination intensity without changing the spectral quality of the light.

  • Reduce Exposure Time:

    • Minimize the duration the sample is exposed to excitation light.[2]

    • Use a sensitive detector (e.g., a cooled CCD camera) to allow for shorter exposure times.[2]

  • Use Antifade Reagents:

    • Mount your sample in a commercially available antifade mounting medium.[1] These reagents scavenge reactive oxygen species that contribute to photobleaching.

  • Imaging Strategy:

    • Focus on the sample using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence to minimize light exposure.

    • Image a fresh field of view for each acquisition to avoid imaging previously photobleached areas.

Protocol 2: Reducing Autofluorescence
  • Sample Preparation:

    • Fixation: If possible, use a non-aldehyde-based fixative such as chilled methanol or ethanol.[4][7] If aldehyde fixation is necessary, use the lowest concentration and shortest incubation time that preserves morphology.[4]

    • Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, a major source of heme-related autofluorescence.[4][12]

  • Quenching Treatments:

    • Sodium Borohydride: After aldehyde fixation, incubate the sample in a freshly prepared solution of 0.1% sodium borohydride in PBS for 10-15 minutes to reduce aldehyde-induced fluorescence.[4]

    • Sudan Black B: For tissues with high lipofuscin content (e.g., brain, aged tissues), treat with 0.1% Sudan Black B in 70% ethanol for 10-20 minutes to quench lipofuscin autofluorescence.[1]

  • Image Acquisition:

    • Fluorophore Selection: Whenever possible, use fluorophores that emit in the far-red or near-infrared region of the spectrum, where autofluorescence is typically lower.[4][5]

    • Spectral Unmixing: If your microscope is equipped with a spectral detector, you can acquire the emission spectrum of the autofluorescence from an unstained control and computationally subtract it from your experimental images.[13]

Protocol 3: Correcting for Spectral Bleed-Through
  • Optimize Filter Selection:

    • Use narrow bandpass emission filters that are specifically designed to minimize the detection of overlapping signals.

  • Sequential Imaging:

    • Instead of acquiring all channels simultaneously, set up your microscope to excite and detect each fluorophore sequentially.[14] For example, first, excite and capture the image for the red fluorophore, and then excite and capture the image for this compound-488. This prevents the emission of one fluorophore from being detected in the wrong channel.

  • Linear Unmixing:

    • Acquire reference spectra from single-stained control samples for each fluorophore.

    • Use software to perform linear unmixing, which mathematically separates the overlapping signals based on their unique spectral signatures.[13][15]

Visualizing a Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound-488 could be used to track the translocation of a target protein to the nucleus upon ligand binding.

Hypothetical Signaling Pathway A Ligand B Receptor A->B C Signal Transduction Cascade B->C D Target Protein (Cytoplasm) + this compound-488 C->D E Nuclear Translocation D->E F Target Protein (Nucleus) + this compound-488 E->F

References

Technical Support Center: Refining Purification Methods for Caulophyllumine A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Caulophyllumine A and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound analogs.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Total Alkaloid Extract Incomplete Extraction: The solvent may not be effectively penetrating the plant material.- Optimize Particle Size: Grind the dried plant material (roots and rhizomes of Caulophyllum species) to a fine powder to increase the surface area for extraction. - Solvent Selection: Use methanol or 70% ethanol for extraction. For acidic water extraction, 1% hydrochloric acid has been shown to be effective.[1] - Extraction Time and Repetition: Ensure sufficient extraction time (e.g., 24 hours) and repeat the extraction process multiple times (e.g., three times) to maximize the recovery of alkaloids.[1]
Alkaloid Degradation: The target compounds may be unstable under the extraction conditions.- Temperature Control: Avoid excessive heat during extraction and concentration steps. Use reflux for extraction if necessary, but monitor the temperature closely. - pH Monitoring: Alkaloids can be sensitive to pH. Maintain appropriate pH during acid-base extractions to prevent degradation.
Poor Separation in Column Chromatography Inappropriate Stationary Phase: The chosen stationary phase may not have the right selectivity for this compound analogs.- Silica Gel: Silica gel is a common choice for alkaloid purification.[2] Its weakly acidic nature can aid in the adsorption of basic alkaloids.[2] - Ion Exchange Resins: Cation exchange resins can be effective for purifying alkaloids from acidic water extracts.[1]
Incorrect Mobile Phase Composition: The polarity of the mobile phase may not be optimal for separating the target compounds from impurities.- Solvent System: For silica gel chromatography, a gradient of chloroform and methanol is often used for alkaloid separation. - pH Adjustment: For ion-exchange chromatography, elution can be achieved using an alkaline solution, such as 4% aqueous ammonia in ethanol.[1]
Peak Tailing or Broadening in HPLC Secondary Interactions with Stationary Phase: Residual silanol groups on C18 columns can interact with the basic nitrogen of piperidine alkaloids, causing peak tailing.- Use a High-Purity Silica Column: Modern, end-capped C18 columns have fewer free silanol groups. - Mobile Phase Additives: Add a competing base like triethylamine (TEA) or an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to mask the silanol groups and improve peak shape.
Column Overload: Injecting too much sample can lead to peak distortion.- Reduce Injection Volume/Concentration: Perform a loading study to determine the optimal sample concentration and injection volume for your column.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of the alkaloids.- pH Optimization: For basic compounds like piperidine alkaloids, a mobile phase pH around 8 can be effective. An ammonium acetate buffer can be used to maintain a stable pH.
Low Recovery from Preparative HPLC Suboptimal Fraction Collection Parameters: The fraction collector settings may not be aligned with the peak elution.- Peak Detection Settings: Adjust the threshold and peak detection algorithm to ensure accurate fraction collection. - Manual Fractionation: For initial runs, manual fraction collection based on the chromatogram can help optimize the collection window.
Compound Precipitation: The purified compound may precipitate in the collection tubes due to high concentration or solvent incompatibility.- Solvent Miscibility: Ensure the mobile phase is miscible with the solvent in the collection vials. - Dilution: Collect fractions into vials containing a small amount of a strong solvent to prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical nature of this compound and its analogs?

A1: this compound is a piperidine alkaloid.[3] Its analogs, also isolated from Caulophyllum species, share a similar core structure. These compounds are basic in nature due to the presence of a nitrogen atom in the piperidine ring.

Q2: What are the initial steps for extracting this compound analogs from plant material?

A2: The initial extraction typically involves maceration or reflux of the dried and powdered roots and rhizomes of Caulophyllum species with methanol or 70% ethanol.[4] An alternative is an acid-water extraction using a dilute acid like 1% HCl.[1]

Q3: How can I enrich the alkaloid fraction from the crude extract?

A3: A common method is liquid-liquid acid-base extraction. The crude extract is dissolved in an acidic aqueous solution, which protonates the alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent (like ethyl acetate or chloroform) to remove neutral and weakly acidic impurities. The aqueous layer is then basified (e.g., with ammonium hydroxide) to deprotonate the alkaloids, which can then be extracted into an organic solvent.[4]

Q4: What type of chromatography is most effective for the final purification of this compound analogs?

A4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often used for the final purification to achieve high purity.[4] Reversed-phase chromatography with a C18 or similar column is a common choice.

Q5: How do I choose the right mobile phase for HPLC purification?

A5: The choice of mobile phase depends on the specific analog and the column being used. A good starting point for reversed-phase HPLC is a gradient of acetonitrile and water.[5] The addition of a modifier like formic acid or ammonium acetate is often necessary to improve peak shape and resolution. For example, a mobile phase of acetonitrile and ammonium acetate buffer (pH 8.0) has been used successfully for separating alkaloids from Caulophyllum.

Q6: My this compound analog appears to be unstable during purification. What can I do?

A6: Alkaloid stability can be affected by pH, light, and temperature.

  • pH: Avoid strongly acidic or basic conditions for prolonged periods unless necessary for a specific extraction step.

  • Light: Protect the samples from direct light, especially during long processing times.

  • Temperature: Keep extracts and purified fractions cool and avoid excessive heat during solvent evaporation.

Data Presentation

The following tables provide representative data for the purification of alkaloids from Caulophyllum species. Note that specific values for this compound are limited in the literature; therefore, data for total alkaloids and a major alkaloid, taspine, from Caulophyllum robustum are presented as an example.

Table 1: Extraction and Initial Purification of Total Alkaloids from Caulophyllum robustum

ParameterValueReference
Extraction MethodAcid Water Extraction (1% HCl)[1]
Purification MethodCation Exchange Resin[1]
Elution Solvent4% Aqueous Ammonia in Ethanol[1]
Extraction Ratio of Total Alkaloids1.35%[1]
Content of Taspine in Total Alkaloids6.80%[1]

Table 2: Example Preparative HPLC Parameters for Alkaloid Purification

ParameterConditionReference
Column
Stationary PhaseC18[5]
Dimensions250 mm x 4.6 mm, 5 µm (analytical)[5]
(Scale up to appropriate preparative column)
Mobile Phase
SolventsAcetonitrile and Water with 0.1% Formic Acid[5]
Gradient25% Acetonitrile (0-7 min), 25-30% (7-8 min), 30% (9-40 min)[5]
Flow Rate 1.0 mL/min (analytical)[5]
Detection UV at 254 nm[5]
Column Temperature 30°C[5]

Experimental Protocols

Protocol 1: Extraction and Acid-Base Partitioning of Alkaloids from Caulophyllum
  • Extraction:

    • Air-dry and grind the roots and rhizomes of the Caulophyllum plant material to a fine powder.

    • Macerate the powdered material in methanol or 70% ethanol (1:10 w/v) at room temperature for 24 hours, with occasional stirring.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the extracts and concentrate under reduced pressure to obtain the crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 5% aqueous solution of hydrochloric acid.

    • Partition the acidic solution with an equal volume of ethyl acetate or chloroform to remove neutral and weakly acidic compounds. Repeat this step twice.

    • Collect the aqueous layer and basify it to a pH of 9-10 with ammonium hydroxide.

    • Extract the basified aqueous solution with an equal volume of chloroform three times.

    • Combine the organic layers and wash with distilled water.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the total alkaloid fraction.

Protocol 2: Preparative HPLC Purification of this compound Analogs
  • Sample Preparation:

    • Dissolve the total alkaloid fraction in a suitable solvent, preferably the initial mobile phase composition (e.g., 25% acetonitrile in water with 0.1% formic acid).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: A preparative C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: Develop a suitable gradient based on analytical HPLC runs. A shallow gradient around the elution time of the target compound will improve resolution.

    • Flow Rate: Adjust the flow rate according to the dimensions of the preparative column.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound of interest has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Fraction Collection:

    • Set the fraction collector to trigger based on the detector signal (peak threshold and/or slope).

    • Collect the fractions corresponding to the peak of the target this compound analog.

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

    • Further dry the purified compound under high vacuum to remove residual solvent.

Mandatory Visualizations

experimental_workflow start Dried & Powdered Caulophyllum Roots & Rhizomes extraction Solvent Extraction (Methanol or 70% Ethanol) start->extraction concentration1 Concentration in vacuo extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract acid_base Liquid-Liquid Acid-Base Partitioning crude_extract->acid_base total_alkaloids Total Alkaloid Fraction acid_base->total_alkaloids prep_hplc Preparative HPLC Purification total_alkaloids->prep_hplc pure_analog Purified this compound Analog prep_hplc->pure_analog

Caption: Workflow for the extraction and purification of this compound analogs.

hplc_troubleshooting problem Poor HPLC Peak Shape (Tailing or Broadening) cause1 Secondary Interactions with Silanols problem->cause1 cause2 Column Overload problem->cause2 cause3 Inappropriate Mobile Phase pH problem->cause3 solution1a Use End-Capped Column cause1->solution1a solution1b Add Mobile Phase Modifier (e.g., TFA, TEA) cause1->solution1b solution2 Reduce Injection Volume/ Concentration cause2->solution2 solution3 Optimize Mobile Phase pH (e.g., pH 8 with buffer) cause3->solution3

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Technical Support Center: Managing Caulophyllumine A Autofluorescence in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for researchers utilizing Caulophyllumine A in their experiments. As with many complex organic molecules, there is a potential for this compound to exhibit intrinsic fluorescence, or "autofluorescence," which can interfere with fluorescence-based assays. This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to help you identify, manage, and mitigate potential autofluorescence from this compound, ensuring the accuracy and reliability of your experimental data.

Troubleshooting Guide

Q1: My fluorescence assay is showing unexpected results (e.g., high background, false positives) in the presence of this compound. How do I determine if autofluorescence is the cause and what can I do about it?

A: Unexpected results in fluorescence-based assays are a common challenge when working with novel compounds. The following step-by-step guide will help you diagnose and address potential autofluorescence from this compound.

TroubleshootingWorkflow start Start: Unexpected Assay Results control_exp Step 1: Run Controls - 'Compound-only' control - 'Vehicle-only' control - 'Unstained cells' control start->control_exp analyze_controls Step 2: Analyze Control Data Is the 'Compound-only' signal significantly higher than vehicle? control_exp->analyze_controls no_autofluorescence Conclusion: Autofluorescence is not the primary issue. Troubleshoot other assay parameters. analyze_controls->no_autofluorescence No autofluorescence_confirmed Step 3: Autofluorescence Confirmed Implement Mitigation Strategies analyze_controls->autofluorescence_confirmed Yes spectral_scan Option A: Perform Spectral Scan Determine Ex/Em maxima of this compound. autofluorescence_confirmed->spectral_scan red_shift Option B: Red-Shift Assay Switch to a fluorophore with longer wavelengths (e.g., red or far-red). autofluorescence_confirmed->red_shift reduce_concentration Option C: Reduce Compound Concentration Titrate this compound to the lowest effective concentration. autofluorescence_confirmed->reduce_concentration quenching Option D: Use a Quenching Agent (Use with caution, may affect assay) autofluorescence_confirmed->quenching data_correction Step 4: Data Analysis Subtract background from 'Compound-only' control. spectral_scan->data_correction red_shift->data_correction reduce_concentration->data_correction quenching->data_correction final_analysis Final Analysis: Reliable Assay Data data_correction->final_analysis

Caption: Troubleshooting workflow for suspected this compound autofluorescence.

Frequently Asked Questions (FAQs)

Q2: What is autofluorescence?

A2: Autofluorescence is the natural emission of light by biological structures (endogenous autofluorescence) or compounds when they absorb light.[1][2] In the context of your experiments, this compound itself may be autofluorescent, which can be a source of background signal that interferes with the detection of your specific fluorescent probe.[3]

Q3: What are the primary sources of autofluorescence in a cell-based assay?

A3: Autofluorescence in cell-based assays can originate from several sources:

  • Endogenous Cellular Components: Molecules like NADH, FAD (flavins), collagen, and elastin are naturally fluorescent.[4][5] This is often more pronounced in metabolically active cells.[3]

  • Cell Culture Media: Components like phenol red and some amino acids in fetal bovine serum (FBS) can contribute to background fluorescence.[6]

  • Fixatives: Aldehyde-based fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence.[4]

  • Test Compounds: The compound of interest, in this case, this compound, may possess intrinsic fluorescent properties.[3]

Q4: How can I best prepare controls to test for this compound autofluorescence?

A4: To accurately assess autofluorescence, you should prepare the following controls:

  • Blank: Assay buffer only.

  • Vehicle Control: Cells or assay components with the vehicle (e.g., DMSO) used to dissolve this compound.

  • Compound-Only Control: this compound in assay buffer at the same concentrations used in your experiment, but without cells or other assay-specific reagents.[7] This is crucial for quantifying the compound's direct contribution to the signal.

  • Unstained Cell Control: If using cells, include a sample of unstained cells treated with the vehicle to measure the baseline cellular autofluorescence.[2]

Q5: Are there chemical methods to reduce autofluorescence?

A5: Yes, certain chemical agents can be used to quench autofluorescence. However, they should be tested carefully to ensure they do not interfere with your assay.

  • Sudan Black B: A lipophilic dye that can reduce autofluorescence from lipofuscin.

  • Sodium Borohydride: Can be used to reduce aldehyde-induced autofluorescence after fixation.[8]

  • Commercially available quenching reagents: Several products are available that are designed to reduce autofluorescence from various sources.

Q6: Can I just subtract the background fluorescence from my results?

A6: Yes, if the autofluorescence is moderate and consistent, you can perform a background subtraction.[9] By measuring the fluorescence of the "compound-only" control, you can subtract this value from your experimental wells. A pre-read of the plate after adding the compound but before the final assay step can also establish a baseline for subtraction.[10]

Experimental Protocols

Protocol 1: Compound Autofluorescence Assessment

This protocol is designed to determine if this compound is autofluorescent under your specific experimental conditions.

ExperimentalWorkflow start Start: Prepare Reagents plate_prep 1. Plate Preparation - Add assay buffer to a black, clear-bottom microplate. start->plate_prep add_compound 2. Add this compound - Create a serial dilution of This compound in the plate. plate_prep->add_compound add_controls 3. Add Controls - Buffer-only (Blank) - Vehicle-only add_compound->add_controls incubate 4. Incubation - Incubate the plate under assay conditions (time, temp). add_controls->incubate read_plate 5. Fluorescence Reading - Read the plate at your assay's excitation and emission wavelengths. incubate->read_plate analyze 6. Data Analysis - Subtract blank from all readings. - Plot fluorescence vs. concentration. read_plate->analyze conclusion Conclusion - A concentration-dependent increase in fluorescence indicates autofluorescence. analyze->conclusion

Caption: Workflow for assessing compound autofluorescence.

Methodology:

  • Plate Selection: Use the same type of microplate as your main assay (e.g., black, clear-bottom 96-well plate) to minimize variability.[9]

  • Reagent Preparation: Prepare a stock solution of this compound in your assay buffer. Also, have your vehicle control (e.g., DMSO in assay buffer) and buffer-only blank ready.

  • Compound Dilution: In the microplate, perform a serial dilution of this compound to cover the range of concentrations used in your experiment.

  • Control Wells: Include wells with only the assay buffer (blank) and wells with the highest concentration of the vehicle.

  • Incubation: Incubate the plate under the same conditions (temperature, time) as your actual assay.

  • Fluorescence Measurement: Read the plate using a plate reader at the excitation and emission wavelengths of your assay's fluorophore.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Plot the background-subtracted fluorescence intensity against the concentration of this compound. A dose-dependent increase in fluorescence indicates that the compound is autofluorescent at your assay's wavelengths.

Data Presentation

Table 1: Common Sources of Autofluorescence and Mitigation Strategies

Source of AutofluorescenceMitigation StrategyReference(s)
Endogenous Cellular Components Use red-shifted fluorophores, as cellular autofluorescence is often weaker at longer wavelengths.[4][6]
Perform proper background subtraction using unstained cell controls.[2]
Cell Culture Media (Phenol Red, FBS) Use phenol red-free media for the assay.[6]
Reduce the serum concentration if possible, or use serum-free media for the final assay steps.[6]
For adherent cells, read the plate from the bottom.[9]
Aldehyde-based Fixatives Minimize fixation time and use the lowest effective concentration of the fixative.[4]
Consider using an alternative fixation method, such as ice-cold methanol.[8]
Treat with a quenching agent like sodium borohydride post-fixation.[8]
Test Compound (this compound) Perform a spectral scan to determine the compound's optimal excitation and emission wavelengths.[1]
Switch to a fluorophore with a spectral profile that does not overlap with the compound's autofluorescence.[3]
Lower the concentration of the compound in the assay.[1]
Perform a pre-read and subtract the compound's background fluorescence.[10]

Table 2: Hypothetical Data from a this compound Autofluorescence Test

Assay Conditions: Excitation = 485 nm, Emission = 520 nm

Well ContentConcentration (µM)Raw Fluorescence (RFU)Background Subtracted (RFU)
Blank (Buffer Only)01500
Vehicle Control (0.1% DMSO)01555
This compound0.1250100
This compound1850700
This compound1051505000
This compound1002515025000

Interpretation: The data shows a clear concentration-dependent increase in fluorescence from this compound at the assay's wavelengths, confirming it is autofluorescent under these conditions.

Visualization of Key Concepts

SpectralOverlap cluster_0 Scenario 1: Spectral Overlap cluster_1 Scenario 2: Spectral Separation (Red-Shifted Assay) This compound\nEmission This compound Emission Assay Fluorophore\nEmission Assay Fluorophore Emission Red-Shifted Fluorophore\nEmission Red-Shifted Fluorophore Emission overlap Interference no_overlap No Interference label_a Wavelength (nm) cluster_0 cluster_0 cluster_1 cluster_1

Caption: Avoiding interference by spectral separation.

References

Validation & Comparative

A Comparative Analysis of Caulophyllumine A and Structurally Related Alkaloids from Caulophyllum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Caulophyllumine A and other bioactive alkaloids isolated from the genus Caulophyllum. Due to a lack of published data on synthetic analogs of this compound, this comparison focuses on naturally occurring, structurally related compounds from the same plant genus. The information presented is intended to support further research and drug discovery efforts by highlighting the potential bioactivities and mechanisms of action of this class of natural products.

Introduction to this compound and Related Alkaloids

This compound is a piperidine-acetophenone conjugate alkaloid isolated from plants of the Caulophyllum genus, such as Caulophyllum robustum and Caulophyllum thalictroides (Blue Cohosh)[1][2]. These plants have a history of use in traditional medicine for treating conditions like menstrual irregularities and stomach ailments[1][3]. Modern pharmacological studies have revealed that various compounds from Caulophyllum, including alkaloids and triterpene saponins, possess anti-inflammatory, analgesic, antioxidant, and antitumor activities[1][4].

While specific biological data for this compound is scarce in publicly available literature, this guide will compare it with other significant alkaloids from the Caulophyllum genus for which bioactivity data has been reported. This comparative context is crucial for understanding the potential therapeutic applications of this structural class. The compounds discussed include those with quinolizidine, aporphine, and other unique alkaloidal scaffolds.

Comparative Biological Activity

Compound/ExtractBiological ActivityCell Line/Model SystemQuantitative Data (IC50/EC50)Reference
Caulophyllum robustum extract Inhibition of nitric oxide (NO) production.[4] Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[4]RAW 264.7 macrophagesDose-dependent inhibition[4]
Taspine Antiangiogenic.[1] Inhibition of cell proliferation.[1]Various cancer cell linesNot specified in reviews[1]
Magnoflorine Anti-inflammatory.[4]FCA-induced pyrexia modelNot specified in reviews[4]
Caulophine Anti-myocardial ischemia activity.[5]Rat modelNot specified[5]
Caulophylline E DPPH radical scavenging effect.[6]In vitro chemical assayIC50 of 39 μM[6]
Piperidine alkaloids from C. robustum Cytotoxicity.[7]HeLa cellsNot specified[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the biological activities discussed.

Inhibition of Nitric Oxide (NO) Production in LPS-Activated Macrophages (Griess Assay)

This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.

Cell Culture and Treatment:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (e.g., Caulophyllum extracts or isolated alkaloids) for 1 hour.

  • Following treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce NO production[2].

Nitrite Quantification:

  • After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[2].

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The quantity of nitrite, which is a stable metabolite of NO, is determined from a sodium nitrite standard curve[2].

TNF-α Induced NF-κB Activity Assay

This assay determines the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a central pathway in inflammation and cancer.

Cell Culture and Treatment:

  • Human embryonic kidney (HEK293) cells stably transfected with an NF-κB-luciferase reporter gene are commonly used.

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are pre-treated with the test compounds for a specified time.

  • Tumor necrosis factor-alpha (TNF-α), a potent activator of the NF-κB pathway, is then added to the wells at a concentration of 20 ng/mL for 15-30 minutes to stimulate NF-κB activation[8].

Measurement of NF-κB Activity:

  • After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • A decrease in luciferase activity in the presence of the test compound compared to the TNF-α-only control indicates inhibition of the NF-κB pathway.

MCF-7 Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation, and it is widely used for screening potential anticancer compounds.

Cell Culture and Treatment:

  • Human breast cancer MCF-7 cells are cultured in appropriate media, such as DMEM with 10% FBS[9].

  • Cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allowed to attach for 24 hours[10].

  • The cells are then treated with various concentrations of the test compounds and incubated for a period of 24 to 72 hours[10][11].

Measurement of Cell Viability:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours[11].

  • During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to a purple formazan precipitate[9].

  • The medium is then removed, and the formazan crystals are dissolved in 150 µL of a solubilization solution (e.g., DMSO)[10].

  • The absorbance is measured at a wavelength of 492 nm or 570 nm[10].

  • The percentage of cell viability is calculated relative to the untreated control cells.

Quinone Reductase 1 (QR1) Induction Assay

This assay is used to identify potential chemopreventive agents by measuring the induction of the phase II detoxification enzyme, quinone reductase 1.

Cell Culture and Treatment:

  • Hepa 1c1c7 murine hepatoma cells are plated in 96-well microtiter plates and grown for 24 hours.

  • The cells are then exposed to various concentrations of the test compounds for another 24 hours[12].

Measurement of QR1 Activity:

  • After treatment, the cells are lysed.

  • A reaction mixture containing an NADPH-generating system, menadione (2-methyl-1,4-naphthoquinone), and MTT is added to the cell lysate[12].

  • QR1 catalyzes the reduction of menadione to menadiol by NADPH. Menadiol then non-enzymatically reduces MTT to a blue formazan product[12].

  • The absorbance of the formazan is measured on a microtiter plate reader.

  • An increase in absorbance compared to the control indicates an induction of QR1 activity.

Signaling Pathways and Mechanisms of Action

The biological activities of alkaloids from the Caulophyllum genus are likely mediated through the modulation of key signaling pathways involved in inflammation and cell proliferation.

NF-κB Signaling Pathway

The anti-inflammatory effects observed with Caulophyllum extracts, such as the inhibition of NO and pro-inflammatory cytokine production, strongly suggest the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway[4]. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes, including those for iNOS (which produces NO), TNF-α, IL-1β, and IL-6. The inhibition of these downstream inflammatory mediators by Caulophyllum constituents points to a potential inhibitory effect on the NF-κB pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to IkB_NFkB->NFkB degradation of IκB Caulophyllumine_A This compound & Analogs Caulophyllumine_A->IKK Inhibits? Caulophyllumine_A->NFkB_nuc Inhibits translocation? DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes activates transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound and its analogs.

Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing the biological activity of natural products like this compound and its potential analogs typically follows a structured workflow.

Experimental_Workflow cluster_extraction Isolation & Synthesis cluster_screening Primary Bioactivity Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation Extraction Extraction from Caulophyllum sp. Isolation Isolation of This compound Extraction->Isolation Anti_inflammatory Anti-inflammatory Assays (e.g., Griess Assay) Isolation->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Isolation->Cytotoxicity Synthesis Synthesis of Analogs Synthesis->Anti_inflammatory Synthesis->Cytotoxicity Pathway_analysis Signaling Pathway Analysis (e.g., NF-κB Assay) Anti_inflammatory->Pathway_analysis Positive Hits Cytotoxicity->Pathway_analysis Positive Hits Enzyme_inhibition Enzyme Inhibition Assays (e.g., QR1 Induction) Pathway_analysis->Enzyme_inhibition Animal_models Animal Models of Disease Enzyme_inhibition->Animal_models

References

Validating the Anticancer Effects of Caulophyllumine A In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anticancer effects of Caulophyllumine A, a naturally occurring alkaloid. While in vitro studies have indicated its potential, rigorous in vivo evaluation is a critical step in the drug development pipeline. This document outlines a proposed experimental design, presents comparative data from a standard-of-care agent, and discusses key considerations for preclinical validation.

Executive Summary

This compound has demonstrated cytotoxic effects against MCF-7 breast adenocarcinoma cells in vitro.[1] However, to ascertain its therapeutic potential, in vivo studies are imperative. This guide proposes a comprehensive in vivo validation strategy using a well-established MCF-7 xenograft mouse model. The performance of this compound will be benchmarked against Doxorubicin, a standard chemotherapeutic agent for breast cancer.[2][3][4] This document provides the necessary experimental protocols and comparative data to guide researchers in the preclinical assessment of this compound.

In Vitro Anticancer Activity of this compound

Initial research has established the cytotoxic properties of this compound against the MCF-7 breast cancer cell line. A comparative study with another alkaloid, Solasodine, indicated that while both compounds inhibited the proliferation of MCF-7 cells, Solasodine exhibited a more potent effect.[1] The study highlighted a dose- and time-dependent inhibition of cell proliferation by this compound.[1] Notably, at a concentration of 100 µg/mL, this compound induced apoptosis in MCF-7 cells, with the percentage of apoptotic cells increasing with longer exposure times.[1]

Table 1: Comparative In Vitro Cytotoxicity Data

CompoundCell LineKey FindingsReference
This compound MCF-7Dose- and time-dependent inhibition of proliferation. Induced apoptosis at 100 µg/mL.[1]
Solasodine MCF-7More potent inhibition of proliferation compared to this compound.[1]
Doxorubicin MCF-7Standard chemotherapeutic agent, showed 89.5% cytotoxicity at 25 µg/mL after 48h.

Proposed In Vivo Experimental Protocol: MCF-7 Xenograft Model

To validate the in vivo anticancer efficacy of this compound, a subcutaneous MCF-7 xenograft model in immunodeficient mice is recommended.[5] This model is widely used in breast cancer research and will allow for the direct assessment of the tumor growth-inhibitory effects of the compound.[5]

Experimental Protocol:

  • Cell Culture: MCF-7 cells are cultured in appropriate media until they reach the desired confluence for implantation.

  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice) are used.

  • Tumor Implantation: A suspension of MCF-7 cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Groups: Once tumors reach a palpable size, mice are randomized into the following groups:

    • Vehicle Control (e.g., saline or DMSO solution)

    • This compound (at various doses)

    • Doxorubicin (positive control)

  • Drug Administration: The compounds are administered via an appropriate route (e.g., intraperitoneal or oral).

  • Efficacy Endpoints:

    • Tumor growth inhibition

    • Body weight changes (to monitor toxicity)

    • Survival analysis

  • Post-Study Analysis: At the end of the study, tumors are excised for histopathological and molecular analysis.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Culture MCF-7 Cell Culture Tumor Implantation Subcutaneous Injection of MCF-7 Cells Cell Culture->Tumor Implantation Animal Model Immunodeficient Mice Animal Model->Tumor Implantation Tumor Growth Monitor Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomize Mice into Treatment Groups Tumor Growth->Randomization Treatment Administer Compounds: - Vehicle - this compound - Doxorubicin Randomization->Treatment Endpoints Efficacy Endpoints: - Tumor Volume - Body Weight - Survival Treatment->Endpoints Histopathology Post-Study Analysis: - Histopathology - Molecular Analysis Endpoints->Histopathology

Proposed workflow for in vivo validation of this compound.

Comparative In Vivo Data: Doxorubicin

Doxorubicin is a well-established chemotherapeutic agent used in the treatment of breast cancer. Its efficacy in MCF-7 xenograft models has been extensively documented and serves as a crucial benchmark for novel therapeutic agents.[2][3][4]

Table 2: Representative In Vivo Efficacy of Doxorubicin in MCF-7 Xenograft Models

ParameterDoxorubicin TreatmentVehicle ControlReference
Tumor Growth Significant inhibition of tumor growthProgressive tumor growth[2][3]
Apoptosis Induction of apoptosis in tumor cellsLow levels of apoptosis[3]
Toxicity Potential for dose-limiting toxicitiesNo treatment-related toxicity[2]

Key Considerations for In Vivo Validation

Toxicity: Plant-derived alkaloids can exhibit a range of toxicities.[6] A thorough toxicity profile of this compound is essential. This includes monitoring for changes in body weight, clinical signs of distress, and histopathological analysis of major organs.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound will significantly impact its efficacy.[7][8] Pharmacokinetic studies are crucial to determine the bioavailability, half-life, and optimal dosing schedule of the compound.

Mechanism of Action: In vivo studies provide an opportunity to investigate the molecular mechanisms underlying the anticancer effects of this compound. Based on in vitro data suggesting apoptosis induction, analysis of key apoptotic markers in tumor tissues is warranted.[1]

G cluster_pathway Apoptosis Signaling Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces stress Cancer Cell Cancer Cell Cancer Cell->Mitochondria Caspase-9 Caspase-9 Mitochondria->Caspase-9 releases Cytochrome c Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Potential apoptotic pathway modulated by this compound.

Conclusion

While this compound has shown promise in in vitro settings, its translation into a viable anticancer agent requires comprehensive in vivo validation. The proposed MCF-7 xenograft model provides a robust platform for this evaluation. By comparing its efficacy and toxicity against a standard-of-care drug like Doxorubicin, researchers can make informed decisions about the future development of this compound as a potential therapeutic candidate. Further investigation into its pharmacokinetic profile and mechanism of action will be critical in unlocking its full therapeutic potential.

References

A Comparative Analysis of the Uterotonic Mechanisms: Caulophyllumine A versus Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the mechanisms of action of Caulophyllumine A, a constituent of Caulophyllum thalictroides (blue cohosh), and Oxytocin, a well-established uterine stimulant. This analysis is supported by available experimental data and detailed methodologies for key assays.

Disclaimer: Direct experimental data on the specific mechanism of action of isolated this compound is limited. Therefore, this guide primarily draws upon data from studies on the whole extract of Caulophyllum thalictroides, which contains this compound among other alkaloids and saponins. The uterotonic effects of the whole extract are well-documented; however, some evidence suggests that saponins may be the primary contributors to this activity.

At a Glance: Key Mechanistic Differences

FeatureThis compound (from Caulophyllum thalictroides extract)Oxytocin
Drug Class Alkaloid (within a complex herbal extract)Neuropeptide Hormone
Primary Target Not definitively identified; likely involves multiple targets within the uterine smooth muscle cells.Oxytocin Receptor (OTR), a G-protein coupled receptor (GPCR).
Signaling Cascade The precise signaling pathway is not well-elucidated. It is hypothesized to involve an increase in intracellular calcium, but the upstream events are unclear.Binds to OTR, activating the Gq/11 protein. This stimulates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Effect on Intracellular Calcium ([Ca2+]i) Increases intracellular calcium, leading to uterine contractions. The exact mechanism of Ca2+ mobilization is not fully characterized.IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored Ca2+. DAG activates Protein Kinase C (PKC), which also contributes to sustained contractions.
Clinical Use Traditionally used to induce labor, but not approved as a pharmaceutical drug due to a lack of safety and efficacy data.Widely used clinically to induce or augment labor and to control postpartum hemorrhage.

Quantitative Comparison of Uterotonic Activity

ParameterCaulophyllum thalictroides ExtractOxytocin
EC50 for Uterine Contraction 3.39 x 10⁻¹ mg/mL (aqueous extract)[1]3.99 x 10⁻⁴ mg/mL[1]
Maximal Contractile Force Strong, dose-dependent increase in contractile force observed in isolated murine uterine tissue.[2]Induces powerful, rhythmic uterine contractions.
Onset of Action Rapid onset of action observed in in vitro studies.Rapid onset of action, especially when administered intravenously.

Signaling Pathways and Mechanisms of Action

This compound (in the context of Caulophyllum thalictroides Extract)

The precise molecular mechanism of this compound remains an active area of investigation. However, studies on the whole extract of blue cohosh indicate a direct stimulating effect on uterine smooth muscle. The leading hypothesis is that constituents of the extract, potentially including this compound, lead to an increase in intracellular calcium concentrations in myometrial cells, thereby triggering the contractile machinery. The upstream signaling events that initiate this calcium influx or release from intracellular stores are not yet defined.

Caulophyllumine_A_Pathway Caulophyllumine_A This compound (within Blue Cohosh Extract) Unknown_Target Undefined Target(s) in Myometrial Cell Caulophyllumine_A->Unknown_Target Binds to/Activates Ca_Increase Increased Intracellular Ca²⁺ Unknown_Target->Ca_Increase Leads to Contraction Uterine Contraction Ca_Increase->Contraction Initiates Oxytocin_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Uterine Contraction Ca_Release->Contraction Initiates PKC->Contraction Sustains Uterine_Tissue_Assay Start Isolate Uterine Horns Prepare Prepare Myometrial Strips Start->Prepare Mount Mount in Organ Bath Prepare->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate Administer Administer Compound Equilibrate->Administer Record Record Contractions Administer->Record Calcium_Assay Culture Culture Uterine Smooth Muscle Cells Load Load with Calcium- Sensitive Dye Culture->Load Wash Wash Cells Load->Wash Stimulate Stimulate with Test Compound Wash->Stimulate Measure Measure Fluorescence Stimulate->Measure

References

Limited Structure-Activity Relationship Data for Caulophyllumine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often rely on Structure-Activity Relationship (SAR) studies to understand how the chemical structure of a compound influences its biological activity. This knowledge is pivotal in the development of new therapeutic agents. This guide focuses on Caulophyllumine A, an alkaloid isolated from plants of the Caulophyllum genus. However, a comprehensive SAR study for this compound is currently unavailable in the scientific literature due to a lack of synthesized and tested analogs.

This guide will present the known biological activity of this compound and, for comparative purposes, will feature data on other significant alkaloids isolated from the same genus, namely Taspine and Magnoflorine. This approach provides a broader context for the potential bioactivities of this class of compounds.

Biological Activity of this compound and Related Alkaloids

The currently available data on the biological activity of this compound is limited. Studies have shown it to be largely inactive in cytotoxicity assays against selected cancer cell lines and to possess weak acetylcholinesterase (AChE) inhibitory activity. In contrast, other alkaloids from Caulophyllum, such as Taspine and Magnoflorine, have demonstrated a wider range of biological effects.

Table 1: Cytotoxicity Data for this compound and Taspine

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound A549Lung Carcinoma> 200[1]
HeLaCervical Carcinoma> 200[1]
SMMC-7721Hepatocellular Carcinoma> 200[1]
Taspine KBOral Epidermoid Carcinoma0.39 µg/mL[1]
V-79Chinese Hamster Lung Fibroblasts0.17 µg/mL[1]
SK23Human MelanomaEffective at 0.1 & 0.5 µg/mL[2]
HT29Human Colorectal CarcinomaEffective at 0.1 µg/mL[2]
SMMC-7721Human Hepatocellular Carcinoma12.03[2]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

CompoundIC50 (µM)Reference
This compound 123.03[1]

Table 3: Reported Biological Activities of Magnoflorine

ActivityModel SystemObserved EffectReference
Anti-inflammatoryIL-1β-treated MH7A cells & AIA rat modelsAttenuation of inflammatory responses[3]
LPS-activated macrophagesUpregulation of pro-inflammatory cytokines[4][5]
ImmunomodulatoryMouse macrophages (RAW 264.7)Induced migration and augmented phagocytic activity[4]
Anti-diabetic-Reported pharmacological effect[6]
Antioxidant-Reported pharmacological effect[6]
Hypotensive-Reported pharmacological effect[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cells to be tested

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity.[12][13][14][15][16] It is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow anion of 5-thio-2-nitrobenzoic acid.

Materials:

  • 96-well plates

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., this compound)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer (pH 8.0).

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • 140 µL of phosphate buffer

    • 10 µL of the test compound solution at various concentrations (or buffer for the control)

    • 10 µL of AChE solution

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

  • Reaction Initiation: Add 10 µL of the DTNB solution to each well, followed by 10 µL of the ATCI solution to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate the logical flow of the comparative analysis and the experimental workflows.

cluster_0 Comparative Analysis of Caulophyllum Alkaloids Caulophyllumine_A This compound Limited Activity Data Limited Activity Data Caulophyllumine_A->Limited Activity Data Cytotoxicity (Inactive) AChE Inhibition (Weak) Taspine Taspine Broad-Spectrum Activity Broad-Spectrum Activity Taspine->Broad-Spectrum Activity Cytotoxicity (Potent) Wound Healing Magnoflorine Magnoflorine Diverse Bioactivities Diverse Bioactivities Magnoflorine->Diverse Bioactivities Anti-inflammatory Immunomodulatory cluster_1 MTT Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability & IC50 F->G cluster_2 AChE Inhibition Assay Workflow (Ellman's Method) H Prepare Reagents in 96-well Plate (Buffer, Compound, AChE) I Pre-incubate H->I J Initiate Reaction (Add DTNB and ATCI) I->J K Kinetic Measurement of Absorbance (412 nm) J->K L Calculate Inhibition Rate & IC50 K->L

References

Confirming the Binding Target of Caulophyllumine A: A Comparative Guide to Surface Plasmon Resonance and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with alternative biophysical and cellular techniques for confirming the direct binding target of a natural product, using Caulophyllumine A as a case study. While the specific molecular target of this compound is not yet definitively identified, this guide will explore a hypothetical scenario where a nicotinic acetylcholine receptor (nAChR) subunit is the putative target, based on the known pharmacological activities of related alkaloids from the Caulophyllum genus which have effects on smooth muscle contraction.[1][2]

Introduction to this compound and Target Validation

This compound is an alkaloid isolated from plants of the Caulophyllum genus. Alkaloids from this genus have been traditionally used to induce childbirth, suggesting an effect on smooth muscle.[1][2] This activity points towards potential interaction with receptors controlling muscle contraction, such as nicotinic acetylcholine receptors (nAChRs). Confirming the direct binding of this compound to a specific nAChR subunit is a critical step in elucidating its mechanism of action and for any future drug development efforts. This guide will compare SPR with Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and the Cellular Thermal Shift Assay (CETSA) for this purpose.

Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach

SPR is a widely used, label-free technique to study biomolecular interactions in real-time.[3][4] It measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.

Experimental Protocol: SPR for this compound and nAChR Subunit Binding
  • Immobilization of nAChR Subunit:

    • The purified nAChR subunit is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

    • The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The nAChR subunit solution in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

    • Remaining active sites are deactivated with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

    • Serial dilutions of this compound (the analyte) in the running buffer are injected over the immobilized nAChR subunit.

    • The association of this compound is monitored in real-time, followed by a dissociation phase where the running buffer is flowed over the chip.

    • The sensor surface is regenerated between different analyte concentrations using a mild regeneration solution (e.g., a low pH glycine solution) to remove bound this compound without denaturing the receptor.[5]

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Quantitative Data Summary: SPR
ParameterValue
Association Rate Constant (ka)1.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate Constant (kd)3.0 x 10⁻³ s⁻¹
Equilibrium Dissociation Constant (KD)20 nM

SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize nAChR Subunit on Sensor Chip Inject_Analyte Inject this compound (Association) Immobilize->Inject_Analyte Prepare_Analyte Prepare this compound Serial Dilutions Prepare_Analyte->Inject_Analyte Flow_Buffer Flow Running Buffer (Dissociation) Inject_Analyte->Flow_Buffer Regenerate Regenerate Sensor Surface Flow_Buffer->Regenerate Fit_Data Fit Sensorgrams to Binding Model Flow_Buffer->Fit_Data Regenerate->Inject_Analyte Next Concentration Determine_Kinetics Determine ka, kd, and KD Fit_Data->Determine_Kinetics

Caption: SPR experimental workflow for this compound binding analysis.

Alternative Binding Confirmation Techniques

While SPR is a powerful tool, employing orthogonal methods is crucial for robust target validation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6]

Experimental Protocol: ITC
  • Sample Preparation:

    • The purified nAChR subunit is placed in the sample cell, and this compound is loaded into the injection syringe.

    • Both solutions must be in an identical, well-matched buffer to minimize heats of dilution.[7]

    • Typical starting concentrations are 5-50 µM for the protein in the cell and 50-500 µM for the small molecule in the syringe.[7]

  • Titration:

    • A series of small injections of this compound are made into the nAChR subunit solution.

    • The heat change after each injection is measured relative to a reference cell.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of the reactants.

    • The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). Entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.

Quantitative Data Summary: ITC
ParameterValue
Equilibrium Dissociation Constant (KD)25 nM
Stoichiometry (n)1.1
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (ΔS)6.2 cal/mol·K

ITC Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Protein Prepare nAChR Subunit in Sample Cell Inject Inject Ligand into Protein Solution Prep_Protein->Inject Prep_Ligand Prepare this compound in Syringe Prep_Ligand->Inject Measure_Heat Measure Heat Change Inject->Measure_Heat Measure_Heat->Inject Repeat Injections Plot_Isotherm Plot Heat vs. Molar Ratio Measure_Heat->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Determine_Thermo Determine KD, n, ΔH, ΔS Fit_Model->Determine_Thermo

Caption: ITC experimental workflow for thermodynamic binding analysis.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[8]

Experimental Protocol: MST
  • Sample Preparation:

    • The nAChR subunit is fluorescently labeled (e.g., using an NHS-ester reactive dye).

    • The concentration of the labeled protein is kept constant, while this compound is serially diluted.

  • Measurement:

    • The labeled nAChR subunit is mixed with the different concentrations of this compound.

    • The samples are loaded into capillaries, and an infrared laser is used to create a temperature gradient.

    • The change in fluorescence in the heated spot is measured.

  • Data Analysis:

    • The change in the thermophoretic signal is plotted against the logarithm of the ligand concentration.

    • The resulting binding curve is fitted to determine the KD.

Quantitative Data Summary: MST
ParameterValue
Equilibrium Dissociation Constant (KD)30 nM

MST Experimental Workflow

MST_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Label_Protein Fluorescently Label nAChR Subunit Mix Mix Labeled Protein and Ligand Label_Protein->Mix Prepare_Ligand Prepare this compound Serial Dilutions Prepare_Ligand->Mix Load_Capillaries Load into Capillaries Mix->Load_Capillaries Measure_Thermo Measure Thermophoresis Load_Capillaries->Measure_Thermo Plot_Curve Plot Signal Change vs. Ligand Concentration Measure_Thermo->Plot_Curve Fit_Curve Fit Binding Curve Plot_Curve->Fit_Curve Determine_KD Determine KD Fit_Curve->Determine_KD

Caption: MST experimental workflow for affinity determination.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring the change in thermal stability of a protein upon ligand binding.[9][10]

Experimental Protocol: CETSA
  • Cell Treatment:

    • Cells expressing the nAChR subunit are treated with this compound or a vehicle control.

  • Heating:

    • The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Fractionation:

    • The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Detection:

    • The amount of soluble nAChR subunit remaining at each temperature is quantified by a method such as Western blotting or ELISA.

  • Data Analysis:

    • A melting curve is generated by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Quantitative Data Summary: CETSA
ParameterValue
Thermal Shift (ΔTm)+4.2 °C

CETSA Experimental Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heating & Lysis cluster_analysis Analysis Treat_Cells Treat Cells with This compound Heat_Cells Heat Cells to Varying Temperatures Treat_Cells->Heat_Cells Lyse_Cells Lyse Cells Heat_Cells->Lyse_Cells Separate Separate Soluble and Aggregated Proteins Lyse_Cells->Separate Quantify_Protein Quantify Soluble nAChR Subunit Separate->Quantify_Protein Plot_Curve Plot Melting Curve Quantify_Protein->Plot_Curve Determine_Shift Determine Thermal Shift Plot_Curve->Determine_Shift

Caption: CETSA experimental workflow for target engagement.

Comparison of Techniques

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)Cellular Thermal Shift Assay (CETSA)
Principle Change in refractive indexHeat change upon bindingMolecular movement in a temperature gradientLigand-induced thermal stabilization
Labeling Label-freeLabel-freeRequires fluorescent label on one partnerLabel-free (requires specific antibody for detection)
Throughput Medium to HighLow to MediumHighMedium to High
Sample Consumption Low (protein), High (analyte)HighVery LowLow (compound), High (cells)
Key Output ka, kd, KDKD, n, ΔH, ΔSKDTarget engagement (ΔTm)
Environment In vitro (purified components)In vitro (purified components)In vitro (purified components)In situ (cells, lysates)
Strengths Real-time kinetics, label-freeComplete thermodynamic profile, label-freeLow sample consumption, fastConfirms target engagement in a cellular context
Limitations Immobilization can affect protein activityHigh sample consumption, sensitive to buffer mismatchRequires labeling, potential for fluorescence artifactsIndirect measure of binding, lower resolution

Conclusion

Confirming the binding target of a novel compound like this compound requires a multi-faceted approach. Surface Plasmon Resonance provides valuable kinetic and affinity data in a label-free, real-time manner. However, its in vitro nature necessitates validation by other methods. Isothermal Titration Calorimetry offers a complete thermodynamic signature of the binding event, while Microscale Thermophoresis provides a rapid, low-consumption method for determining affinity. Crucially, the Cellular Thermal Shift Assay bridges the gap between in vitro and in vivo by confirming target engagement within a more physiologically relevant cellular environment. By integrating the data from these complementary techniques, researchers can build a robust and compelling case for the direct binding of this compound to its molecular target, paving the way for further mechanistic studies and potential therapeutic applications.

References

In-Depth Analysis of Caulophyllumine A: A Review of Current Bioactivity Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often seek to cross-validate the activity of compounds across different laboratories to ensure reproducibility and robustness of findings. This guide provides a comprehensive overview of the currently available public data on the biological activity of Caulophyllumine A, a natural alkaloid. However, a critical gap in the scientific literature exists, as robust cross-validation of this compound's activity from multiple independent laboratories is not yet available. This guide is based on the findings of a single peer-reviewed study and serves as a baseline for future comparative research.

Comparative Analysis of this compound Activity

To date, a comprehensive comparison of this compound's bioactivity across different laboratories is not feasible due to the limited number of published studies providing quantitative data. A singular study by Chen et al. (2022) provides the sole publicly available data on the cytotoxic activity of this compound. The findings from this study are summarized below.

CompoundCell LineActivity TypeIC50 (µM)Laboratory/Study
This compoundA549 (Human lung carcinoma)Cytotoxicity> 40Chen et al., 2022

IC50: The half-maximal inhibitory concentration.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assay used to evaluate this compound, as described in the available literature.

Cell-Based Cytotoxicity Assay (MTT Assay)

  • Cell Line: A549 human lung carcinoma cells.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 8 x 10³ cells per well.

  • Incubation with Compound: The cells were incubated with varying concentrations of this compound for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • Incubation with MTT: The plates were incubated for an additional 4 hours under the same conditions.

  • Formazan Solubilization: 100 µL of a lysis buffer (10% SDS, 5% isobutanol, and 0.01 M HCl) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value was calculated based on the dose-response curve.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The observed cytotoxicity in the A549 cell line suggests potential interference with pathways related to cell proliferation, survival, or apoptosis. However, without further mechanistic studies, the precise molecular targets and signaling cascades affected by this compound remain unknown.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the MTT assay used to determine the cytotoxicity of this compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow for this compound Cytotoxicity A Seed A549 cells in 96-well plates B Treat cells with this compound A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization buffer E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

MTT Assay Workflow

Future Directions and Conclusion

The limited availability of data on this compound's biological activity highlights a significant opportunity for further research. To establish a robust understanding of its therapeutic potential, it is imperative that independent laboratories conduct studies to validate the initial findings and explore a wider range of biological activities. Future research should focus on:

  • Cross-validation: Replication of cytotoxicity studies in various cancer cell lines by independent research groups.

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

  • Broader Bioactivity Screening: Investigation of other potential therapeutic activities, such as anti-inflammatory, neuroprotective, or antimicrobial effects.

Unveiling the Potential of Caulophyllumine A: A Comparative Analysis Against Standard-of-Care in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and more effective cancer therapeutics, the natural compound Caulophyllumine A has emerged as a subject of scientific inquiry. A recent comparative analysis, detailed herein, provides a preliminary in vitro assessment of this compound's efficacy against the human breast adenocarcinoma cell line, MCF-7, benchmarked against the widely used chemotherapeutic agent, doxorubicin. This guide offers researchers, scientists, and drug development professionals a structured overview of the available data, experimental methodologies, and a glimpse into the potential mechanisms of action.

Quantitative Efficacy: An In Vitro Showdown

The antiproliferative activity of this compound was evaluated against the MCF-7 breast cancer cell line and compared with doxorubicin, a standard-of-care anthracycline antibiotic. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for both compounds.

CompoundCell LineAssayIncubation TimeIC50 (µg/mL)
This compound MCF-7MTT Assay24 hNot specified
48 hNot specified
72 hNot specified
Doxorubicin MCF-7MTT Assay24 hNot specified
48 hNot specified
72 hNot specified

Data synthesized from a study by [citation needed]. The study reported significant time and dose-dependent inhibition of MCF-7 cell proliferation for this compound. Doxorubicin at 25 µg/mL showed 59% and 89.5% cytotoxicity at 24 and 48 hours, respectively. Specific IC50 values for this compound were not provided in the abstracted text.

Dissecting the Science: Experimental Protocols

To ensure the reproducibility and critical evaluation of the findings, the detailed experimental methodologies are outlined below.

Cell Culture and Maintenance

The human breast adenocarcinoma cell line, MCF-7, was cultured in Dulbecco's Modified Eagle Medium (DMEM). The medium was supplemented with 50 U/mL of penicillin and 100 µg/mL of streptomycin. The cells were maintained in a controlled environment at 37°C in a humidified incubator with 5% CO2.

Antiproliferative Activity Assessment: MTT Assay

The cytotoxic effects of this compound and doxorubicin on MCF-7 cells were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Reagent and Formazan Solubilization cluster_readout Data Acquisition A Seed MCF-7 cells in 96-well plates (2 x 10^4 cells/well) B Expose cells to varying concentrations of This compound (5-100 µg/mL) or Doxorubicin A->B C Incubate for 24, 48, and 72 hours B->C D Wash cells with 1X PBS C->D E Add 100 µL of 0.5 mg/mL MTT solution D->E F Incubate at 37°C for 30 minutes E->F G Solubilize formazan crystals F->G H Measure absorbance to determine cell viability G->H

Figure 1: Workflow of the MTT assay for assessing cell viability.

Mechanism of Cell Death: Apoptosis Detection

To determine if the observed cell death was due to apoptosis, flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining was performed.

Apoptosis_Detection_Workflow cluster_treatment Cell Treatment cluster_staining Staining Protocol cluster_analysis Flow Cytometry Analysis A Treat MCF-7 cells with this compound or Doxorubicin B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze stained cells using a flow cytometer E->F G Quantify apoptotic (Annexin V+) and necrotic (Annexin V+/PI+) cells F->G

Figure 2: Experimental workflow for apoptosis detection via flow cytometry.

Unraveling the Molecular Pathways

This compound: A Potential Inducer of Apoptosis

The available research indicates that this compound induces apoptosis in MCF-7 cells.[1] Following treatment with 100 µg/mL of this compound, the percentage of apoptotic cells, as detected by Annexin V-FITC staining, increased significantly over time, rising from 0.48% in control cells to 29% at 24 hours, 36% at 48 hours, and 53% at 72 hours.[1] While the precise signaling cascade remains to be elucidated, this pro-apoptotic activity suggests a potential avenue for further mechanistic studies.

Caulophyllumine_A_Apoptosis_Pathway Caulophyllumine_A This compound MCF7 MCF-7 Breast Cancer Cell Caulophyllumine_A->MCF7 Unknown_Pathway Undefined Signaling Cascade MCF7->Unknown_Pathway Apoptosis Apoptosis Unknown_Pathway->Apoptosis

Figure 3: Postulated apoptotic pathway of this compound in MCF-7 cells.

Doxorubicin: A Multi-faceted Assault on Cancer Cells

Doxorubicin, a cornerstone of breast cancer chemotherapy, employs a multi-pronged attack to induce cancer cell death. Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to double-strand breaks in the DNA.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

These actions collectively trigger a cascade of cellular events that culminate in apoptosis and cell cycle arrest.

Doxorubicin_Signaling_Pathway cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS Replication_Inhibition Inhibition of DNA Replication & Transcription DNA->Replication_Inhibition DNA_Damage DNA Damage (Double-Strand Breaks) TopoII->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis & Cell Cycle Arrest DNA_Damage->Apoptosis Replication_Inhibition->Apoptosis Oxidative_Stress->Apoptosis

Figure 4: Simplified signaling pathway of Doxorubicin in cancer cells.

Future Directions and Concluding Remarks

The preliminary in vitro data on this compound suggests a potential cytotoxic effect against MCF-7 breast cancer cells, seemingly mediated through the induction of apoptosis. However, it is crucial to acknowledge the limitations of the current body of evidence, which is based on a single study. To establish the therapeutic potential of this compound, further rigorous investigation is imperative. Future research should focus on:

  • Comprehensive Efficacy Studies: Evaluating the efficacy of this compound across a broader panel of breast cancer cell lines, including triple-negative and HER2-positive subtypes.

  • In Vivo Validation: Conducting preclinical studies in animal models to assess the anti-tumor activity, pharmacokinetics, and safety profile of this compound.

  • Mechanistic Elucidation: Delving deeper into the molecular signaling pathways activated by this compound to pinpoint its precise mechanism of action.

  • Comparative Analysis with a Wider Range of Drugs: Benchmarking the efficacy of this compound against other standard-of-care drugs for breast cancer, such as tamoxifen, paclitaxel, and trastuzumab, in relevant preclinical models.

References

Validating the Molecular Targets of Caulophyllumine A: A Comparative Guide to Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caulophyllumine A, an alkaloid isolated from plants of the Caulophyllum genus, has garnered interest for its potential biological activities. Alkaloids from this genus have been reported to exhibit a range of effects, including anti-inflammatory, antioxidant, and antitumor properties, with some inducing apoptosis.[1] However, the precise molecular targets of this compound remain largely uncharacterized. Target identification and validation are critical steps in the drug discovery pipeline, providing the necessary evidence to link a compound's therapeutic effect to a specific molecular entity.

This guide provides a comparative overview of methodologies for validating the putative targets of this compound, with a primary focus on the application of genetic knockout models. While direct experimental data for this compound is limited, this guide will utilize illustrative examples from other well-characterized alkaloids to present a comprehensive framework for researchers.

The Crucial Role of Target Validation

Identifying the molecular target of a bioactive compound is fundamental to understanding its mechanism of action, predicting potential on- and off-target effects, and developing it into a therapeutic agent. Genetic methods, such as CRISPR-Cas9 mediated knockout, are considered the gold standard for target validation as they directly assess the impact of the absence of the putative target protein on the compound's activity.

A Hypothetical Workflow for this compound Target Validation

A typical workflow for identifying and validating the targets of a novel compound like this compound would involve several stages, from initial hypothesis generation to rigorous experimental confirmation.

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Downstream Analysis In Silico Prediction In Silico Prediction Genetic Knockout (CRISPR) Genetic Knockout (CRISPR) In Silico Prediction->Genetic Knockout (CRISPR) Putative Targets Affinity Chromatography Affinity Chromatography Affinity Chromatography->Genetic Knockout (CRISPR) Phenotypic Screening Phenotypic Screening Phenotypic Screening->Genetic Knockout (CRISPR) Apoptosis Assays Apoptosis Assays Genetic Knockout (CRISPR)->Apoptosis Assays Autophagy Assays Autophagy Assays Genetic Knockout (CRISPR)->Autophagy Assays Gene Knockdown (siRNA/shRNA) Gene Knockdown (siRNA/shRNA) Gene Knockdown (siRNA/shRNA)->Apoptosis Assays Gene Knockdown (siRNA/shRNA)->Autophagy Assays Pharmacological Inhibition Pharmacological Inhibition Pharmacological Inhibition->Apoptosis Assays Pharmacological Inhibition->Autophagy Assays Pathway Analysis Pathway Analysis Apoptosis Assays->Pathway Analysis Autophagy Assays->Pathway Analysis

Figure 1. A workflow for target identification and validation.

Comparison of Target Validation Methods

The selection of a target validation method depends on various factors, including the nature of the target, the available resources, and the desired level of evidence.

MethodPrincipleAdvantagesDisadvantages
Genetic Knockout (CRISPR-Cas9) Permanent disruption of the target gene, leading to a complete loss of protein function.Provides definitive evidence of target necessity. Creates stable cell lines for reproducible studies.Can be lethal if the target gene is essential for cell survival. Potential for off-target effects.
Gene Knockdown (siRNA/shRNA) Transient reduction of mRNA levels, leading to a temporary decrease in protein expression.Useful for studying essential genes. Relatively quick and high-throughput.Incomplete knockdown can lead to ambiguous results. Potential for off-target effects.
Pharmacological Inhibition Use of a known inhibitor to block the activity of the putative target protein.Can provide rapid validation. Useful for in vivo studies.The inhibitor may have off-target effects, confounding the results. Does not directly prove the target's role.
In Silico Prediction Computational methods to predict potential targets based on the chemical structure of the compound or other biological data.High-throughput and cost-effective for generating initial hypotheses.Predictions require experimental validation. Accuracy can be variable.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key experiments in target validation.

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout

Objective: To generate a stable cell line lacking the putative target gene to assess the effect on this compound-induced apoptosis.

  • gRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the putative target gene using a computational tool (e.g., CHOPCHOP).

    • Synthesize and clone the gRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

  • Transfection:

    • Transfect the host cell line (e.g., HeLa) with the gRNA/Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • Single-Cell Sorting:

    • 48 hours post-transfection, sort GFP-positive cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS).

  • Clonal Expansion and Screening:

    • Expand the single-cell clones.

    • Extract genomic DNA and screen for insertions/deletions (indels) at the target locus using PCR and Sanger sequencing or a T7 endonuclease I assay.

  • Validation of Knockout:

    • Confirm the absence of the target protein in knockout clones by Western blotting.

Protocol 2: siRNA-Mediated Gene Knockdown

Objective: To transiently reduce the expression of the putative target gene to evaluate its role in this compound-induced autophagy.

  • siRNA Design and Synthesis:

    • Design and synthesize at least two independent siRNAs targeting the mRNA of the putative target gene. A non-targeting siRNA should be used as a negative control.

  • Transfection:

    • Transfect the cells with the siRNAs using a lipid-based transfection reagent (e.g., RNAiMAX).

  • Knockdown Efficiency Assessment:

    • 48-72 hours post-transfection, assess the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.

  • Phenotypic Assay:

    • Treat the transfected cells with this compound and assess the autophagic response.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells following treatment with this compound in wild-type versus knockout/knockdown cells.

  • Cell Treatment:

    • Seed wild-type and knockout/knockdown cells in 6-well plates.

    • Treat the cells with varying concentrations of this compound for 24-48 hours.

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Protocol 4: Autophagy Assay (LC3-II Turnover)

Objective: To measure autophagic flux in response to this compound treatment in wild-type versus knockout/knockdown cells.

  • Cell Treatment:

    • Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for a defined period.

  • Protein Extraction and Western Blotting:

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin).

  • Analysis:

    • Quantify the band intensities for LC3-I and LC3-II.

    • The accumulation of LC3-II in the presence of the lysosomal inhibitor is indicative of autophagic flux.

Illustrative Data Presentation

Clear and concise data presentation is essential for comparing the outcomes of different validation strategies.

Table 1: Hypothetical Effect of Target Knockout on this compound-Induced Apoptosis

Cell LineThis compound (µM)% Apoptotic Cells (Mean ± SD)
Wild-Type 05.2 ± 1.1
1045.8 ± 3.5
2578.3 ± 4.2
Target KO Clone 1 05.5 ± 1.3
1012.1 ± 2.1
2525.6 ± 3.0
Target KO Clone 2 05.3 ± 1.0
1013.5 ± 2.5
2528.1 ± 3.3

Table 2: Hypothetical Effect of Target Knockdown on this compound-Induced Autophagy

siRNA TreatmentThis compound (µM)Bafilomycin A1LC3-II/Actin Ratio (Fold Change)
Non-Targeting 0-1.0
10-3.5
10+8.2
Target siRNA 1 0-1.1
10-1.5
10+2.1
Target siRNA 2 0-1.0
10-1.7
10+2.5

Signaling Pathway Visualization

Understanding the signaling context of a putative target is crucial. Graphviz diagrams can illustrate these complex relationships.

Caulophyllumine_A This compound Putative_Target Putative Target Caulophyllumine_A->Putative_Target Downstream_Effector_1 Downstream Effector 1 Putative_Target->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Putative_Target->Downstream_Effector_2 inhibition Apoptosis Apoptosis Downstream_Effector_1->Apoptosis Downstream_Effector_2->Apoptosis inhibition

Figure 2. A hypothetical signaling pathway for this compound-induced apoptosis.

Case Studies: Target Validation of Other Alkaloids

  • Berberine: This isoquinoline alkaloid has a multitude of reported targets. While CRISPR-based validation is emerging, earlier studies used various methods. For instance, its anti-diabetic effects were linked to the activation of the AMPK pathway. Gene expression profiling in berberine-treated diabetic rats identified several potential therapeutic target genes, which were subsequently validated by qRT-PCR.[2][3][4] More recent work has used co-crystal structures and molecular docking to identify direct targets like NEK7 and MET.[5]

  • Vinca Alkaloids (e.g., Vincristine): These are well-established anticancer agents that target tubulin, inhibiting microtubule polymerization and arresting cells in mitosis. While their primary target is well-known, genetic approaches have been used to investigate mechanisms of resistance and identify additional factors influencing their efficacy. For example, studies have examined polymorphisms in genes related to vincristine's targets and transport to understand patient-specific responses.[6]

Conclusion

The validation of molecular targets is a cornerstone of modern drug discovery. For a promising natural product like this compound, a systematic approach combining in silico prediction, biochemical methods, and robust genetic validation is essential. Genetic knockout models, particularly those utilizing CRISPR-Cas9, offer a powerful and precise tool to definitively link the compound's activity to a specific target. By employing the comparative methodologies and experimental frameworks outlined in this guide, researchers can effectively elucidate the mechanism of action of this compound and pave the way for its potential therapeutic development.

References

A Head-to-Head Comparison of Caulophyllumine A and Other Natural Alkaloids in Oncology and Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Natural alkaloids represent a vast and structurally diverse group of compounds that have historically been a cornerstone of drug discovery. This guide provides a head-to-head comparison of the emerging alkaloid Caulophyllumine A with other well-characterized natural alkaloids, focusing on their anticancer and anti-inflammatory properties. The information is supported by experimental data to aid researchers in evaluating their potential for further investigation and development.

Overview of Compared Alkaloids

This compound is a piperidine alkaloid isolated from the roots of Caulophyllum robustum and Caulophyllum thalictroides. Its biological activities are still under preliminary investigation, with initial studies pointing towards potential cytotoxic effects.

For comparison, we have selected three well-researched isoquinoline alkaloids known for their potent biological activities:

  • Berberine: Extensively studied for its broad pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Chelerythrine: A benzophenanthridine alkaloid with demonstrated pro-apoptotic and anti-inflammatory activities.

  • Sanguinarine: Another benzophenanthridine alkaloid recognized for its potent cytotoxic, anti-inflammatory, and antimicrobial effects.

Anticancer Activity: A Comparative Analysis

The primary method for assessing in vitro anticancer activity is the cytotoxicity assay, which determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

Quantitative Data on Cytotoxicity
AlkaloidCell LineIC50 Value (µM)Comments
This compound MCF-7 (Breast)Not explicitly stated, but showed significant, dose-dependent inhibition.In another study, it was found to be inactive against A549 (Lung), HeLa (Cervical), and SMMC-7721 (Hepatoma) cell lines at concentrations up to 200 µM.[1]
Berberine MCF-7 (Breast)25 - 272.15[1][2]
T47D (Breast)25[2]
HT-29 (Colon)52.37[1]
Tca8113 (Oral Squamous)218.52[1]
CNE2 (Nasopharyngeal)249.18[1]
HeLa (Cervical)245.18[1]
Chelerythrine MDA-MB-231 (Triple-Negative Breast)2.6[3]
BT-549 (Triple-Negative Breast)4.2[3]
NCI-N87 (Gastric)3.81[4]
A375 (Melanoma)0.14 - 0.46 µg/mL[5]
Sanguinarine NCI-N87 (Gastric)1.46[4]
HeLa (Cervical)2.62[6]
SiHa (Cervical)3.07[6]
A375 (Melanoma)0.11 - 0.54 µg/mL[5]
H1299 (Lung)0.4 (as an LSD1 inhibitor)[7]

Note: The United States National Cancer Institute (NCI) considers a pure compound with an IC50 value of ≤ 4 µg/mL to have significant in vitro cytotoxic activity.

Experimental Protocols

MTT Cytotoxicity Assay

The cytotoxic effects of the alkaloids are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test alkaloid (e.g., ranging from 0.1 to 200 µM) and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Anti-Inflammatory Mechanisms

Berberine, Chelerythrine, and Sanguinarine exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While specific anti-inflammatory data for this compound is not yet available, the mechanisms of the other alkaloids provide a framework for potential future investigations.

Signaling Pathways in Inflammation

The following diagram illustrates the major signaling pathways targeted by Berberine, Chelerythrine, and Sanguinarine in the context of inflammation.

Inflammation_Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK Activates NFkB NF-κB TLR4->NFkB Activates Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Pro_Inflammatory_Cytokines Induces NFkB->Pro_Inflammatory_Cytokines Induces COX2 COX-2 NFkB->COX2 Induces iNOS iNOS NFkB->iNOS Induces Berberine Berberine Berberine->MAPK Inhibits Berberine->NFkB Inhibits Chelerythrine Chelerythrine Chelerythrine->NFkB Inhibits Chelerythrine->COX2 Inhibits Sanguinarine Sanguinarine Sanguinarine->MAPK Inhibits Sanguinarine->NFkB Inhibits Anti_Inflammatory_Workflow start Start cell_culture Culture Macrophages (e.g., RAW 264.7) start->cell_culture pre_treatment Pre-treat with Alkaloid cell_culture->pre_treatment lps_stimulation Stimulate with LPS pre_treatment->lps_stimulation incubation Incubate for 24h lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis elisa Measure Cytokines (ELISA) (TNF-α, IL-6, IL-1β) supernatant_collection->elisa griess_assay Measure Nitric Oxide (Griess Assay) supernatant_collection->griess_assay western_blot Analyze Protein Expression (Western Blot) (COX-2, iNOS, p-p65, p-MAPK) cell_lysis->western_blot end End elisa->end griess_assay->end western_blot->end

References

Validating RNA-Seq Data Following Caulophyllumine A Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating RNA-sequencing (RNA-seq) data generated from cells treated with Caulophyllumine A, a natural alkaloid with potential bioactivity. While specific RNA-seq data for this compound is not yet widely available in published literature, this document outlines the standard validation methodologies, presents hypothetical data for illustrative purposes, and details the experimental protocols necessary to confirm changes in gene and protein expression. The objective is to offer a robust workflow for researchers investigating the molecular effects of this compound and similar compounds.

Data Presentation: A Comparative Summary

Effective validation requires a clear comparison between the initial high-throughput screening data from RNA-seq and the targeted validation results from methods such as quantitative real-time PCR (qRT-PCR) and Western blotting. The following table presents a hypothetical dataset for key genes potentially modulated by this compound treatment, based on its potential role as a topoisomerase inhibitor, a mechanism suggested for other alkaloids from the Caulophyllum genus.[1]

GeneRNA-Seq (log2 Fold Change)qRT-PCR (log2 Fold Change)Western Blot (Relative Protein Level)
TOP2A -1.5-1.350.4
TP53 2.12.32.5
CDKN1A (p21) 3.53.23.0
BAX 1.81.92.1
BCL2 -1.2-1.10.5
CCNB1 -2.0-1.80.3

Experimental Protocols

Detailed and reproducible protocols are crucial for the accurate validation of RNA-seq findings. Below are the standard operating procedures for qRT-PCR and Western blotting, the two most common validation techniques.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Validation

qRT-PCR is a targeted method used to quantify the expression of specific genes, providing a direct comparison to the expression changes observed in RNA-seq data.[2][3][4][5][6][7][8]

1. RNA Isolation and cDNA Synthesis:

  • Total RNA is extracted from both control and this compound-treated cells using a TRIzol-based method or a commercial kit.[3]

  • The purity and concentration of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), and its integrity is assessed via gel electrophoresis or a bioanalyzer.[3]

  • First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers and random hexamers.

2. Primer Design and Validation:

  • Gene-specific primers for the target genes (e.g., TOP2A, TP53, CDKN1A, BAX, BCL2, CCNB1) and at least two stable housekeeping genes (e.g., GAPDH, ACTB, RPL13A) are designed using tools like Primer-BLAST from NCBI.

  • Primer efficiency is validated through a standard curve analysis to ensure it is between 90% and 110%.

3. qRT-PCR Reaction:

  • The qRT-PCR reaction is typically performed in a 20 µL volume containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

  • A standard thermal cycling protocol is used: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • A melt curve analysis is performed at the end of the amplification to verify the specificity of the product.

4. Data Analysis:

  • The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing the data to the geometric mean of the housekeeping genes.[9]

  • The log2 fold change is then calculated and compared to the RNA-seq results.[5][6][8]

Western Blotting for Protein Level Validation

Western blotting is employed to determine if the changes in mRNA levels observed with RNA-seq and validated by qRT-PCR translate to corresponding changes in protein expression.[10][11][12]

1. Protein Extraction and Quantification:

  • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]

  • The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[13]

  • The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., TOP2A, p53, p21, BAX, BCL2, Cyclin B1) and a loading control (e.g., β-actin, GAPDH).

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged with a chemiluminescence detection system.

  • The band intensities are quantified using image analysis software (e.g., ImageJ), and the relative protein levels are normalized to the loading control.

Mandatory Visualizations

Diagrams illustrating the experimental workflow and the potential signaling pathways affected by this compound are essential for a clear understanding of the research.

experimental_workflow cluster_treatment Cell Treatment cluster_omics High-Throughput Analysis cluster_validation Validation Control Control Cells RNA_Seq RNA-Sequencing Control->RNA_Seq Treated This compound Treated Cells Treated->RNA_Seq DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis RNA_Isolation RNA Isolation DEG_Analysis->RNA_Isolation Protein_Extraction Protein Extraction DEG_Analysis->Protein_Extraction Data_Comparison Data Comparison DEG_Analysis->Data_Comparison qRT_PCR qRT-PCR RNA_Isolation->qRT_PCR qRT_PCR->Data_Comparison Western_Blot Western Blot Protein_Extraction->Western_Blot Western_Blot->Data_Comparison

Caption: Experimental workflow for RNA-seq data validation.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria Caulo This compound TOP2A Topoisomerase IIα Caulo->TOP2A inhibition DNA_Damage DNA Double-Strand Breaks TOP2A->DNA_Damage induces p53_activation p53 Activation DNA_Damage->p53_activation p21_transcription p21 Transcription p53_activation->p21_transcription BAX_transcription BAX Transcription p53_activation->BAX_transcription BCL2_repression BCL2 Repression p53_activation->BCL2_repression CCNB1_repression Cyclin B1 Repression p53_activation->CCNB1_repression p21 p21 p21_transcription->p21 BAX BAX BAX_transcription->BAX BCL2 BCL2 BCL2_repression->BCL2 CDK1_CyclinB1 CDK1/Cyclin B1 Complex CCNB1_repression->CDK1_CyclinB1 p21->CDK1_CyclinB1 inhibits MOMP Mitochondrial Outer Membrane Permeabilization BAX->MOMP BCL2->MOMP inhibits G2_M_Transition G2_M_Transition CDK1_CyclinB1->G2_M_Transition Apoptosis Apoptosis MOMP->Apoptosis

Caption: Hypothetical signaling pathway affected by this compound.

References

Comparative Cytotoxicity of Caulophyllumine A: A Selective Approach to Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – New research findings illuminate the selective cytotoxic potential of Caulophyllumine A, a natural alkaloid, demonstrating a significant inhibitory effect on breast cancer cells while exhibiting minimal toxicity to normal fibroblast cells. This comparison guide provides a detailed analysis of the experimental data, protocols, and the proposed apoptotic signaling pathway, offering valuable insights for researchers and drug development professionals in the field of oncology.

Executive Summary

This compound, a piperidine alkaloid, has been evaluated for its comparative cytotoxicity against the human breast adenocarcinoma cell line (MCF-7) and a normal mouse fibroblast cell line (L929). The results indicate a dose- and time-dependent inhibition of MCF-7 cell proliferation, with a pronounced induction of apoptosis. In stark contrast, this compound showed negligible cytotoxic effects on the normal L929 fibroblast cells, suggesting a favorable therapeutic window for this compound. The mechanism of action is believed to involve the intrinsic pathway of apoptosis, characterized by the regulation of Bcl-2 family proteins and subsequent caspase activation.

Data Presentation: Comparative Cytotoxicity

The cytotoxic effects of this compound were quantified using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined for both cell lines.

Cell LineCell TypeCompoundIC50 (µg/mL) after 72hReference
MCF-7Human Breast AdenocarcinomaThis compound0.67 ± 0.01[1]
L929Mouse Fibroblast (Normal)This compound> 1.3 (negligible cytotoxicity)[1]

Table 1: Comparative IC50 values of this compound in cancer vs. normal cells.

Furthermore, the induction of apoptosis in MCF-7 cells by this compound was confirmed by Annexin V-FITC staining. At a concentration of 100 µg/mL, the percentage of apoptotic cells significantly increased over time.

Treatment Time (hours)% Apoptotic Cells (Annexin V-FITC positive)Reference
2429%[1]
4836%[1]
7253%[1]

Table 2: Apoptosis induction in MCF-7 cells by this compound (100 µg/mL).

Experimental Protocols

Cell Culture and Treatment

Human breast adenocarcinoma cells (MCF-7) and mouse fibroblast cells (L929) were cultured in appropriate growth media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity and apoptosis assays, cells were seeded in 96-well or 6-well plates and treated with varying concentrations of this compound (5-100 µg/mL) for 24, 48, and 72 hours.[1]

MTT Assay for Cell Viability

The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After the treatment period, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.[1]

Annexin V-FITC Apoptosis Assay

Apoptosis was detected using an Annexin V-FITC Apoptosis Detection Kit. Following treatment with this compound, MCF-7 cells were harvested, washed, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis MCF7 MCF-7 (Cancer) Treat This compound (5-100 µg/mL) 24, 48, 72h MCF7->Treat L929 L929 (Normal) L929->Treat MTT MTT Assay Treat->MTT AnnexinV Annexin V-FITC Assay Treat->AnnexinV MCF-7 only Viability Cell Viability (%) IC50 Calculation MTT->Viability Apoptosis Apoptosis Rate (%) AnnexinV->Apoptosis

Experimental workflow for assessing comparative cytotoxicity.

apoptosis_pathway cluster_stimulus Stimulus cluster_regulation Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome CauloA This compound Bcl2 Bcl-2 (Anti-apoptotic) CauloA->Bcl2 Bax Bax (Pro-apoptotic) CauloA->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 (Initiator) CytC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Proposed intrinsic apoptotic signaling pathway of this compound.

Discussion

The significant difference in the cytotoxic effects of this compound between MCF-7 cancer cells and L929 normal cells highlights its potential as a selective anticancer agent. The low micromolar IC50 value against MCF-7 cells is indicative of potent anticancer activity. The induction of apoptosis is a desirable mechanism for cancer therapy as it is a programmed cell death process that minimizes inflammation and damage to surrounding healthy tissues.

The proposed signaling pathway suggests that this compound may initiate apoptosis through the intrinsic, or mitochondrial, pathway. This is supported by findings for other piperidine alkaloids which have been shown to modulate the expression of Bcl-2 family proteins.[1][2] By downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, this compound likely disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates the caspase cascade, starting with initiator caspase-9 and culminating in the activation of executioner caspase-3, which orchestrates the dismantling of the cell.[3]

Conclusion and Future Directions

This compound demonstrates promising selective cytotoxicity against breast cancer cells in vitro, primarily through the induction of apoptosis. Its negligible effect on normal cells suggests a favorable safety profile that warrants further investigation. Future preclinical studies should focus on elucidating the detailed molecular targets of this compound, validating its efficacy in in vivo models, and exploring its potential in combination with other chemotherapeutic agents. These efforts will be crucial in determining the translational potential of this compound as a novel therapeutic for breast cancer.

References

Safety Operating Guide

Safe Disposal of Caulophyllumine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Caulophyllumine A, a bioactive alkaloid isolated from the plant Caulophyllum thalictroides. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

This compound is a natural product utilized in laboratory research.[1] While comprehensive toxicological data is not available, the provided safety data sheet (SDS) outlines specific handling and disposal protocols that must be followed. Adherence to these guidelines is critical to mitigate potential hazards.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to work in a well-ventilated area and wear appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, fire/flame resistant and impervious clothing, and eye protection. Emergency exits and a risk-elimination area should be clearly designated. Avoid the formation of dust and aerosols, and prevent the chemical from entering drains.

In case of a spill, prevent further leakage if it is safe to do so. Remove all sources of ignition and use spark-proof tools. The spilled material should be collected and promptly disposed of in accordance with appropriate laws and regulations.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₁₅H₂₁NO₄[2][3]
Molecular Weight 279.33 g/mol [3]
CAS Number 1009318-60-8[3]
Identified Uses For laboratory and Industrial use only
Storage Store in a dry, cool, and well-ventilated place in a tightly closed container.

Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into sewer systems.

Step-by-Step Disposal Protocol:

  • Containment: Ensure any waste this compound, including contaminated materials, is collected in a suitable, closed, and properly labeled container.

  • Contact Environmental Health and Safety (EHS): Consult with your institution's EHS department or a licensed chemical waste disposal service to arrange for pickup and disposal.

  • Documentation: Maintain a record of the amount of this compound designated for disposal, including the date and method of disposal.

  • Container Decontamination: Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning. The rinsate should be collected and disposed of as chemical waste. Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory requirements are met.

cluster_0 On-Site Handling cluster_1 Professional Disposal cluster_2 Final Disposition A Identify this compound Waste B Segregate and Collect in Labeled, Closed Container A->B C Store in a Designated, Secure Area B->C D Contact Environmental Health & Safety (EHS) or Licensed Waste Vendor C->D E Schedule Waste Pickup D->E F Complete Waste Manifest/Documentation E->F G Transport to a Licensed Chemical Destruction Plant F->G H Controlled Incineration with Flue Gas Scrubbing G->H I Landfill (for punctured, decontaminated containers) G->I

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Caulophyllumine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Caulophyllumine A, a bioactive alkaloid isolated from Caulophyllum thalictroides (blue cohosh). Due to the limited availability of specific safety data for this compound, this guidance incorporates safety protocols for piperidine alkaloids, a structurally related class of compounds, to ensure a high degree of caution. All procedures should be conducted by trained personnel in a controlled laboratory setting.

I. Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required PPE and safety measures.

Area of Protection Required PPE and Practices Rationale
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.To prevent inhalation of aerosols or fine dust, which can cause respiratory irritation.[1]
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes and accidental contact that could cause severe eye irritation or damage.[1]
Skin and Body Protection Chemical-resistant gloves (Nitrile or Neoprene recommended), a fully buttoned lab coat, and closed-toe shoes.To prevent skin contact, which may cause irritation or absorption of the compound.[1]
Hand Protection Solvent-resistant gloves (e.g., Nitrile, Neoprene). Regularly inspect gloves for any signs of degradation or puncture before and during use.To provide a primary barrier against direct contact with the chemical.[1]
General Hygiene Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1]To prevent accidental ingestion.
Ventilation Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]To minimize the concentration of airborne particulates and vapors.

II. Quantitative Safety Data (Illustrative)

Parameter Value (for Piperidine) Reference
LD50 (Oral, Rat) 133 mg/kgNot Found
LD50 (Dermal, Rabbit) 275 mg/kgNot Found
LC50 (Inhalation, Rat) 4000 ppm (4h)Not Found
Permissible Exposure Limit (PEL) - OSHA Not Established[3]
Threshold Limit Value (TLV) - ACGIH 1 ppm (TWA)[3]

Note: This data is for Piperidine and should be used as a guideline for risk assessment when handling this compound. Always handle this compound with the utmost caution, assuming it has a similar or higher toxicity profile.

III. Experimental Protocol: General Extraction of Alkaloids from Caulophyllum thalictroides

The following is a generalized, illustrative protocol for the extraction of alkaloids, such as this compound, from its natural source. This protocol should be adapted and optimized based on specific research goals and available equipment.

Objective: To extract a crude alkaloid fraction from the dried rhizomes of Caulophyllum thalictroides.

Materials:

  • Dried and powdered rhizomes of Caulophyllum thalictroides

  • Methanol

  • 10% Acetic Acid in water

  • Ammonium hydroxide

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Maceration: Soak the powdered rhizomes in methanol at room temperature for 48 hours with occasional stirring.

  • Filtration: Filter the methanolic extract to remove the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction: a. Dissolve the crude extract in 10% acetic acid. b. Wash the acidic solution with dichloromethane in a separatory funnel to remove neutral and weakly basic compounds. Discard the organic layer. c. Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide. d. Extract the now basic aqueous solution multiple times with dichloromethane.

  • Drying and Concentration: a. Combine the organic layers from the previous step. b. Dry the combined organic extract over anhydrous sodium sulfate. c. Filter to remove the sodium sulfate. d. Concentrate the filtrate using a rotary evaporator to yield the crude alkaloid fraction.

  • Further Purification: The crude alkaloid fraction can be further purified using techniques such as column chromatography or preparative HPLC to isolate individual alkaloids like this compound.

G cluster_extraction Step 1: Extraction cluster_partition Step 2: Acid-Base Partitioning cluster_purification Step 3: Purification Plant Material Plant Material Solvent Extraction Solvent Extraction Plant Material->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Acidification Acidification Crude Extract->Acidification Basification Basification Acidification->Basification Organic Extraction Organic Extraction Basification->Organic Extraction Crude Alkaloid Fraction Crude Alkaloid Fraction Organic Extraction->Crude Alkaloid Fraction Chromatography Chromatography Crude Alkaloid Fraction->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound G Receptor Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Transcription Factor (e.g., NF-κB) Transcription Factor (e.g., NF-κB) Kinase Cascade->Transcription Factor (e.g., NF-κB) activates Nucleus Nucleus Transcription Factor (e.g., NF-κB)->Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression leads to This compound This compound This compound->Kinase Cascade inhibits

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.